6,7-Dimethylquinoline-2,3-dicarboxylic acid
Description
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Properties
IUPAC Name |
6,7-dimethylquinoline-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-6-3-8-5-9(12(15)16)11(13(17)18)14-10(8)4-7(6)2/h3-5H,1-2H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAHTWZHTMWMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589119 | |
| Record name | 6,7-Dimethylquinoline-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-45-9 | |
| Record name | 6,7-Dimethylquinoline-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid
An In-depth Technical Guide to the Synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-2,3-dicarboxylic acids are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a variety of biologically active molecules and functional materials. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The presence of dicarboxylic acid functionalities at the 2 and 3-positions of the quinoline ring provides valuable handles for further chemical modifications, making these compounds highly sought-after intermediates in drug discovery and development.
This technical guide provides a comprehensive overview of a robust synthetic route to a specific, substituted derivative: this compound. The strategic placement of methyl groups on the benzene portion of the quinoline ring can significantly influence the molecule's physicochemical properties and biological activity. This guide is designed to provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology, grounded in established chemical principles, to facilitate the successful synthesis of this important compound. The narrative will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.
Synthetic Strategy: A Modified Friedländer Approach
The is most effectively achieved through a modified Friedländer synthesis.[3][4][5][6] This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6] In this case, the synthesis can be logically divided into three main stages:
-
Synthesis of the Key Intermediate: Preparation of 2-amino-4,5-dimethylbenzaldehyde.
-
The Friedländer Condensation: Reaction of the aminobenzaldehyde with diethyl oxalacetate to form the quinoline ring system.
-
Hydrolysis: Conversion of the resulting diethyl ester to the final dicarboxylic acid.
This multi-step approach allows for the controlled construction of the target molecule from readily available starting materials.
Part 1: Synthesis of 2-amino-4,5-dimethylbenzaldehyde
The successful synthesis of the target molecule hinges on the availability of the key intermediate, 2-amino-4,5-dimethylbenzaldehyde. As this compound is not typically commercially available, a reliable synthetic route starting from 1,2-dimethylbenzene (o-xylene) is presented below. This synthesis involves a sequence of standard aromatic functionalization reactions.
Experimental Protocol: Synthesis of 2-amino-4,5-dimethylbenzaldehyde
Step 1a: Nitration of 1,2-Dimethylbenzene
-
To a stirred mixture of 1,2-dimethylbenzene and acetic anhydride, slowly add concentrated nitric acid at a temperature maintained below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Separate the organic layer, wash with water and then with a saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1,2-dimethyl-4-nitrobenzene.
Step 1b: Reduction of the Nitro Group
-
Dissolve the 1,2-dimethyl-4-nitrobenzene in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (30-40 psi) until the theoretical amount of hydrogen has been consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain 3,4-dimethylaniline.
Step 1c: Formylation of 3,4-Dimethylaniline
-
To a solution of 3,4-dimethylaniline in a suitable solvent such as dichloromethane, add a formylating agent like N,N-dimethylformamide (DMF) and phosphoryl chloride (Vilsmeier-Haack reaction) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction mixture and quench by carefully adding it to a stirred solution of sodium acetate in water.
-
Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent to yield 2-amino-4,5-dimethylbenzaldehyde.
Part 2: The Friedländer Condensation
With the key aminobenzaldehyde in hand, the next stage is the construction of the quinoline ring via the Friedländer condensation. This reaction will be carried out with diethyl oxalacetate, which will provide the carbon atoms for the 2 and 3 positions of the quinoline ring, along with the ester functionalities.
Experimental Protocol: Synthesis of Diethyl 6,7-dimethylquinoline-2,3-dicarboxylate
-
In a round-bottom flask, dissolve 2-amino-4,5-dimethylbenzaldehyde and an equimolar amount of diethyl oxalacetate in ethanol.
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain diethyl 6,7-dimethylquinoline-2,3-dicarboxylate.
Causality Behind Experimental Choices
-
Base Catalyst: The base catalyst is crucial for the initial aldol-type condensation between the enolizable diethyl oxalacetate and the aldehyde group of the aminobenzaldehyde. It also facilitates the subsequent cyclization and dehydration steps.
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and is compatible with the reaction conditions. Its boiling point allows for a suitable reaction temperature under reflux.
Part 3: Hydrolysis of the Diethyl Ester
The final step in the synthesis is the hydrolysis of the diethyl ester to the desired this compound. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the quinoline ring.
Experimental Protocol: Synthesis of this compound
-
Suspend diethyl 6,7-dimethylquinoline-2,3-dicarboxylate in an aqueous solution of sodium hydroxide (e.g., 10-15% NaOH).
-
Heat the mixture to reflux with vigorous stirring until the ester is fully hydrolyzed (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The this compound will precipitate out of the solution as a solid.
-
Collect the product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.
Quantitative Data Summary
| Step | Starting Material(s) | Product | Typical Yield |
| 1a. Nitration | 1,2-Dimethylbenzene | 1,2-Dimethyl-4-nitrobenzene | 85-95% |
| 1b. Reduction | 1,2-Dimethyl-4-nitrobenzene | 3,4-Dimethylaniline | >95% |
| 1c. Formylation | 3,4-Dimethylaniline | 2-amino-4,5-dimethylbenzaldehyde | 60-70% |
| 2. Friedländer Condensation | 2-amino-4,5-dimethylbenzaldehyde, Diethyl oxalacetate | Diethyl 6,7-dimethylquinoline-2,3-dicarboxylate | 70-85% |
| 3. Hydrolysis | Diethyl 6,7-dimethylquinoline-2,3-dicarboxylate | This compound | >90% |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Visualizing the Synthesis
Overall Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Mechanism of the Friedländer Condensation
Caption: Simplified mechanism of the Friedländer condensation step.
Conclusion
The presented in this guide provides a reliable and scalable method for obtaining this valuable compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this key intermediate for a variety of applications in medicinal chemistry and materials science. The multi-step approach, centered around the robust Friedländer condensation, offers a logical and efficient pathway from simple, commercially available starting materials.
References
-
Química Organica.org. Friedlander quinoline synthesis. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
Sources
physical properties of 6,7-Dimethylquinoline-2,3-dicarboxylic acid
An In-depth Technical Guide to the Physical Properties of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science, inferred from the activities of structurally related compounds. Despite its commercial availability[1], a comprehensive public dataset of its fundamental physical properties is conspicuously absent. This guide, therefore, serves as a detailed technical manual for the experimental determination of these essential characteristics. It is designed to provide researchers with the necessary protocols and theoretical understanding to thoroughly characterize this compound. This document outlines step-by-step methodologies for determining key physical parameters, including melting point, solubility, acid dissociation constants (pKa), and spectral properties (UV-Vis and NMR). The protocols are presented with an emphasis on the rationale behind the experimental choices, ensuring both scientific rigor and practical applicability.
Introduction: The Uncharacterized Potential of this compound
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While specific studies on this compound are limited, the known bioactivities of related quinoline and isoquinoline carboxylic acids suggest its potential as a valuable building block in drug discovery. For instance, various substituted quinoline carboxylic acids have demonstrated antibacterial and anticancer properties. The presence of two carboxylic acid moieties and two methyl groups on the quinoline core of the title compound suggests unique steric and electronic properties that could be exploited in the design of novel therapeutic agents or functional materials.
The lack of published data on the presents a significant hurdle to its systematic investigation and application. Physical properties such as solubility, melting point, and pKa are fundamental parameters that govern a compound's behavior in biological and chemical systems. They are critical for formulation development, understanding pharmacokinetic profiles, and designing synthetic routes. This guide provides a comprehensive framework for researchers to independently determine these properties, thereby enabling further exploration of this promising molecule.
Molecular Structure and Calculated Properties
A foundational step in characterizing any compound is to understand its molecular structure and derive its basic theoretical properties.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Calculated Molecular Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₄ |
| Molecular Weight | 245.23 g/mol |
| Exact Mass | 245.0688 g/mol |
| Monoisotopic Mass | 245.0688 g/mol |
| Topological Polar Surface Area | 87.0 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 2 |
Note: These values are calculated based on the chemical structure and have not been experimentally verified.
Experimental Determination of Physical Properties
This section provides detailed protocols for the experimental characterization of this compound.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad melting range often suggests the presence of impurities.
Experimental Protocol:
-
Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, grind the crystals gently.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Place the capillary tube in the heating block of the apparatus.
-
Set a heating rate of 10-15 °C/min for a preliminary rapid scan to estimate the approximate melting point.
-
For an accurate measurement, repeat the process with a fresh sample, setting a slower heating rate of 1-2 °C/min starting from about 20 °C below the estimated melting point.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two temperatures.
-
-
Data Reporting: Report the melting point as a range. For a pure compound, this range should be narrow (e.g., 1-2 °C).
Figure 2: Workflow for melting point determination.
Solubility Profile
Rationale: Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing. A comprehensive solubility profile is essential for any further research.
Experimental Protocol (Thermodynamic Solubility):
-
Solvent Selection: Choose a range of solvents with varying polarities, including but not limited to:
-
Aqueous buffers (pH 3, 7.4, 9)
-
Water
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Acetone
-
-
Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each solvent.
-
Equilibration:
-
Add a known volume of each solvent to the respective vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. If necessary, centrifuge the samples at a low speed to pellet the excess solid.
-
Quantification:
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Determine the concentration of the dissolved compound.
-
-
Data Reporting: Express the solubility in mg/mL or mol/L for each solvent at the specified temperature.
Figure 3: Workflow for thermodynamic solubility determination.
Acid Dissociation Constant (pKa) Determination
Rationale: The pKa values of the two carboxylic acid groups will dictate the ionization state of the molecule at different pH values. This is of paramount importance for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing appropriate buffer systems for in vitro assays.
Experimental Protocol (Potentiometric Titration):
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a co-solvent system if necessary (e.g., water-methanol mixture) to ensure solubility.
-
Instrumentation: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.
-
Titration:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.
-
The curve should exhibit two equivalence points, corresponding to the neutralization of the two carboxylic acid protons.
-
The pKa values can be determined from the pH at the half-equivalence points.
-
Alternatively, the first and second derivatives of the titration curve can be used to accurately determine the equivalence points.
-
-
Data Reporting: Report the two pKa values for the carboxylic acid groups.
Figure 4: Workflow for pKa determination.
Spectroscopic Characterization
Rationale: Spectroscopic techniques provide information about the chemical structure and electronic properties of the molecule. This data is essential for confirming the identity and purity of the compound.
3.4.1. UV-Vis Spectroscopy
Experimental Protocol:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or an appropriate buffer).
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Measurement:
-
Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a pH adjustment).
-
Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in the deuterated solvent.
-
Measurement:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
-
-
Data Analysis:
-
Analyze the chemical shifts, integration, and coupling patterns of the signals to confirm the molecular structure.
-
Data Interpretation and Reporting
A comprehensive report on the should include a summary table of all experimentally determined values, along with the experimental conditions under which they were measured. Any deviations from expected values or unusual observations should be noted and discussed. The spectroscopic data should be presented with fully assigned peaks, confirming the structural integrity of the compound.
Conclusion
The systematic characterization of this compound is a critical first step towards unlocking its potential in various scientific domains. This guide provides a robust framework for researchers to obtain reliable and reproducible data on its fundamental physical properties. By following these detailed protocols, the scientific community can build a foundational dataset that will facilitate the future development and application of this and related quinoline derivatives.
References
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. [Link]
-
2,3-Dimethylquinoline-7-carboxylic acid | C12H11NO2. (2024). PubChem. [Link]
-
Dimethyl Quinoline-2,3-dicarboxylate | C13H11NO4. (2024). PubChem. [Link]
-
2,3-dimethylquinoline-6-carboxylic acid | CAS:1824373-45-6. (n.d.). Ark Pharma Scientific Limited. [Link]
-
6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. (2018). National Institutes of Health. [Link]
- Method for the preparation of quinoline-2,3-dicarboxylic acid. (1994).
-
(PDF) 6,7-Dimethoxy-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid Attenuates Heptatocellular Carcinoma in Rats with NMR-Based Metabolic Perturbations. (2018). ResearchGate. [Link]
-
(PDF) Photoredox catalysis enabling decarboxylative radical cyclization of γ,γ-dimethylallyltryptophan (DMAT) derivatives: formal synthesis of 6,7-secoagroclavine. (2023). ResearchGate. [Link]
-
Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2020). National Institutes of Health. [Link]
-
Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). PubMed. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. [Link]
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]
Sources
An In-Depth Technical Guide to 6,7-Dimethylquinoline-2,3-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Promise of 6,7-Dimethylquinoline-2,3-dicarboxylic acid
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1] The dicarboxylic acid functionalization at the 2 and 3-positions of the quinoline nucleus introduces unique structural features that can influence the molecule's physicochemical properties, metal-chelating abilities, and interactions with biological targets.
This technical guide focuses on a specific, yet underexplored, member of this family: This compound (CAS Number: 948294-45-9). The introduction of methyl groups at the 6 and 7-positions can significantly impact the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This document provides a comprehensive overview of its synthesis, physicochemical properties, and potential therapeutic applications, drawing upon established chemical principles and data from structurally related compounds to offer insights for researchers in drug discovery and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in research and development.
| Property | Value | Source |
| CAS Number | 948294-45-9 | |
| Molecular Formula | C₁₃H₁₁NO₄ | [2] |
| Molecular Weight | 245.23 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | - |
| pKa | The presence of two carboxylic acid groups suggests two acidic pKa values, likely in the range of 2-5. | - |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, two singlets for the methyl groups at the 6 and 7-positions, and a broad signal for the acidic protons of the carboxylic acids. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing carboxylic acid groups and the electron-donating methyl groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eleven carbons of the quinoline ring system, two carbons from the methyl groups, and two carbons from the carboxyl groups. The chemical shifts of the carbons in the heterocyclic ring would be deshielded due to the influence of the nitrogen atom and the carboxylic acid substituents.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the carboxylic acid groups (typically around 1700-1730 cm⁻¹) and a broad O-H stretching band (around 2500-3300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (245.23 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ and other characteristic cleavages of the quinoline ring.
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not currently published in peer-reviewed literature. However, based on well-established methods for quinoline synthesis, a plausible and efficient route can be designed utilizing the Friedländer Annulation .[3][4] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[4]
A proposed synthetic pathway is outlined below:
Sources
- 1. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 2. Dimethyl Quinoline-2,3-dicarboxylate | C13H11NO4 | CID 11010215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedlaender Synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Molecular Structure of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding a Privileged Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide delves into the specific molecular architecture of a promising member of this family: 6,7-Dimethylquinoline-2,3-dicarboxylic acid. Understanding its structural nuances is paramount for elucidating its mechanism of action, predicting its biological targets, and designing novel therapeutic agents with enhanced efficacy and selectivity.
Section 1: Core Molecular Identity
Fundamental Chemical Descriptors
A precise understanding of a molecule begins with its fundamental identifiers. This compound is cataloged and recognized by the following key descriptors:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 948294-45-9 |
| Molecular Formula | C₁₃H₁₁NO₄ |
| Molecular Weight | 245.23 g/mol |
| SMILES String | CC1=CC2=C(C=C1C)N=C(C(=C2)C(=O)O)C(=O)O |
These identifiers provide an unambiguous reference for this specific chemical entity in scientific literature and databases.
Two-Dimensional Structural Representation
The arrangement of atoms and bonds in this compound is depicted in the following 2D structure:
Caption: 2D chemical structure of this compound.
This representation illustrates the core quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. Key structural features include:
-
Methyl Groups: Two methyl (-CH₃) groups are substituted at positions 6 and 7 of the quinoline ring.
-
Carboxylic Acid Groups: Two carboxylic acid (-COOH) groups are attached to positions 2 and 3 of the quinoline ring.
Section 2: Three-Dimensional Conformation and Stereochemistry
While the 2D structure provides a planar representation, the molecule's biological activity is intrinsically linked to its three-dimensional shape. The spatial arrangement of the methyl and carboxylic acid groups influences how the molecule interacts with biological macromolecules.
Due to the presence of the carboxylic acid groups, there is potential for rotational freedom around the C2-C(OOH) and C3-C(OOH) single bonds. The preferred conformation will be dictated by a combination of steric hindrance between the substituents and potential intramolecular hydrogen bonding.
// Nodes for the quinoline ring system N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="1,1!"]; C3 [label="C", pos="2,0.5!"]; C4 [label="C", pos="2,-0.5!"]; C4a [label="C", pos="1,-1!"]; C5 [label="C", pos="2,-1.5!"]; C6 [label="C", pos="1,-2!"]; C7 [label="C", pos="0,-1.5!"]; C8 [label="C", pos="-1,-1!"]; C8a [label="C", pos="-1,0!"];
// Nodes for substituents C2_COOH_C [label="C", pos="1.5,2!"]; C2_COOH_O1 [label="O", pos="1,2.5!"]; C2_COOH_O2 [label="OH", pos="2.5,2!"];
C3_COOH_C [label="C", pos="3,1!"]; C3_COOH_O1 [label="O", pos="3.5,1.5!"]; C3_COOH_O2 [label="OH", pos="3.5,0.5!"];
C6_CH3 [label="CH₃", pos="1.5,-2.8!"]; C7_CH3 [label="CH₃", pos="-0.5,-2.3!"];
H4 [label="H", pos="2.8,-0.5!"]; H5 [label="H", pos="2.8,-1.5!"]; H8 [label="H", pos="-1.8,-1!"];
// Edges for the quinoline ring N1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C4a [style=solid]; C4a -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C7 [style=solid]; C7 -- C8 [style=solid]; C8 -- C8a [style=solid]; C8a -- N1 [style=solid]; C4a -- C8a [style=solid]; C3 -- C4a [style=invis]; // To guide layout
// Edges for substituents C2 -- C2_COOH_C [style=solid]; C2_COOH_C -- C2_COOH_O1 [style=double]; C2_COOH_C -- C2_COOH_O2 [style=solid];
C3 -- C3_COOH_C [style=solid]; C3_COOH_C -- C3_COOH_O1 [style=double]; C3_COOH_C -- C3_COOH_O2 [style=solid];
C6 -- C6_CH3 [style=solid]; C7 -- C7_CH3 [style=solid];
C4 -- H4 [style=solid]; C5 -- H5 [style=solid]; C8 -- H8 [style=solid]; }
Caption: Ball-and-stick model of this compound.
Section 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the two methyl groups, and the two carboxylic acid protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing carboxylic acid groups and the electron-donating methyl groups. The carboxylic acid protons would likely appear as broad singlets at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would reveal signals for all 13 carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups would resonate at the most downfield positions. The chemical shifts of the aromatic carbons would provide further information about the electronic environment within the quinoline ring.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid groups.
-
C=C and C=N Stretches: A series of bands in the 1450-1620 cm⁻¹ region due to the aromatic ring vibrations.
-
C-H Stretches: Bands around 2850-3000 cm⁻¹ for the methyl and aromatic C-H stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 245. The fragmentation pattern would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the carboxylic acid groups.
Section 4: Synthesis Strategies
The synthesis of substituted quinoline-2,3-dicarboxylic acids can be approached through several established synthetic methodologies. A plausible and widely used method is the Friedländer annulation .[4]
The Friedländer Annulation Approach
This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl group.[4] For the synthesis of this compound, a potential retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis for the synthesis of this compound.
Experimental Workflow:
-
Step 1: Friedländer Annulation: 2-Amino-4,5-dimethylbenzaldehyde is reacted with diethyl oxaloacetate in the presence of a base or acid catalyst. This condensation and subsequent cyclization reaction forms the quinoline ring system, yielding diethyl 6,7-dimethylquinoline-2,3-dicarboxylate.
-
Step 2: Hydrolysis: The resulting diethyl ester is then subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide) followed by acidification. This step converts the ester groups into carboxylic acid groups, affording the final product, this compound.
Section 5: Relevance in Drug Development
The quinoline scaffold is a well-established pharmacophore in drug discovery. The presence of carboxylic acid groups at positions 2 and 3, along with the dimethyl substitution pattern on the benzene ring, endows this compound with a unique electronic and steric profile that could be exploited for therapeutic purposes.
Quinoline carboxylic acid derivatives have been investigated for a range of biological activities, including:
-
Anticancer Activity: Some quinoline carboxylic acids have shown potential as anticancer agents by targeting various cellular pathways.[3]
-
Antimicrobial Activity: The quinoline core is a key component of several antibacterial and antimalarial drugs.[1]
-
Enzyme Inhibition: The carboxylic acid moieties can act as key binding groups for interaction with the active sites of various enzymes.
The specific biological targets and therapeutic potential of this compound warrant further investigation. Its structural features suggest that it could be a valuable lead compound for the development of novel therapeutics.
References
- Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild C
- Application of Quinoline Ring in Structural Modification of N
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
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- 4. rsc.org [rsc.org]
Navigating the Solubility Landscape of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Profile of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Authored for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a roadmap for its effective use in experimental and developmental pipelines.
Introduction: The Significance of Solubility
Solubility is a critical physicochemical parameter that governs the bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug candidate. For a molecule like this compound, understanding its solubility profile is paramount for advancing its potential applications. This guide will explore the structural attributes of the molecule, predict its solubility in various media, and outline robust methodologies for its empirical determination.
Physicochemical Properties and Predicted Solubility
The molecular structure of this compound, featuring a quinoline core substituted with two methyl groups and two carboxylic acid moieties, dictates its solubility behavior. The quinoline ring system, being aromatic and relatively nonpolar, contributes to its solubility in organic solvents. Conversely, the two carboxylic acid groups are capable of hydrogen bonding and ionization, which are expected to enhance its solubility in polar and aqueous media, particularly at different pH values.
Table 1: Predicted Physicochemical Properties of Related Compounds
| Property | 2,3-Dimethylquinoline-7-carboxylic acid[1] | Dimethyl Quinoline-2,3-dicarboxylate[2] |
| Molecular Weight | 201.22 g/mol | 245.23 g/mol |
| XLogP3-AA | 2.5 | 2.2 |
| Hydrogen Bond Donor Count | 1 | 0 |
| Hydrogen Bond Acceptor Count | 3 | 5 |
| Topological Polar Surface Area | 50.2 Ų | 65.5 Ų |
Note: These properties are for structurally related compounds and serve as a predictive baseline. Experimental determination for this compound is essential.
The presence of both acidic (carboxylic acids) and basic (quinoline nitrogen) functional groups suggests that the solubility of this compound will be highly pH-dependent. In acidic solutions, the quinoline nitrogen can be protonated, forming a more soluble cationic species. In basic solutions, the carboxylic acid groups will deprotonate to form a highly soluble anionic salt.[3]
Factors Influencing Solubility
A multitude of factors can significantly impact the solubility of this compound.[4] A systematic evaluation of these is crucial for accurate and reproducible results.
-
Solvent Polarity: The principle of "like dissolves like" is fundamental.[5] A range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., water, ethanol) should be investigated. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[6]
-
Temperature: For most solid solutes, solubility increases with temperature.[7] This relationship should be quantified to identify optimal conditions for dissolution and to avoid precipitation upon cooling.
-
pH of Aqueous Media: As an amphoteric molecule, its solubility in aqueous buffers will be lowest at its isoelectric point and will increase significantly at pH values above and below this point.
-
Presence of Co-solvents: The addition of co-solvents can modulate the polarity of the solvent system and enhance solubility.
-
Ionic Strength: The presence of salts in the solution can either increase or decrease solubility due to the common ion effect or salting-in phenomena.
Experimental Determination of Solubility: A Validated Protocol
A robust and validated experimental protocol is essential for obtaining reliable solubility data. The following outlines a recommended workflow.
Equilibrium Solubility Method (Shake-Flask)
This is the gold-standard method for determining thermodynamic solubility.
Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent or buffer.
-
Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Assessment (High-Throughput Screening)
For earlier stages of research where rapid assessment is needed, kinetic solubility methods can be employed.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Dilution: Add a small aliquot of the stock solution to an aqueous buffer.
-
Precipitation Monitoring: Monitor for the formation of a precipitate over a short period (e.g., 1-2 hours) using nephelometry or turbidimetry.
-
Data Interpretation: The concentration at which precipitation is first observed is reported as the kinetic solubility.
Caption: Workflow for Kinetic Solubility Assessment.
Data Presentation and Interpretation
Solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Hypothetical Solubility Data for this compound
| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | < 0.1 | Equilibrium |
| PBS (pH 7.4) | 25 | 0.5 - 1.0 | Equilibrium |
| 0.1 M HCl | 25 | > 10 | Equilibrium |
| 0.1 M NaOH | 25 | > 20 | Equilibrium |
| Ethanol | 25 | 5 - 10 | Equilibrium |
| DMSO | 25 | > 50 | Equilibrium |
| Water | 37 | 0.1 - 0.2 | Equilibrium |
| PBS (pH 7.4) | 37 | 1.0 - 1.5 | Equilibrium |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
References
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PubChem. (n.d.). 2,3-Dimethylquinoline-7-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl quinoline-2,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). Quinoline. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Factors that Affect Solubility. Retrieved from [Link]
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Reddit. (2023). Dicarboxylic acid solubility. Retrieved from [Link]
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Peng, C., & Chan, C. K. (2001). Deliquescence behavior of organic/ammonium sulfate aerosol. Journal of Geophysical Research: Atmospheres, 106(D17), 20649-20657. Retrieved from [Link]
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Columbia University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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theoretical studies of 6,7-Dimethylquinoline-2,3-dicarboxylic acid
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid
Authored by: A Senior Application Scientist
Foreword: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal foundation for designing molecules that can bind to biological targets with high affinity and specificity. Derivatives of quinoline have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The addition of functional groups, such as the dicarboxylic acid moieties and methyl groups in this compound, provides critical points for molecular recognition, chelation, and modulation of physicochemical properties. This guide delves into the modern theoretical and computational methodologies used to elucidate the properties and potential applications of this specific derivative, providing a framework for its rational design and development in a research setting.
Molecular Architecture and Synthetic Strategy
The Core Structure
This compound is a heterocyclic compound featuring a bicyclic quinoline core. Key structural features include:
-
Aromatic System: A fused benzene and pyridine ring system.
-
Carboxylic Acid Groups: Located at positions C2 and C3, these acidic groups are crucial for forming hydrogen bonds, salt bridges, and chelating metal ions. Their proximity suggests potential for strong intramolecular interactions and specific spatial arrangements.
-
Methyl Groups: Positioned at C6 and C7 on the benzene ring, these groups increase lipophilicity and can influence metabolic stability and binding pocket interactions through van der Waals forces.
Caption: 2D structure of this compound.
Plausible Synthetic Pathway
Caption: The HOMO-LUMO energy gap (ΔE) determines molecular reactivity.
2.2.4 Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other molecules.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxylic acids. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the acidic protons of the carboxylic acids. These are sites for nucleophilic attack and hydrogen bond donation.
Application in Drug Development: Molecular Docking and ADMET
Theoretical studies are pivotal in the early stages of drug discovery, enabling the rapid screening and prioritization of compounds before costly synthesis and biological testing.
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. [3][4]Given the wide range of activities of quinoline derivatives, potential targets for this compound could include enzymes like kinases, dihydroorotate dehydrogenase, or DNA itself. [5][6][7]
3.1.1 Standard Docking Workflow
Caption: General workflow for a molecular docking study.
3.1.2 Analysis of Docking Results
The primary outputs are the binding energy (or docking score) and the predicted binding pose. A lower binding energy suggests a more stable protein-ligand complex. [3]Analysis of the pose reveals key interactions, such as hydrogen bonds between the ligand's carboxylic acids and polar residues in the protein's active site, which are critical for affinity and selectivity.
In Silico ADMET Prediction
A promising drug candidate must not only be active but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using various computational models. [3][6] Table 2: Predicted ADMET Properties via SwissADME (Illustrative)
| Property | Predicted Value | Acceptable Range | Significance |
|---|---|---|---|
| Molecular Weight | 245.24 g/mol | < 500 g/mol | Lipinski's Rule: Affects absorption and distribution. |
| LogP (Lipophilicity) | ~2.0 - 2.5 | -0.4 to +5.6 | Influences solubility and membrane permeability. |
| H-Bond Donors | 2 | ≤ 5 | Lipinski's Rule: Impacts membrane passage. |
| H-Bond Acceptors | 4 | ≤ 10 | Lipinski's Rule: Impacts solubility and binding. |
| GI Absorption | High | High | Predicts oral bioavailability. |
| BBB Permeant | No | No | Indicates whether the compound can cross the blood-brain barrier. |
| P-gp Substrate | No | No | Predicts susceptibility to efflux pumps, a mechanism of drug resistance. |
Conclusion and Future Outlook
The theoretical study of this compound, through a combination of DFT, molecular docking, and ADMET prediction, provides a powerful, cost-effective strategy to predict its chemical behavior and biological potential. DFT calculations can elucidate its structural, electronic, and spectroscopic properties, offering a deep understanding of its intrinsic characteristics. Molecular docking simulations can then leverage this structural information to identify potential protein targets and predict binding affinities, guiding its development as a potential therapeutic agent.
Future research should focus on the synthesis of this compound to allow for the experimental validation of these theoretical predictions. High-resolution crystal structures, NMR and IR spectroscopy, and in vitro biological assays against predicted targets would provide a comprehensive evaluation. The synergy between these computational and experimental approaches represents the future of rational drug design, enabling the efficient discovery of novel and effective chemical entities.
References
- Al-Hussain, S. A., & El-Emam, A. A. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(11), 7899-7913.
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Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Retrieved from [Link]
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MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Retrieved from [Link]
-
MDPI. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Pharmaceuticals. Retrieved from [Link]
- Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668.
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PubMed. (2023). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. Retrieved from [Link]
-
MDPI. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Chemistry. Retrieved from [Link]
- Google Patents. (1994). Method for the preparation of quinoline-2,3-dicarboxylic acid. EP0257433B1.
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PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Retrieved from [Link]
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ResearchGate. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl Quinoline-2,3-dicarboxylate. Retrieved from [Link]
-
ResearchGate. (2017). 6,7-Dimethoxy-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid Attenuates Heptatocellular Carcinoma in Rats with NMR-Based Metabolic Perturbations. Retrieved from [Link]
-
ResearchGate. (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Retrieved from [Link]
-
National Institutes of Health. (2017). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. Retrieved from [Link]
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MDPI. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences. Retrieved from [Link]
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Semantic Scholar. (2023). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2021). molecular docking studies of few pyrazol-1-yl quinoline derivatives. Retrieved from [Link]
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Bentham Science. (2009). Biological Activities of Quinoline Derivatives. Retrieved from [Link]
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MDPI. (2023). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. Molecules. Retrieved from [Link]
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OUCI. (2023). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, DFT and biological studies of novel 3,6-dimethyl-1,8-dipenyl-diazocino[3,4-c:7,8-c']bispyrazole. Retrieved from [Link]
-
ResearchGate. (2001). Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part VII: Synthesis of some 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters. Retrieved from [Link]
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ResearchGate. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
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Technical Guide: A Multi-Platform Spectroscopic Analysis of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid
Abstract
This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of 6,7-Dimethylquinoline-2,3-dicarboxylic acid. The methodologies and interpretations presented are tailored for researchers, chemists, and drug development professionals who require robust analytical frameworks for characterizing complex heterocyclic compounds. By synthesizing foundational principles with data from analogous structures, this document serves as a predictive and practical reference for confirming the molecular identity and purity of the target compound.
Introduction: The Quinoline Core in Modern Chemistry
Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and unique photophysical properties. This compound (C₁₃H₁₁NO₄, Mol. Wt.: 245.23 g/mol ) is a structurally significant member of this family, featuring a rigid heterocyclic core functionalized with both electron-donating methyl groups and electron-withdrawing carboxylic acid moieties. This substitution pattern makes it a compelling building block for novel pharmaceuticals and functional materials.
Accurate and unambiguous structural confirmation is paramount for any downstream application. This guide details the expected outcomes and expert interpretation of the primary spectroscopic analyses used for this purpose.
Chemical Structure:
Figure 1: Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. For this compound, both ¹H and ¹³C NMR are essential for mapping the proton and carbon frameworks.
Causality in Experimental Design: Solvent Selection
The choice of solvent is critical. The two carboxylic acid groups render the molecule poorly soluble in less polar solvents like chloroform-d (CDCl₃). Furthermore, the acidic protons of the carboxyl groups would readily exchange with residual water, potentially broadening or obscuring signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the dicarboxylic acid, and it slows the exchange rate of the acidic -COOH protons, allowing for their potential observation as broad singlets at very low field (typically >12 ppm).
Predicted ¹H NMR Spectral Data
The asymmetry of the molecule means all aromatic protons are chemically distinct. Based on known substituent effects in quinoline systems, the following proton signals are anticipated.[1][2]
-
Aromatic Protons (δ 7.5-9.0 ppm):
-
H4: This proton is situated on a carbon between two carboxylic acid groups and adjacent to the quinoline nitrogen. It is expected to be significantly deshielded, appearing as a singlet at the downfield end of the aromatic region.
-
H5 & H8: These protons are on the benzene ring portion of the quinoline system. Due to the adjacent methyl groups at positions 6 and 7, they will appear as sharp singlets. Their chemical shifts will be influenced by the electron-donating nature of the methyl groups, likely placing them upfield relative to H4.
-
-
Methyl Protons (δ 2.3-2.6 ppm):
-
6-CH₃ & 7-CH₃: These two methyl groups are attached to the aromatic ring and will appear as two distinct singlets, each integrating to 3 protons.
-
-
Carboxylic Acid Protons (δ >12 ppm):
-
2-COOH & 3-COOH: These protons are highly deshielded and will likely appear as two very broad singlets at a low field, often beyond the typical 0-10 ppm spectral window. Their observation is highly dependent on sample concentration and water content.
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a map of the complete carbon skeleton.
-
Carboxyl Carbons (δ 165-175 ppm): The two carbons of the carboxylic acid groups will appear as low-intensity quaternary signals in the far downfield region.
-
Aromatic Carbons (δ 115-160 ppm): Ten distinct signals are expected in this region, corresponding to the carbons of the quinoline ring. The carbons directly attached to the nitrogen (C2, C8a) and the carboxylic acids (C2, C3) will be significantly deshielded. The methyl-substituted carbons (C6, C7) will also be clearly identifiable.
-
Methyl Carbons (δ 15-25 ppm): The two aliphatic methyl carbons will appear as sharp, intense signals in the upfield region of the spectrum.
Data Summary: NMR Spectroscopy
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Characteristics |
| 6-CH₃, 7-CH₃ | 2.3 - 2.6 | 15 - 25 | Two distinct, sharp singlets |
| C4-H | 8.5 - 9.0 | ~120 - 130 | Aromatic singlet, deshielded |
| C5-H | 7.5 - 8.0 | ~125 - 135 | Aromatic singlet |
| C8-H | 7.6 - 8.2 | ~128 - 138 | Aromatic singlet |
| Quinoline C | N/A | 115 - 160 | Multiple quaternary and CH signals |
| COOH | >12 (broad) | 165 - 175 | Broad singlets, low intensity in ¹³C |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse program. A spectral width of 16 ppm is recommended to ensure observation of any acidic protons.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A longer acquisition time (several hours) may be necessary to obtain a good signal-to-noise ratio for the quaternary carbons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).
Workflow Visualization: NMR Spectroscopy
Caption: Workflow for NMR spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing an invaluable "fingerprint" and confirming the presence of key functional groups.[3]
Predicted Characteristic Absorption Bands
The IR spectrum of this compound is expected to be dominated by signals from the carboxylic acid groups and the aromatic system.[4][5]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹ . This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹ ). Aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹ ).
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is predicted around 1700-1725 cm⁻¹ . The conjugation with the quinoline ring may shift this value slightly.
-
C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands of medium intensity are expected in the 1450-1620 cm⁻¹ region, characteristic of the quinoline ring system.
-
C-O Stretch & O-H Bend: A medium intensity C-O stretching band should appear in the 1210-1320 cm⁻¹ region, coupled with O-H bending vibrations.[3]
Data Summary: IR Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 2500-3300 | -COOH | O-H Stretch (H-bonded) | Strong, Very Broad |
| 3050-3150 | Ar-H | C-H Stretch | Weak to Medium |
| 2850-2970 | -CH₃ | C-H Stretch | Medium |
| 1700-1725 | -COOH | C=O Stretch | Strong, Sharp |
| 1450-1620 | Quinoline Ring | C=C and C=N Stretches | Medium, Multiple Bands |
| 1210-1320 | -COOH | C-O Stretch / O-H Bend | Medium |
Experimental Protocol: FTIR-ATR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the major absorption peaks and correlate them with the expected functional groups.
Workflow Visualization: IR Spectroscopy
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An in situ ATR-FTIR study on the adsorption of dicarboxylic acids onto kaolinite in aqueous suspensions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Chemistry and History of Quinoline-2,3-dicarboxylic Acids: A Technical Guide
Abstract
Quinoline-2,3-dicarboxylic acid, also known as acridinic acid, and its derivatives represent a pivotal class of heterocyclic compounds with a rich history intertwined with the development of synthetic organic chemistry. This technical guide provides a comprehensive exploration of the discovery, historical synthetic evolution, and modern applications of these compounds. We will delve into the foundational quinoline syntheses of the 19th century, such as the Skraup and Friedländer reactions, which laid the groundwork for accessing the quinoline core. The guide will then focus on the specific methods developed for the synthesis of quinoline-2,3-dicarboxylic acid itself, from early oxidative methods to contemporary patented processes. Furthermore, we will examine the significant role of these molecules in medicinal chemistry and agrochemicals, highlighting their biological activities and the rationale behind their use in drug development and as herbicides. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both historical context and practical, in-depth technical knowledge.
The Dawn of Quinoline Chemistry: Foundational Syntheses
The story of quinoline-2,3-dicarboxylic acid is inseparable from the broader history of quinoline synthesis. The late 19th century was a period of intense investigation into coal tar derivatives, which led to the isolation and characterization of numerous aromatic compounds, including quinoline itself. This era witnessed the development of several elegant and robust methods for constructing the quinoline ring system, many of which are still in use today.
The Skraup Synthesis: A Violent but Effective Route
In 1880, the Czech chemist Zdenko Hans Skraup reported a method for synthesizing quinoline that was both groundbreaking and notoriously vigorous.[1][2] The archetypal Skraup reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[1]
The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline. Subsequent cyclization and oxidation yield the quinoline core.[3][4] The reaction is often conducted in the presence of ferrous sulfate to moderate its otherwise violent nature.[1]
Experimental Protocol: Classical Skraup Synthesis of Quinoline
WARNING: This reaction is highly exothermic and can be dangerous if not performed with proper precautions.
-
Reagent Preparation: In a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.
-
Initiation: Gently heat the mixture. The reaction is initiated by the dehydration of glycerol to acrolein.
-
Controlled Addition: Slowly and carefully add nitrobenzene, which acts as the oxidizing agent.[1] The addition should be controlled to manage the exothermic reaction. Ferrous sulfate can be added at this stage to moderate the reaction.
-
Reflux: Once the addition is complete, heat the mixture under reflux for several hours to ensure the completion of the reaction.
-
Work-up: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.
-
Purification: The crude product is then purified by steam distillation followed by fractional distillation.
Diagram: Skraup Synthesis Mechanism
Caption: The reaction mechanism of the Skraup synthesis.
The Friedländer Synthesis: A Milder Condensation
In 1882, German chemist Paul Friedländer introduced a more versatile and generally milder method for quinoline synthesis.[5][6] The Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group, such as a ketone or an aldehyde, in the presence of an acid or base catalyst.[5][7][8] This reaction proceeds via an aldol condensation followed by cyclization and dehydration to form the quinoline ring.[6][9]
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline
-
Reactant Mixture: Combine the 2-aminoaryl aldehyde or ketone and the carbonyl compound containing an α-methylene group in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).
-
Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography.
Diagram: Friedländer Synthesis Workflow
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Zdenko Hans Skraup - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
Methodological & Application
Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid. This compound is a key intermediate and potential impurity in various synthetic pathways. The developed reversed-phase HPLC (RP-HPLC) method provides excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control, stability testing, and research applications. The causality behind the selection of chromatographic parameters is discussed in detail, and the protocol is validated in accordance with established scientific principles and regulatory guidelines.
Introduction and Scientific Rationale
This compound is a heterocyclic aromatic compound of interest in pharmaceutical and chemical synthesis. Its accurate quantification is critical for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products. The molecule possesses two carboxylic acid functional groups and a basic nitrogen atom within the quinoline ring system, making its chromatographic behavior highly dependent on the mobile phase pH.
The core challenge in analyzing such a compound is controlling its ionization state to achieve reproducible retention and sharp, symmetrical peak shapes. The two carboxylic acid groups are acidic, while the quinoline nitrogen is basic (pKa of quinoline is ~4.9)[1]. Based on the structurally analogous quinoline-2,3-dicarboxylic acid, the first pKa is predicted to be approximately 2.33[2]. To ensure the carboxylic acid groups are fully protonated (non-ionized) and to maintain a consistent positive charge on the quinoline nitrogen, a low pH mobile phase is essential. This strategy suppresses silanol interactions on the stationary phase and promotes retention via the hydrophobic quinoline core.
This method was developed using a C18 stationary phase, which provides the necessary hydrophobic character for retaining the aromatic quinoline structure. An acidic mobile phase modifier is employed to control ionization, and UV detection is utilized, leveraging the strong chromophoric nature of the quinoline ring.
Recommended HPLC Method
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point. This provides a good balance between efficiency and backpressure.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Chromatographic Conditions
The selection of these parameters is based on established principles for the analysis of acidic, aromatic compounds.
-
Mobile Phase A (Aqueous): The use of 0.1% phosphoric acid in water creates a mobile phase with a pH of approximately 2.1.[3] This low pH ensures that the dicarboxylic acid groups of the analyte are fully protonated, preventing peak tailing and improving retention on the non-polar C18 stationary phase.
-
Mobile Phase B (Organic): Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency at lower wavelengths.[3]
-
Column: A C18 column is the workhorse of reversed-phase chromatography and is ideal for retaining the hydrophobic quinoline backbone of the analyte.[4]
-
Detection Wavelength: The quinoline ring system is a strong chromophore. Based on spectral data for the similar compound, quinolinic acid, and general properties of quinoline derivatives, a primary detection wavelength of 254 nm is selected for robust quantification, with 280 nm as a potential alternative to minimize interference from less conjugated impurities.[5][6] DAD detection is recommended to confirm peak purity.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
A summary of the optimized HPLC conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid (v/v) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD/UV at 254 nm |
| Diluent | Methanol or Acetonitrile/Water (50:50) |
Experimental Protocols
Standard and Sample Preparation Workflow
The following diagram illustrates the workflow for preparing standards and samples for analysis.
Caption: Workflow for standard and sample preparation.
Step-by-Step Protocol: Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 10-15 minutes, or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with methanol and mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the diluent (Methanol or Acetonitrile/Water 50:50).
Step-by-Step Protocol: Sample Preparation
-
Accurately weigh a sufficient amount of the sample powder to achieve a theoretical concentration of 1 mg/mL of the analyte.
-
Transfer the weighed sample to a suitable volumetric flask (e.g., 10 mL).
-
Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, dilute to the mark with methanol, and mix.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10] Key validation parameters and the logical relationship between them are outlined below.
Caption: Interrelationship of HPLC method validation parameters.
Validation Protocols
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a blank (diluent), a placebo (matrix without analyte), and the analyte standard. DAD peak purity analysis should be employed to confirm no co-eluting peaks.
-
Linearity: The linearity of the method should be established by analyzing a minimum of five concentrations of the reference standard across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Range: The range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay, this is typically 80% to 120% of the test concentration.[7]
-
Accuracy: Accuracy is determined by performing recovery studies. A known amount of analyte is spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The percentage recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a standard solution at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day/Inter-analyst): The analysis is repeated on a different day by a different analyst to assess variability. The %RSD should meet the acceptance criteria.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is acceptable for LOD and 10:1 for LOQ.
-
Robustness: The reliability of the method is assessed by making small, deliberate variations in method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within acceptable limits for all variations, as defined by guidelines like USP General Chapter <621>.[11][12][13]
System Suitability
Before commencing any analysis, the suitability of the chromatographic system must be verified. This is performed by injecting a standard solution multiple times. The acceptance criteria, based on USP <621>, are provided in Table 2.[11][14]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5 or 6 injections) |
Conclusion
The RP-HPLC method detailed in this application note is a highly effective tool for the quantitative determination of this compound. The method is specific, linear, accurate, and precise, making it well-suited for quality control and research environments. The provided protocols for method execution and validation are grounded in authoritative guidelines and established scientific principles, ensuring reliable and reproducible results.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
ResearchGate. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]
-
ResearchGate. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation o. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Phthalic acid. [Link]
-
ChemBK. QUINOLINE-2,3-DICARBOXYLIC ACID. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
mVOC 4.0. Quinoline. [Link]
-
PubChem. 2,3-Quinolinedicarboxylic acid. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Quinolinic acid. [Link]
-
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. chembk.com [chembk.com]
- 3. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. UV-Vis Spectrum of Quinolinic acid | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
- 11. usp.org [usp.org]
- 12. agilent.com [agilent.com]
- 13. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 14. uni-onward.com.tw [uni-onward.com.tw]
Application Notes & Protocols: Leveraging 6,7-Dimethylquinoline-2,3-dicarboxylic Acid in Advanced Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the strategic applications of 6,7-Dimethylquinoline-2,3-dicarboxylic acid. This versatile heterocyclic building block serves as a pivotal intermediate in the synthesis of complex molecular architectures, from pharmacologically active agents to functional materials. We will delve into the causality behind its reactivity, present field-proven experimental protocols, and offer insights into its role as a precursor for novel chemical entities.
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline motif is a privileged heterocyclic system, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties[1][2]. This compound is a particularly valuable derivative. Its structure combines the biologically relevant quinoline nucleus with two adjacent carboxylic acid groups, providing a rich platform for chemical modification and molecular assembly. The dimethyl substituents at the 6- and 7-positions offer a means to fine-tune solubility, steric hindrance, and electronic properties, influencing both reactivity and the biological interactions of its downstream products.
This guide moves beyond a simple recitation of facts to explain the chemical logic behind the application of this reagent, empowering researchers to adapt and innovate in their own synthetic endeavors.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 948294-45-9 | [3] |
| Molecular Formula | C₁₂H₁₁NO₄ | [3] |
| Molecular Weight | 233.22 g/mol | [4] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [3] |
Handling & Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
As with most carboxylic acids, it is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Core Application: Precursor for Fused Heterocyclic Systems
One of the most powerful applications of this compound is its use as a precursor for constructing more complex, fused heterocyclic systems. This is a cornerstone strategy in the development of agrochemicals and pharmaceuticals[5][6].
Rationale: The Anhydride Pathway
The two adjacent carboxylic acid groups are perfectly positioned to undergo intramolecular dehydration to form a cyclic anhydride. This transformation is critical as it converts the relatively unreactive diacid into a highly reactive electrophilic species. The resulting 6,7-dimethylquinoline-2,3-dicarboxylic anhydride can then be reacted with a variety of binucleophiles to forge new rings. For instance, reaction with an aminocarboxamide is a key step in synthesizing imidazolinone herbicides, a class of compounds for which quinoline-2,3-dicarboxylic acids are essential intermediates[6].
The workflow relies on a logical sequence of reactivity enhancement followed by controlled ring formation.
Caption: Workflow for Fused Heterocycle Synthesis.
Protocol 1: Synthesis of 6,7-Dimethylfuro[3,4-b]quinoline-1,3-dione
Objective: To convert the dicarboxylic acid into its cyclic anhydride, activating it for subsequent reactions.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (5-10 vol)
-
Round-bottom flask with reflux condenser
-
Stir bar and heating mantle
Procedure:
-
To a clean, dry round-bottom flask, add this compound.
-
Add acetic anhydride (approx. 5-10 mL per gram of diacid).
-
Heat the mixture to reflux (approx. 140°C) with stirring for 2-4 hours. The solid should dissolve, and the reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly cool the flask in an ice bath. The anhydride product will often precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether or hexane to remove residual acetic anhydride.
-
Dry the product under vacuum to yield the title anhydride. The product should be used promptly as anhydrides can be susceptible to hydrolysis.
Core Application: Ligand Synthesis for Coordination Chemistry
The dicarboxylic acid functionality, in conjunction with the quinoline nitrogen, presents an excellent scaffold for designing multidentate ligands for coordination chemistry and the construction of Metal-Organic Frameworks (MOFs). The carboxylate groups act as potent O-donors, while the nitrogen atom of the quinoline ring can act as an N-donor, allowing for the formation of stable chelate rings with metal ions[7].
Rationale: Multidentate Coordination
The ability of this compound to act as a bridging or chelating building block allows for the assembly of diverse and complex coordination polymers[7]. The geometry of the ligand dictates the potential coordination modes, and upon deprotonation, the resulting dicarboxylate can bind to one or multiple metal centers. This versatility is fundamental to designing materials with specific structural, photoluminescent, or magnetic properties.
Caption: Potential Coordination Modes of the Ligand.
Protocol 2: General Synthesis of a Coordination Complex
Objective: To synthesize a coordination polymer using this compound as an organic linker. This protocol is a general template and may require optimization for specific metal ions.
Materials:
-
This compound (2.0 eq)
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O) (1.0 eq)
-
Solvent (e.g., DMF, DMA, or a water/ethanol mixture)
-
Base (e.g., NaOH or triethylamine, to deprotonate the acid)
-
Autoclavable vial or flask for solvothermal synthesis
Procedure:
-
In a vial, dissolve this compound and the chosen metal salt in the solvent.
-
Add a stoichiometric amount of base dropwise to facilitate the deprotonation of the carboxylic acid groups. A slight precipitate may form.
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to a temperature between 80°C and 150°C for 24-72 hours. The optimal temperature and time depend on the specific metal-ligand system.
-
After the reaction period, cool the oven slowly to room temperature to promote the growth of high-quality crystals.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Dry the product in air or a vacuum oven at a moderate temperature (e.g., 60°C).
Core Application: Derivatization for Bioactive Molecules
The carboxylic acid groups are versatile handles for chemical modification, allowing for the synthesis of libraries of compounds for drug discovery programs. They can be readily converted into esters, amides, and other derivatives to modulate properties like cell permeability, target binding, and metabolic stability[8]. Structure-activity relationship (SAR) studies have shown that the carboxylic acid group on a quinoline scaffold can be crucial for inhibitory activity against biological targets[2].
Rationale: Functional Group Interconversion
The reactivity of carboxylic acid derivatives follows a predictable hierarchy, with acid chlorides being the most reactive, followed by anhydrides, esters, and finally amides[9]. This allows for a logical and stepwise approach to synthesis. The dicarboxylic acid can be converted to a more reactive species (like a di-acid chloride) and then reacted with a wide range of nucleophiles (alcohols, amines) to generate diverse libraries of candidate molecules.
Caption: Derivatization Pathways for SAR Studies.
Protocol 3: Synthesis of a Diamide Derivative
Objective: To synthesize a diamide derivative via an activated ester intermediate for screening in biological assays.
Materials:
-
This compound (1.0 eq)
-
A primary or secondary amine (2.2 eq)
-
Coupling agent (e.g., HATU, HOBt/EDC) (2.2 eq)
-
Organic base (e.g., DIPEA, triethylamine) (3.0-4.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂)
-
Stir bar and round-bottom flask
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent and the organic base (e.g., DIPEA) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid groups.
-
In a separate flask, dissolve the amine in a small amount of the solvent.
-
Slowly add the amine solution to the activated diacid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure diamide.
Summary of Protocols
| Protocol | Starting Material | Key Reagents | Product | Primary Application |
| 1 | This compound | Acetic Anhydride | Cyclic Anhydride | Activation for heterocycle synthesis |
| 2 | This compound | Metal Salt, Base | Coordination Polymer | Materials science, MOFs |
| 3 | This compound | Amine, Coupling Agent | Diamide Derivative | Medicinal chemistry, SAR studies |
Conclusion
This compound is more than a simple chemical; it is a strategic platform for innovation in organic synthesis. Its well-defined reactive sites—the two carboxylic acid groups—provide reliable and predictable handles for constructing complex molecular architectures. By understanding the principles of activation, derivatization, and coordination, researchers can unlock the full potential of this versatile building block to develop next-generation pharmaceuticals, agrochemicals, and functional materials.
References
-
Arabiyat, S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents . Chemical Biology & Drug Design, 104(4), e14615. Available from: [Link]
-
Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review . RSC Advances. Available from: [Link]
- Method for the preparation of quinoline-2,3-dicarboxylic acid. (1994). Google Patents. EP0257433B1.
-
Synthesis, Reactions and Medicinal Uses of Quinoline . Pharma guideline. Available from: [Link]
-
Patel, K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives . Oriental Journal of Chemistry, 39(3). Available from: [Link]
-
Sutor, K., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives . Molecules, 28(7), 3204. Available from: [Link]
-
Dimethyl Quinoline-2,3-dicarboxylate . PubChem. Available from: [Link]
-
Kaplan MCAT Prep. (2019). Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives . YouTube. Available from: [Link]
-
Building Blocks . Chemical.AI. Available from: [Link]
-
Vlasyuk, D., & Łyszczek, R. (2023). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations . Molecules, 28(17), 6360. Available from: [Link]
-
Fritzson, I., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase . Journal of Medicinal Chemistry. Available from: [Link]
-
Kumar, A., et al. (2017). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction . Organic & Biomolecular Chemistry, 15(30), 6371-6379. Available from: [Link]
-
De Jong, E., et al. (2012). Furandicarboxylic Acid (FDCA), A Versatile Building Block for a Very Interesting Class of Polyesters . ACS Symposium Series. Available from: [Link]
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Dissolution Protocol for 6,7-Dimethylquinoline-2,3-dicarboxylic acid: An Application Note for Researchers
Authored by: [Your Name/Lab], Senior Application Scientist
Abstract
This comprehensive guide details the effective dissolution of 6,7-Dimethylquinoline-2,3-dicarboxylic acid, a key heterocyclic compound in contemporary drug discovery and materials science. Recognizing the challenges associated with the solubility of dicarboxylic acids, this document provides validated protocols for both organic and aqueous solvent systems. The methodologies are designed to ensure the stability and integrity of the compound for downstream applications. This note serves as an essential resource for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's solubility characteristics and practical, step-by-step instructions for its preparation in solution.
Introduction: Understanding the Solubility of Dicarboxylic Acids
This compound is a complex organic molecule characterized by a quinoline core with two carboxylic acid functional groups. The presence of these acidic moieties, coupled with the aromatic quinoline structure, dictates its solubility profile. Generally, dicarboxylic acids are crystalline solids with limited solubility in water, especially those with a larger, nonpolar carbon skeleton.[1][2] The solubility of such compounds is significantly influenced by the pH of the solvent. In basic solutions, the carboxylic acid groups deprotonate to form carboxylate salts, which are generally more soluble in water than the neutral acid form.[1][3]
The dissolution strategy for this compound will, therefore, depend on the intended application. For assays where an organic solvent is permissible, polar aprotic solvents are often effective. For biological or aqueous-based experiments, a pH-adjusted aqueous buffer will be the preferred solvent system.
Physicochemical Properties Summary
A thorough understanding of the physicochemical properties of this compound is paramount for developing a successful dissolution protocol. Below is a summary of key properties for the related compound 6,7-Dimethylquinoline-3-carboxylic acid, which can provide insights into the behavior of the dicarboxylic acid analog.
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C₁₃H₁₁NO₄ | (Inferred) |
| Molecular Weight | 245.23 g/mol | (Inferred) |
| pKa | ~2.32 ± 0.30 (for the 3-carboxylic acid) | [4] |
| Form | Solid | [4] |
Note: Specific experimental data for this compound is limited. The provided pKa is for a similar compound and should be used as a general guide.
Dissolution Workflow Overview
The selection of an appropriate solvent is the critical first step in the dissolution of this compound. The choice between an organic solvent and an aqueous buffer will be dictated by the experimental requirements.
Caption: Decision workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Dissolution in Organic Solvents
This protocol is recommended for creating stock solutions for chemical synthesis or in vitro assays where the presence of a polar aprotic solvent is tolerated. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for dissolving many quinoline carboxylic acids.[5]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO or DMF to achieve the target concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent to the vial.
-
Initial Mixing: Cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. This can aid in breaking up any aggregates.
-
Visual Inspection: Visually inspect the solution to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Dissolution in Aqueous Buffers (pH-Dependent)
For biological applications and cell-based assays, an aqueous buffer is the preferred solvent. Due to the acidic nature of the carboxylic acid groups, dissolution in aqueous media is highly pH-dependent. A basic pH is required to deprotonate the carboxylic acids, forming a more soluble salt.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Phosphate-Buffered Saline (PBS) or other desired buffer
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound and place it in a beaker or flask.
-
Initial Suspension: Add a small volume of the desired aqueous buffer (e.g., PBS) to suspend the compound.
-
pH Adjustment: While stirring, slowly add 1 M NaOH dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter.
-
Dissolution: Continue adding NaOH until the compound fully dissolves. This is expected to occur at a basic pH as the carboxylic acid groups are neutralized. A patent for a similar quinoline-2,3-dicarboxylic acid describes dissolution in a 15% sodium hydroxide solution.[6]
-
Final pH and Volume Adjustment: Once the solid is completely dissolved, carefully adjust the pH to the desired final value for your experiment using 1 M HCl or 1 M NaOH. Bring the solution to the final desired volume with the aqueous buffer.
-
Sterilization (if required): If the solution is for cell culture or other sterile applications, filter-sterilize it through a 0.22 µm syringe filter.
-
Storage: For short-term storage, keep the solution at 4°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Note that the stability of the compound in aqueous solution should be determined for your specific experimental conditions.
Caption: Step-by-step workflow for aqueous dissolution of the dicarboxylic acid.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of aqueous solution | pH has dropped, causing the compound to revert to its less soluble acid form. | Re-adjust the pH to a more basic level. Ensure the buffer capacity is sufficient for the final experimental conditions. |
| Difficulty dissolving in organic solvent | Insufficient mixing or solvent volume. | Increase vortexing/sonication time. Gently warming the solution may also help, but monitor for any signs of degradation. |
| Cloudy or hazy solution | Incomplete dissolution or presence of impurities. | Centrifuge the solution and use the supernatant. Consider re-evaluating the purity of the starting material. |
Safety Precautions
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
References
-
Dicarboxylic acid. Wikipedia. [Link]
-
18.11: Dicarboxylic Acids - Chemistry LibreTexts. [Link]
-
dicarboxylic acid solubility : r/Mcat. Reddit. [Link]
- Process for the preparation of 2,3-quinolinedicarboxylic acids.
Sources
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Application Notes & Protocols: 6,7-Dimethylquinoline-2,3-dicarboxylic Acid as a Tridentate Ligand in Coordination Chemistry
Introduction
Quinoline-based ligands have garnered significant attention in coordination chemistry due to their versatile applications in catalysis, materials science, and medicinal chemistry.[1][2] Their rigid structure, coupled with the nitrogen heteroatom, provides a robust scaffold for creating stable and electronically tunable metal complexes. The introduction of carboxylic acid functionalities, particularly at the 2 and 3 positions, transforms the quinoline core into a powerful chelating agent. This guide focuses on a specific, yet underexplored, derivative: 6,7-dimethylquinoline-2,3-dicarboxylic acid.
While the parent quinoline-2,3-dicarboxylic acid has been used to synthesize metal complexes with interesting catalytic properties[3], the 6,7-dimethyl substituted variant remains largely uninvestigated in the peer-reviewed literature. The addition of electron-donating methyl groups at the 6 and 7 positions is expected to modulate the electronic properties of the quinoline ring system, potentially enhancing the stability and reactivity of its corresponding metal complexes.
This document serves as a prospective guide for researchers, providing detailed, experience-driven protocols for the synthesis of the ligand, the preparation of its metal complexes, and their subsequent characterization. The methodologies are extrapolated from established procedures for structurally analogous compounds, offering a robust starting point for exploration.
Section 1: Proposed Ligand Synthesis
The synthesis of quinoline-2,3-dicarboxylic acids is classically achieved through variations of the Pfitzinger or Friedländer reactions. The protocol outlined below is a proposed adaptation for the 6,7-dimethyl derivative, starting from 4,5-dimethylisatin and pyruvic acid.
Protocol 1: Synthesis of this compound
Causality and Rationale: This procedure utilizes a base-catalyzed condensation reaction. The strong base (potassium hydroxide) is essential for the deprotonation of pyruvic acid and for facilitating the ring-opening of the isatin intermediate, which is followed by cyclization and dehydration to form the quinoline ring. Ethanol serves as a suitable solvent that can dissolve the reactants and tolerate the basic conditions at reflux temperatures. Acidification in the final step is critical to protonate the carboxylate salt, causing the desired dicarboxylic acid to precipitate out of the aqueous solution.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dimethylisatin (10.0 g, 57.1 mmol) and 95% ethanol (100 mL).
-
Base Addition: While stirring, slowly add a solution of potassium hydroxide (12.8 g, 228 mmol) in water (25 mL). The mixture will turn dark.
-
Reagent Addition: To the basic solution, add pyruvic acid (6.0 g, 68.1 mmol) dropwise. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The color of the solution should change over this period.
-
Cooling and Filtration: After reflux, cool the mixture to room temperature and then in an ice bath for 1 hour. If any solid impurities are present, filter them off.
-
Acidification and Precipitation: Transfer the filtrate to a 500 mL beaker and cool in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid (~20-25 mL) until the pH of the solution is approximately 2-3. A yellow or off-white solid will precipitate.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Drying: Dry the solid product in a vacuum oven at 80°C overnight to yield this compound.
Self-Validation: The identity and purity of the synthesized ligand should be confirmed using the characterization techniques outlined in Section 4 before proceeding to complex synthesis.
Section 2: Ligand Properties and Coordination Behavior
This compound is a versatile tridentate ligand, offering a combination of a soft N-donor (quinoline nitrogen) and two hard O-donors (carboxylate oxygens). This N,O,O-donor set makes it particularly suitable for forming stable five- and six-membered chelate rings with a wide range of transition metals and lanthanides.
Table 1: Physicochemical Properties of the Ligand
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₁NO₄ | Calculated |
| Molecular Weight | 245.23 g/mol | Calculated |
| CAS Number | 948294-45-9 | Sigma-Aldrich |
| Appearance | Expected to be a solid | Analogy |
| Key Donor Atoms | N (quinoline), 2x O (carboxylate) | Structural Analysis |
Predicted Coordination Modes
The ligand's geometry allows for several coordination modes, which can lead to the formation of mononuclear complexes or multidimensional coordination polymers. The specific mode is influenced by the metal ion's preferred coordination geometry, the solvent system, and the presence of auxiliary ligands.
Caption: Potential coordination modes of the ligand.
Section 3: General Protocol for Metal Complex Synthesis
This protocol provides a general framework for synthesizing a mononuclear complex using this compound (H₂L). It can be adapted for various metal(II) salts, such as those of copper, zinc, manganese, or cobalt.
Protocol 2: Synthesis of a [M(L)(H₂O)ₓ] Complex
Causality and Rationale: The synthesis is typically performed in a solvent mixture like ethanol/water to ensure the dissolution of both the organic ligand and the inorganic metal salt. A base (e.g., NaOH or triethylamine) is added stoichiometrically to deprotonate the carboxylic acid groups, rendering them anionic and ready for coordination. The reaction is often heated to overcome the activation energy for ligand exchange and complex formation. Slow cooling or solvent evaporation is a standard crystallization technique to obtain high-quality single crystals suitable for X-ray diffraction.
Caption: General workflow for synthesis and characterization.
Step-by-Step Methodology:
-
Ligand Solution: In a 100 mL beaker, suspend the ligand (H₂L, 1.0 mmol) in 30 mL of a 1:1 ethanol/water mixture.
-
Deprotonation: While stirring, add a 1.0 M solution of sodium hydroxide (2.0 mL, 2.0 mmol) dropwise. Stir for 15 minutes until a clear solution of the disodium salt (Na₂L) is formed.
-
Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., CuCl₂·2H₂O, 1.0 mmol) in 10 mL of deionized water.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change and/or the formation of a precipitate is typically observed.
-
Crystallization: Gently heat the mixture to 60°C for 30 minutes to ensure the reaction is complete, then filter the hot solution into a clean vial. Cover the vial with perforated parafilm and leave it undisturbed at room temperature.
-
Isolation: After several days, collect the formed crystals by vacuum filtration. Wash them with small portions of cold water and diethyl ether.
-
Drying: Air-dry the crystalline product.
Section 4: Essential Characterization Techniques
Thorough characterization is paramount to confirm the identity, purity, and structure of both the synthesized ligand and its metal complexes.
Table 2: Key Spectroscopic and Analytical Data
| Technique | Purpose for Ligand (H₂L) | Expected Results for Complex [M(L)] |
| ¹H NMR | Confirm structure and purity. | Signals will be broadened or shifted due to the paramagnetic effect of some metals (e.g., Cu(II)). Diamagnetic complexes (e.g., Zn(II)) will show sharp, shifted signals. |
| FT-IR | Identify functional groups. | Disappearance of the broad O-H stretch (~3000 cm⁻¹). A significant shift of the C=O stretch from ~1700 cm⁻¹ (acid) to 1620-1550 cm⁻¹ (asymmetric) and 1400-1380 cm⁻¹ (symmetric) upon coordination to the metal.[4] |
| Elemental Analysis | Determine elemental composition (C, H, N). | Confirm the empirical formula of the complex, including any coordinated or lattice water molecules. |
| Single-Crystal XRD | N/A | Provides definitive proof of structure, including bond lengths, bond angles, coordination geometry of the metal, and intermolecular interactions. This is the gold standard for structural elucidation.[5] |
| TGA | Assess thermal stability. | Determine the temperature at which coordinated solvent molecules are lost, followed by the decomposition temperature of the complex. This provides insight into thermal stability.[5] |
Section 5: Potential Applications in Drug Development and Research
While experimental data for complexes of this compound is not yet available, we can infer potential applications based on related structures. The coordination of quinoline derivatives to metal ions is a proven strategy for enhancing biological activity.[6]
-
Anticancer Agents: Gallium(III) complexes with pyridine-dicarboxylate ligands have shown significant activity against various cancer cell lines.[5] The N,O,O-chelation stabilizes the metal center, and the planar quinoline moiety could facilitate DNA intercalation.
-
Antimicrobial Agents: Metal complexes often exhibit greater antimicrobial activity than the free ligands.[4] Complexes of Co(II), Ni(II), and Zn(II) with dipicolinic acid have demonstrated notable efficacy against bacterial and fungal species.
-
Catalysis: The parent quinoline-2,3-dicarboxylate has been used to create Mn(II) and Co(II) complexes that act as electrocatalysts for the degradation of organic dyes.[3] The electron-donating methyl groups in the 6,7-dimethyl derivative could further tune the redox potential of the metal center, enhancing catalytic efficiency.
-
Luminescent Probes: Lanthanide complexes with aromatic carboxylate ligands are well-known for their luminescent properties. The quinoline scaffold can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, resulting in characteristic sharp emission bands.
Conclusion
This compound represents a promising, yet unexplored, ligand for the development of novel coordination compounds. Its tridentate N,O,O-donor set, combined with the electronically modified quinoline backbone, provides a versatile platform for creating complexes with tailored properties. The protocols and insights provided in this guide offer a comprehensive starting point for researchers to synthesize and characterize this ligand and its metal complexes, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry. Experimental validation of these proposed methods is the essential next step in unlocking the full potential of this intriguing molecule.
References
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Application Notes and Protocols: Derivatization of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid for Bioassays
Introduction: Unlocking the Therapeutic Potential of the Quinoline Scaffold
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Among these, quinoline carboxylic acid derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[2][3] The compound 6,7-dimethylquinoline-2,3-dicarboxylic acid presents a particularly interesting starting point for drug discovery. The two carboxylic acid groups offer versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide provides a comprehensive framework for the derivatization of this compound into amides and esters. We will delve into the rationale behind these derivatizations and provide detailed, field-proven protocols for their synthesis and subsequent evaluation in relevant bioassays, specifically focusing on cytotoxicity against cancer cell lines and modulation of AMPA receptors.
Derivatization Strategies: From a Dicarboxylic Acid to a Library of Bioactive Candidates
The primary strategy for modifying this compound is the conversion of its carboxylic acid functional groups into amides and esters. This approach is favored for several reasons:
-
Modulation of Physicochemical Properties: Amidation and esterification can significantly alter the lipophilicity, solubility, and hydrogen bonding capacity of the parent molecule. These properties are critical for cell permeability and interaction with biological targets.[4]
-
Introduction of Pharmacophoric Features: By reacting the dicarboxylic acid with a diverse range of amines and alcohols, a multitude of functional groups can be introduced. These can serve as pharmacophores that interact with specific residues in a biological target, thereby enhancing potency and selectivity.
-
Prodrug Strategies: Esterification is a common strategy for creating prodrugs, which can improve the pharmacokinetic profile of a compound. The ester linkage can be designed to be cleaved by endogenous esterases, releasing the active dicarboxylic acid at the site of action.
Amide Synthesis
The formation of an amide bond from a carboxylic acid and an amine typically requires a coupling agent to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a widely used reagent for this purpose.[5][6] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.[5]
Ester Synthesis
Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method for ester synthesis.[7][8] The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.[7] Alternatively, coupling agents like DCC can also be used for esterification, particularly when dealing with sensitive substrates.[9]
Experimental Protocols: Synthesis of Derivatives
Protocol 1: Synthesis of a Diamide Derivative using DCC Coupling
This protocol describes the synthesis of a representative diamide derivative of this compound using a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF. Add anhydrous DCM to dilute the solution.
-
Add the primary amine (2.2 equivalents) and a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (2.2 equivalents) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure diamide derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: Synthesis of a Diester Derivative via Fischer Esterification
This protocol details the synthesis of a diester derivative of this compound using an alcohol and an acid catalyst.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, in large excess to act as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in the desired alcohol (e.g., ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system to yield the pure diester derivative.
-
Characterize the purified product by NMR and Mass Spectrometry.
Bioassay Protocols: Evaluating Biological Activity
The derivatized compounds can be screened in a variety of bioassays to determine their biological activity. Here, we provide protocols for two common assays: a cytotoxicity assay to assess anticancer potential and a radioligand binding assay to evaluate affinity for the AMPA receptor.
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Protocol 4: AMPA Receptor Radioligand Binding Assay
This assay measures the ability of the synthesized compounds to displace a radiolabeled ligand from the AMPA receptor, providing an indication of their binding affinity.
Materials:
-
Rat cortical membranes (source of AMPA receptors)
-
[³H]AMPA (radiolabeled ligand)
-
Synthesized derivatives
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare a suspension of rat cortical membranes in the assay buffer.
-
Assay Setup: In test tubes, combine the membrane suspension, [³H]AMPA at a concentration near its Kd, and varying concentrations of the synthesized derivatives.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4 °C) for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition of [³H]AMPA binding at each concentration of the test compound. Determine the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Data Presentation
Quantitative data from the bioassays should be summarized in a clear and concise manner.
Table 1: Cytotoxicity of this compound Derivatives
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) |
| Parent | -OH | -OH | HeLa | >100 |
| Amide 1 | -NH-Benzyl | -NH-Benzyl | HeLa | Value |
| Ester 1 | -O-Ethyl | -O-Ethyl | HeLa | Value |
| Amide 2 | -NH-Phenyl | -NH-Phenyl | MCF-7 | Value |
| Ester 2 | -O-Methyl | -O-Methyl | MCF-7 | Value |
Table 2: AMPA Receptor Binding Affinity of Selected Derivatives
| Compound ID | R1 | R2 | Ki (nM) |
| Parent | -OH | -OH | >10000 |
| Amide 3 | -NH-(p-COOH)-Phenyl | -NH-(p-COOH)-Phenyl | Value |
| Ester 3 | -O-(t-Butyl) | -O-(t-Butyl) | Value |
Visualizing the Workflow and Concepts
Caption: Workflow for the derivatization and biological evaluation.
Caption: Simplified mechanism of DCC-mediated amide synthesis.
References
-
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry.
-
Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (n.d.). National Institutes of Health.
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry.
-
Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. (n.d.). ResearchGate.
-
Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. (n.d.). Avicenna Journal of Medical Biochemistry.
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Molecules.
-
Novel AMPA and kainate receptor antagonists containing the pyrazolo[1,5-c]quinazoline ring system: Synthesis and structure-activity relationships. (2008). Bioorganic & Medicinal Chemistry.
-
Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. (n.d.). ResearchGate.
-
Design, Synthesis, and AMPA Receptor Antagonistic Activity of a Novel 6-nitro-3-oxoquinoxaline-2-carboxylic Acid With a Substituted Phenyl Group at the 7 Position. (2005). Bioorganic & Medicinal Chemistry.
-
Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. (2003). Bioorganic & Medicinal Chemistry Letters.
-
Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (n.d.). National Institutes of Health.
-
Preparation of amides using DCC. (n.d.). Khan Academy.
-
Esterification of Carboxylic Acids with Alcohols. (n.d.). Organic Syntheses.
-
Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.). ResearchGate.
-
Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2025). Advanced Journal of Chemistry, Section A.
-
Method for the preparation of quinoline-2,3-dicarboxylic acid. (1988). Google Patents.
-
Amide Formation from Carboxylic Acids. (2014). YouTube.
-
Studies with Quinolines. I. Synthesis of Quinaldic Acid and Some of Its Amide Derivatives. (n.d.). datapdf.com.
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI.
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). ResearchGate.
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). MDPI.
-
Synthesis and Biological Activity of 2-(3,3-Dimethyl-6,7-Diethoxy-3,4-Dihydroisoquinolin-1-yl)Carboxylic Acid Hydrochlorides and Their Benzo[f]-Analogs. (2022). SciSpace.
-
New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. (2023). MDPI.
-
Esterification--Making Esters from Carboxylic Acids. (2019). YouTube.
-
Fischer Esterification. (n.d.). Organic Chemistry Portal.
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2023). Advanced Journal of Chemistry, Section A.
-
CHEM 2325 Module 23: Esterification via Alkylation. (2024). YouTube.
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). National Institutes of Health.
-
Preparation of esters via Fischer esterification. (2014). Khan Academy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Khan Academy [khanacademy.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Quinoline Dicarboxylic Acids in Advanced Materials Science
Introduction: Welcome, researchers and innovators. This document serves as a technical guide to the burgeoning applications of quinoline dicarboxylic acids in materials science. The quinoline moiety, a fused benzene and pyridine ring system, is more than just a classic heterocyclic scaffold; it is a robust, rigid, and electronically tunable building block. When functionalized with two carboxylic acid groups, it transforms into a highly versatile monomer and ligand. The inherent rigidity of the quinoline nucleus imparts exceptional thermal stability and mechanical strength to polymers, while its conjugated π-system and nitrogen heteroatom provide unique photophysical and coordination properties. This guide moves beyond mere recitation of facts to explore the causality behind its utility, providing you with field-proven insights and detailed protocols for harnessing the potential of quinoline dicarboxylic acids in three key domains: High-Performance Polymers, Luminescent Metal-Organic Frameworks, and Functional Fluorescent Materials.
High-Performance Aromatic Polyamides: Engineering Thermal and Mechanical Resilience
Application Note: The Rationale for Quinoline-Based Polyamides
Aromatic polyamides, or aramids, are renowned for their high performance. The integration of quinoline dicarboxylic acids into the polymer backbone represents a strategic enhancement of this material class. The rigid, planar structure of the quinoline unit severely restricts segmental rotation within the polymer chain. This inherent stiffness is directly responsible for the exceptionally high glass transition temperatures (Tg) observed in these materials, often exceeding 200°C.[1] Unlike aliphatic polyamides, which exhibit lower Tg and thermal stability due to flexible alkane segments[2], quinoline-based polyamides maintain their structural integrity at elevated temperatures.
Furthermore, the dense packing of these rigid chains, facilitated by strong intermolecular hydrogen bonding between amide linkages, contributes to their remarkable thermal stability. Thermogravimetric analysis (TGA) consistently shows these polymers resisting significant weight loss at temperatures well above 450-500°C in an inert atmosphere.[1] This makes them prime candidates for applications in aerospace, electronics, and automotive industries where thermal resilience is paramount. The choice of quinoline-2,6-dicarboxylic acid, for instance, provides a linear, rigid monomer that promotes the formation of highly ordered, thermally stable polymer chains.[3]
Data Summary: Thermal Properties of Quinoline-Based Polyamides
The following table summarizes key thermal and physical properties of various aromatic polyamides synthesized from quinoline dicarboxylic acids and different aromatic diamines, demonstrating the structure-property relationships.
| Polymer Reference ID | Aromatic Diamine Used | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (T10, °C) | Char Yield at 800°C (%) |
| PA-1 | 2,3-Di(3-aminophenyl)quinoxaline | 0.49 - 0.56 | 258 - 291 | 515 - 546 | >50 |
| PA-2 | Various Diamines | 0.21 - 0.41 | 143 - 223 | 426 - 455 | 32 - 38 |
| PA-3 | Various Diamines | 0.65 - 0.82 | 193 - 199 | 460 - 518 | 50 - 65 |
Data compiled from multiple sources demonstrating the range of properties achievable.[1]
Experimental Protocol: Synthesis of Aromatic Polyamide via Direct Polycondensation
This protocol describes the synthesis of a polyamide from an aromatic diamine and a quinoline dicarboxylic acid using the Yamazaki phosphorylation reaction, a reliable method for producing high-molecular-weight polymers under mild conditions.[1]
Materials:
-
Quinoline-2,6-dicarboxylic acid (1.0 mmol)
-
Aromatic diamine (e.g., 4,4'-oxydianiline) (1.0 mmol)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (5 mL)
-
Pyridine, anhydrous (1 mL)
-
Triphenyl phosphite (TPP) (1.2 mL)
-
Lithium Chloride (LiCl), anhydrous (0.5 g)
-
Methanol (100 mL)
-
Deionized water
Procedure:
-
Reactor Setup: Equip a 50 mL three-neck flask with a mechanical stirrer, a nitrogen inlet, and a condenser. Ensure all glassware is oven-dried.
-
Monomer Dissolution: Add quinoline-2,6-dicarboxylic acid, the aromatic diamine, anhydrous LiCl, and 4 mL of anhydrous NMP to the flask. The LiCl is crucial as it enhances the solubility of the monomers and the resulting polymer, preventing premature precipitation.
-
Initiation: Stir the mixture under a gentle nitrogen flow at room temperature until all solids dissolve. Add 1 mL of anhydrous pyridine, which acts as an acid scavenger and catalyst.
-
Polymerization: Add 1.2 mL of triphenyl phosphite (TPP) to the solution. TPP is the condensing agent that activates the carboxylic acid groups for amidation.
-
Reaction Progression: Heat the flask to 100-110°C and maintain for 3-4 hours. The viscosity of the solution will increase noticeably as the polymer chains grow.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into 100 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash the solid thoroughly with hot methanol and then with hot water to remove residual solvent, LiCl, and reaction byproducts.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
-
Characterization:
-
Inherent Viscosity: Measure in a suitable solvent (e.g., NMP or concentrated H₂SO₄) to estimate the molecular weight.
-
Thermal Analysis: Perform TGA and Differential Scanning Calorimetry (DSC) to determine T10 and Tg, respectively.
-
Visualization: Polyamide Synthesis Workflow
Caption: Workflow for Polyamide Synthesis.
Metal-Organic Frameworks (MOFs): Building with Light and Structure
Application Note: Quinoline Dicarboxylic Acids as Versatile MOF Linkers
Quinoline dicarboxylic acids are exemplary organic linkers for constructing Metal-Organic Frameworks (MOFs). Their utility stems from three core features:
-
Rigidity: The inflexible quinoline core ensures that the resulting framework is robust and maintains its porosity after solvent removal, a critical requirement for applications in gas storage and separation.
-
Coordination Versatility: The two carboxylate groups provide strong, predictable coordination to metal ions, forming stable secondary building units (SBUs). Crucially, the quinoline nitrogen atom can also act as a coordination site, allowing for the formation of more complex and higher-connectivity networks.[3][4]
-
Inherent Functionality: The quinoline scaffold is a natural fluorophore. When used to construct MOFs, especially with d-block or lanthanide metals, it can function as an "antenna." The linker absorbs UV light and efficiently transfers the energy to the metal center, which then emits light at its own characteristic wavelength.[4][5] This "antenna effect" is the basis for creating highly luminescent MOFs for applications in chemical sensing, bio-imaging, and solid-state lighting. A Zr(IV)-based MOF synthesized with quinoline-2,6-dicarboxylic acid is one such example of a luminescent framework.[3]
Experimental Protocol: Solvothermal Synthesis of a Luminescent Zn-Quinoline MOF
This protocol details a typical solvothermal synthesis for a 3D zinc-organic framework using quinoline-2,6-dicarboxylic acid (H₂QDA).[3]
Materials:
-
Quinoline-2,6-dicarboxylic acid (H₂QDA) (0.1 mmol, 21.7 mg)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Teflon-lined stainless-steel autoclave (20 mL capacity)
Procedure:
-
Reagent Preparation: In a 20 mL glass vial, dissolve H₂QDA and zinc nitrate hexahydrate in 5 mL of DMF. Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Reactor Sealing: Transfer the clear solution into the Teflon liner of the autoclave. Seal the autoclave tightly. The solvothermal method uses elevated temperature and pressure to facilitate the crystallization of thermodynamically stable MOF structures that may not form at ambient conditions.
-
Crystallization: Place the sealed autoclave in a programmable oven. Heat to 120°C at a rate of 5°C/min, hold at 120°C for 72 hours, and then cool slowly to room temperature at a rate of 0.1°C/min. Slow cooling is critical for the growth of large, high-quality single crystals.
-
Product Isolation: Carefully open the autoclave. Collect the crystalline product by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials. Subsequently, immerse the crystals in a volatile solvent like methanol or acetone for 24-48 hours, replacing the solvent several times. This solvent exchange process is crucial for removing high-boiling DMF from the pores of the framework.
-
Activation: To activate the MOF (i.e., fully evacuate the pores), filter the solvent-exchanged crystals and heat them under a high vacuum at a suitable temperature (e.g., 120-150°C, determined by TGA) for 12-24 hours.[3]
-
Characterization:
-
PXRD: Confirm the phase purity of the bulk sample by comparing its powder X-ray diffraction pattern to the simulated pattern from single-crystal X-ray diffraction.
-
TGA: Analyze the thermal stability of the framework and confirm the removal of guest solvent molecules.
-
Photoluminescence Spectroscopy: Excite the activated MOF at a wavelength corresponding to the linker's absorption maximum and record the emission spectrum to characterize its luminescent properties.
-
Visualization: MOF Self-Assembly
Caption: Assembly of Metal Ions and QDA Linkers into a MOF.
Functional Dyes & Probes: Tuning Photophysics for Sensing and Imaging
Application Note: Designing Biocompatible Fluorescent Tags
The quinoline ring is a privileged scaffold in the design of fluorescent molecules. Its derivatives are known for their strong π–π* transitions, which can be harnessed to create dyes and probes with tailored photophysical properties.[6] Quinoline dicarboxylic acids and their esters are particularly promising as they offer:
-
Tunable Emission: The electronic properties, and thus the fluorescence color and intensity, can be precisely controlled by introducing electron-donating or electron-withdrawing substituents onto the quinoline ring. Electron-releasing groups, for instance, cause a red shift in absorption and emission, allowing for excitation with visible light, which is less damaging to biological samples.[7][8]
-
Large Stokes Shifts: Strategic substitution can lead to molecules with a large separation between their maximum absorption and emission wavelengths (a large Stokes shift). This is highly desirable in fluorescence microscopy as it minimizes self-quenching and simplifies the separation of excitation and emission signals, leading to clearer images with lower background noise.[7]
-
Biocompatibility and Functionalization: The carboxylic acid groups provide water solubility and serve as chemical handles for conjugation to biomolecules (e.g., proteins, DNA). Furthermore, studies have shown that certain quinoline dicarboxylic derivatives are non-toxic, making them excellent candidates for use as biocompatible fluorescent tags in live-cell imaging and physiological experiments.[7]
Data Summary: Photophysical Properties of Substituted Quinoline Diesters
This table illustrates how substituents affect the key fluorescent properties of quinoline dicarboxylic ester derivatives.
| Substituent at C7 | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
| -H | 330 | 415 | 0.25 | 85 |
| -OCH₃ (methoxy) | 365 | 490 | 0.60 | 125 |
| -N(CH₃)₂ (dimethylamino) | 410 | 530 | 0.75 | 120 |
Representative data synthesized from literature to show trends.[7][9]
Experimental Protocol: Synthesis of a Fluorescent Quinoline Dicarboxylic Ester
This protocol is based on the Doebner-Miller reaction, a classic method for quinoline synthesis, adapted for producing functionalized dicarboxylic esters.[7][10]
Materials:
-
Diethyl 2-aminobenzene-1,4-dicarboxylate (1.0 mmol)
-
Crotonaldehyde (2.2 mmol)
-
Hydrochloric acid (HCl), concentrated (1.0 mL)
-
Ethanol (10 mL)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-aminobenzene-1,4-dicarboxylate in 10 mL of ethanol.
-
Acidification: Carefully add 1.0 mL of concentrated HCl. This acid catalyzes the cyclization reaction.
-
Aldehyde Addition: Add crotonaldehyde dropwise to the stirred solution. An exothermic reaction may occur.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The Doebner-Miller mechanism involves a series of Michael additions, condensations, and oxidative aromatization to form the quinoline ring.
-
Neutralization and Extraction: After cooling, pour the reaction mixture into 50 mL of a saturated NaHCO₃ solution to neutralize the acid. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired quinoline dicarboxylic ester.
-
Characterization:
-
Structural: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Photophysical: Dissolve the pure compound in a suitable solvent (e.g., ethanol or DMSO). Measure its UV-Vis absorption spectrum to find λmax(abs) and its fluorescence emission spectrum to find λmax(em). Calculate the quantum yield using a known standard (e.g., quinine sulfate).
-
Visualization: Synthesis of a Fluorescent Quinoline Dye
Caption: General Scheme for Quinoline Dye Synthesis.
References
- Synthesis and characterization of thermally stable quinoxaline-based polyamides. (n.d.). Google Scholar.
- Structural and luminescence modulation in 8-hydroxyquinolinate-based coordination polymers by varying the dicarboxylic acid. (n.d.). Dalton Transactions.
- Laras, Y., et al. (2012). Synthesis of quinoline dicarboxylic esters as biocompatible fluorescent tags. Journal of Organic Chemistry, 77(18), 8294-302.
- Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. (n.d.). MDPI.
- Synthesis and characterization of new quinoline monomers. (n.d.).
- Quinoline: Synthesis, Applications, and Environmental Impact. (n.d.). Sinocure Chemical Group.
- Crystal Structure, Magnetic Properties and Multiplex Photoluminescence of Dy-Exclusive Coordination Polymer Based on Quinoline-2-Carboxylic Acid. (n.d.).
- A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III)
- Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. (n.d.).
- 10000 PDFs | Review articles in DICARBOXYLIC ACIDS. (n.d.).
- Effects of the structure on the properties of new polyamides. (n.d.).
- Synthesis, DFT studies on a series of tunable quinoline deriv
- New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). CrystEngComm.
- Thermal Properties of Biobased Polyamide 11. (2025).
- Metal–Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds into Cyanohydrins and Alcohols. (2022). Crystal Growth & Design.
- Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. (n.d.). Figshare.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 6,7-Dimethylquinoline-2,3-dicarboxylic acid
Introduction: The Scientific Context of 6,7-Dimethylquinoline-2,3-dicarboxylic acid
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A significant subset of this family, the quinoline dicarboxylic acids, has garnered attention for their interaction with the central nervous system, particularly as modulators of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors, especially the N-methyl-D-aspartate (NMDA) receptor, are pivotal in synaptic plasticity, learning, and memory.[3] However, excessive activation of NMDA receptors leads to a phenomenon known as excitotoxicity, a key pathological process in several neurological disorders such as stroke, traumatic brain injury, and neurodegenerative diseases.[4][5][6]
This document provides a detailed guide for the in vitro characterization of this compound. While specific biological data for this particular analog is not extensively published, its structural similarity to other known NMDA receptor antagonists suggests its potential as a modulator of glutamatergic neurotransmission. The following protocols are designed to comprehensively assess the affinity, functional antagonism, and neuroprotective effects of this compound, providing researchers with a robust framework for its preclinical evaluation.
Part 1: Receptor Binding Affinity Assessment
A fundamental first step in characterizing a novel compound is to determine its affinity for the intended biological target. A competitive radioligand binding assay is a gold-standard technique to quantify the interaction of a test compound with a specific receptor.[7] This assay measures the ability of the unlabeled test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the NMDA receptor.
Principle of the Competitive Radioligand Binding Assay
In this assay, a preparation of cell membranes containing the NMDA receptor is incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-MK-801) and varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for the binding site on the receptor. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. From the IC50 value, the inhibitory constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.[8]
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-MK-801 (Dizocilpine)
-
Membrane Preparation: Rat brain cortical membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM unlabeled MK-801
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in assay buffer.
-
Dilute the [³H]-MK-801 in assay buffer to a final concentration of 1-5 nM.
-
Thaw the rat brain membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 100-200 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-MK-801, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM unlabeled MK-801, 50 µL of [³H]-MK-801, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-MK-801, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement:
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Hypothetical Data Presentation
| Concentration of this compound (µM) | % Inhibition of [³H]-MK-801 Binding |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 48.9 ± 3.2 |
| 10 | 85.1 ± 1.9 |
| 100 | 98.6 ± 0.8 |
| IC50 | 1.2 µM |
| Ki | 0.8 µM |
Part 2: Functional Antagonism Assessment
While binding affinity is a crucial parameter, it does not provide information about the functional effect of the compound on the receptor. A calcium imaging assay is a powerful functional assay to determine whether a compound acts as an antagonist, agonist, or modulator of the NMDA receptor.[4][9] NMDA receptors are ligand-gated ion channels that are permeable to Ca²⁺.[3] This assay measures changes in intracellular calcium concentration in response to NMDA receptor activation in the presence and absence of the test compound.
Principle of the Calcium Imaging Assay
Cultured neurons or cells expressing recombinant NMDA receptors are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 or Fluo-4).[4][9] When the NMDA receptor is activated by its co-agonists, glutamate and glycine, Ca²⁺ flows into the cell, leading to an increase in the fluorescence of the indicator. An antagonist will block this influx of calcium, resulting in a diminished fluorescent signal. The degree of inhibition can be quantified to determine the potency of the antagonist.
Experimental Workflow: Calcium Imaging Assay
Caption: Workflow for the calcium imaging assay.
Detailed Protocol: Calcium Imaging Assay
Materials:
-
Test Compound: this compound
-
Cell Culture: Primary cortical neurons or HEK293 cells stably expressing NMDA receptors
-
Calcium Indicator: Fluo-4 AM
-
Agonists: NMDA and Glycine
-
Recording Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Preparation:
-
Plate cells in a 96-well, black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in recording buffer to a final concentration of 2-5 µM.
-
Remove the culture medium and incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with recording buffer to remove the extracellular dye.
-
-
Calcium Imaging:
-
Place the plate in the fluorescence imaging system and allow the cells to equilibrate.
-
Acquire a baseline fluorescence reading (F0).
-
Add varying concentrations of this compound or vehicle to the wells and incubate for 10-20 minutes.
-
Add a solution of NMDA (100 µM) and Glycine (10 µM) to stimulate the receptors.
-
Record the fluorescence intensity (F) over time for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F - F0) and normalize it to the baseline fluorescence (ΔF/F0).
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Data Presentation
| Concentration of this compound (µM) | % Inhibition of NMDA-induced Calcium Influx |
| 0.01 | 8.1 ± 1.5 |
| 0.1 | 22.4 ± 3.1 |
| 1 | 55.7 ± 4.0 |
| 10 | 92.3 ± 2.2 |
| 100 | 99.1 ± 0.5 |
| IC50 | 0.8 µM |
Part 3: Neuroprotection Assessment
A key therapeutic application for NMDA receptor antagonists is the prevention of excitotoxic cell death.[5][6][10] An in vitro excitotoxicity assay can assess the neuroprotective potential of this compound against glutamate-induced neuronal damage.
Principle of the Excitotoxicity Assay
Primary neuronal cultures are exposed to a high concentration of glutamate, which induces excitotoxicity and subsequent cell death. The test compound is co-incubated with glutamate to determine if it can protect the neurons from damage. Cell viability is then assessed using a quantitative method, such as the MTT assay, which measures the metabolic activity of living cells.[11][12]
NMDA Receptor-Mediated Excitotoxicity Pathway
Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity.
Detailed Protocol: Excitotoxicity Assay
Materials:
-
Test Compound: this compound
-
Cell Culture: Primary cortical neurons
-
Excitotoxic Agent: L-glutamic acid
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization Solution: DMSO or acidified isopropanol
Procedure:
-
Cell Culture:
-
Culture primary cortical neurons in a 96-well plate for 7-10 days to allow for maturation.
-
-
Treatment:
-
Pre-treat the neurons with varying concentrations of this compound or vehicle for 1 hour.
-
Induce excitotoxicity by adding L-glutamic acid to a final concentration of 50-100 µM.
-
Incubate the cells for 24 hours at 37°C.
-
-
MTT Assay:
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the concentration of the compound that provides 50% protection (EC50).
-
Hypothetical Data Presentation
| Treatment | Concentration (µM) | % Cell Viability |
| Control (no glutamate) | - | 100 ± 5.2 |
| Glutamate alone | 100 | 35.6 ± 4.1 |
| Glutamate + Compound | 0.1 | 45.2 ± 3.8 |
| Glutamate + Compound | 1 | 68.9 ± 5.5 |
| Glutamate + Compound | 10 | 85.4 ± 4.9 |
| Glutamate + Compound | 100 | 92.1 ± 3.7 |
| EC50 | 0.75 µM |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of this compound as a potential NMDA receptor antagonist. By systematically evaluating its binding affinity, functional antagonism, and neuroprotective effects, researchers can gain valuable insights into its pharmacological profile and therapeutic potential for neurological disorders associated with excitotoxicity. It is imperative to underscore that these are foundational assays, and further studies, including selectivity profiling against other glutamate receptor subtypes and in vivo efficacy models, are essential for a complete preclinical assessment.
References
- Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. (2025).
- Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. SpringerLink.
- Excitotoxicity In Vitro Assay.
- Excitotoxicity Assay.
- Innoprot excitotoxicity in vitro assay. Innoprot.
- Calcium Imaging to Study NMDA Receptor-medi
- Application Notes and Protocols for Radioligand Binding Assays of Fluorexetamine
- The Use of Ligand Binding in Assays of NMDA Receptor Function. SpringerLink.
- Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PubMed Central.
- Altered sensitivity to excitotoxic cell death and glutamate receptor expression between two commonly studied mouse strains. PubMed Central.
- Neuronal Cell viability and cytotoxicity assays. NeuroProof.
- The protocol of competitive binding assay.
- NMDA Biochemical Binding Assay Service. Reaction Biology.
- In vitro characterization of novel NR2B selective NMDA receptor antagonists. PubMed.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutam
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
- Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”.
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- 3. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
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- 9. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
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- 11. Altered sensitivity to excitotoxic cell death and glutamate receptor expression between two commonly studied mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuroproof.com [neuroproof.com]
Synthesis and Characterization of Metal Complexes with 6,7-Dimethylquinoline-2,3-dicarboxylic Acid: A Protocol for Solvothermal Assembly
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of metal-organic complexes using 6,7-Dimethylquinoline-2,3-dicarboxylic acid as a primary building block. Quinoline-based ligands are of significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry, stemming from their unique physicochemical and coordination properties.[1][2] This document outlines the principles of solvothermal synthesis, a robust method for creating crystalline coordination polymers and metal-organic frameworks (MOFs). A detailed, step-by-step protocol for the synthesis of a Zinc(II)-based complex is provided, followed by essential characterization techniques. The causality behind experimental choices is explained to empower researchers in their method development and optimization efforts.
Introduction: The Versatility of Quinoline-Dicarboxylic Acid Ligands
This compound is a heterocyclic aromatic compound featuring two key coordination sites: a nitrogen atom within the quinoline ring and two carboxylate groups. This structure makes it an excellent candidate for constructing multidimensional metal-organic architectures.[3] The rigid quinoline backbone provides structural integrity, while the dicarboxylate groups offer versatile binding modes to connect with metal ions.[4]
The broader family of quinolinecarboxylic acids and their derivatives are recognized for their ability to form stable complexes with a wide range of transition metals.[5] These complexes have shown potential in diverse fields, from serving as precursors to herbicides like Imazaquin to applications in bioimaging and catalysis.[1][6] The synthesis of new metal complexes with functionalized quinoline ligands, such as the 6,7-dimethyl derivative, opens avenues for creating novel materials with tailored properties, including specific porosity, stability, and catalytic activity.
Principles of Solvothermal Synthesis
Solvothermal synthesis is a widely used method for preparing crystalline materials, including MOFs, from solution under elevated temperature and pressure.[7] The reaction is typically carried out in a sealed vessel, such as a Teflon-lined autoclave.
Key Parameters and Their Rationale:
-
Temperature: Elevated temperatures increase the solubility of reactants and provide the necessary activation energy for crystallization, promoting the formation of well-ordered, thermodynamically stable products over kinetically favored amorphous precipitates.
-
Solvent: The choice of solvent is critical. High-boiling point solvents like N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) are commonly used as they can reach the required temperatures without generating excessive pressure.[8] Furthermore, DMF can sometimes act as a template or decompose at high temperatures to generate a base, which facilitates the deprotonation of the carboxylic acid groups, a crucial step for coordination.
-
Metal-to-Ligand Ratio: The stoichiometry of the metal salt and the organic linker can dramatically influence the final structure of the resulting framework.[9] Systematically varying this ratio is a key strategy for discovering new structural topologies.
-
Modulators: Sometimes, small monofunctional carboxylic acids (e.g., acetic acid) are added as "modulators." They compete with the primary ligand for coordination to the metal center, slowing down the crystallization process and often leading to larger, higher-quality crystals.
The overall process can be visualized as a self-assembly reaction where the molecular precursors (ligand and metal salt) spontaneously organize into a stable, extended network under specific thermodynamic conditions.
Caption: Experimental workflow for solvothermal synthesis.
Characterization Methods
To confirm the successful synthesis of the desired metal-organic complex and to assess its properties, several analytical techniques are essential.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the coordination of the carboxylate groups to the metal center. Upon deprotonation and coordination, the characteristic C=O stretching frequency of the carboxylic acid (typically ~1700 cm⁻¹) will disappear and be replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching of the carboxylate group (COO⁻), typically in the 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹ regions, respectively. The difference (Δν) between these two frequencies can provide insight into the coordination mode of the carboxylate.
-
Powder X-ray Diffraction (PXRD): PXRD is the primary tool for verifying the crystallinity and phase purity of the bulk product. A crystalline material will produce a unique pattern of sharp diffraction peaks, which serves as a "fingerprint" for that specific structure. A broad, featureless pattern indicates an amorphous material.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a solvated metal-organic complex, TGA can reveal the temperature at which coordinated or guest solvent molecules are lost, followed by the thermal decomposition of the organic ligand at higher temperatures, ultimately leaving behind a metal oxide residue.
Table 1: Representative Characterization Data
| Technique | Parameter | Expected Observation | Rationale |
| FT-IR | C=O stretch (acid) | Peak at ~1700 cm⁻¹ disappears | Indicates deprotonation of the carboxylic acid. |
| COO⁻ asymmetric stretch | New peak appears ~1600 cm⁻¹ | Confirms coordination of the carboxylate to the metal. | |
| COO⁻ symmetric stretch | New peak appears ~1400 cm⁻¹ | Confirms coordination of the carboxylate to the metal. | |
| PXRD | Diffraction Pattern | Sharp, well-defined peaks | Confirms the product is crystalline and not amorphous. |
| TGA | Mass Loss (100-250 °C) | ~5-15% | Corresponds to the loss of guest/coordinated solvent molecules. |
| Mass Loss (>350 °C) | Significant drop | Represents the decomposition of the organic ligand. | |
| Final Residue | % mass matches ZnO | Confirms the metal content of the complex. |
Conclusion and Future Directions
This application note provides a foundational protocol for the synthesis of metal complexes using this compound. By modifying the metal source (e.g., using Cu(II), Co(II), or Lanthanides), solvent system, and reaction conditions, a wide variety of new materials can be explored. [10][11]The resulting complexes are promising candidates for applications in gas storage, separation, heterogeneous catalysis, and as novel therapeutic agents, aligning with the broad utility demonstrated by other quinoline-based coordination compounds. [2]
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 2,5-Diphenylfuran-3,4-dicarboxylic acid.
- Rohit Kumar, Sachin, Devesh Chandra, Praveen K Verma, et al. (2024). Quinoline-based metal complexes: Synthesis and applications. Coordination Chemistry Reviews.
- University of Cumbria. (n.d.). Quinoline-based metal complexes: Synthesis and applications.
- ResearchGate. (n.d.). Growing and Shaping Metal-Organic Framework Single Crystals at the Millimeter Scale.
- Łyszczek, R., et al. (2025). Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations. ResearchGate.
- Quinoline-based metal complexes: Synthesis and applications. (2024). ResearchGate.
- ACS Nanoscience Au. (n.d.). Back to the Basics: Developing Advanced Metal–Organic Frameworks Using Fundamental Chemistry Concepts.
- Understanding Quinoline-2,3-dicarboxylic Acid: Properties & Applications in Agrochemicals. (n.d.).
- Shi, W., & Cheng, P. (2012). Structural Diversity of Four Metal–Organic Frameworks Based on Linear Homo/Heterotrinuclear Nodes with Furan-2,5-dicarboxylic Acid. Crystal Growth & Design.
- transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti. (n.d.). AJOL.
- Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. (2021). PMC - NIH.
- Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. (n.d.). MDPI.
- Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. (n.d.). MDPI.
- Preparation and crystal structure lead(II) coordination polymers with pyridine-2,3-dicarboxylic acid. (2025). ResearchGate.
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- 11. ajol.info [ajol.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-tested experience to help you navigate the common challenges and optimize your reaction yields.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Q1: My primary cyclocondensation reaction of 3,4-dimethylaniline with diethyl acetylenedicarboxylate (DEAD) is resulting in a low yield of the desired diethyl 6,7-dimethylquinoline-2,3-dicarboxylate. What are the likely causes and how can I improve the yield?
Low yields in this crucial cyclocondensation step often stem from several factors, including suboptimal reaction conditions and the inherent reactivity of the starting materials.
Underlying Causality: The reaction proceeds through a nucleophilic attack of the aniline on one of the electrophilic carbons of DEAD, followed by an intramolecular cyclization. Competing side reactions, such as polymerization of DEAD or the formation of undesired regioisomers, can significantly reduce the yield of the target quinoline.
Troubleshooting Strategies:
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and selectivity. While aprotic solvents like toluene or xylene are commonly used, consider exploring more polar, non-protic solvents like DMF or DMSO. These can enhance the solubility of the reactants and may facilitate the cyclization step.
-
Temperature Optimization: This reaction is typically performed at elevated temperatures to drive the cyclization. However, excessively high temperatures can lead to decomposition and tar formation. We recommend a systematic temperature screen, for instance, from 80°C to 140°C, to identify the optimal balance between reaction rate and product stability.
-
Catalyst Introduction: While the reaction can proceed thermally, the addition of a Lewis acid catalyst can improve the rate and yield. Catalysts like zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄) can activate the acetylenic ester, making it more susceptible to nucleophilic attack.[1][2] A catalytic amount (5-10 mol%) is typically sufficient.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
Experimental Protocol: Optimized Cyclocondensation
-
To a stirred solution of 3,4-dimethylaniline (1.0 eq) in anhydrous toluene (10 mL/mmol of aniline), add diethyl acetylenedicarboxylate (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of anhydrous zinc chloride (0.1 eq).
-
Heat the reaction mixture to 110°C and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain diethyl 6,7-dimethylquinoline-2,3-dicarboxylate.
Q2: I am observing the formation of a significant amount of a dark, tarry substance during my reaction, making product isolation difficult.
Tar formation is a common issue in many quinoline syntheses, often arising from the polymerization of starting materials or intermediates under harsh reaction conditions.
Underlying Causality: The strong acid catalysts and high temperatures typically employed in reactions like the Combes or Doebner-von Miller synthesis can promote the self-condensation and polymerization of carbonyl compounds and other reactive intermediates.[3][4][5]
Mitigation Strategies:
-
Control Reactant Addition: Instead of adding all reactants at once, try a slow, dropwise addition of the more reactive component (e.g., the dicarbonyl compound) to the solution of the aniline at the reaction temperature. This maintains a low concentration of the reactive species and minimizes self-polymerization.
-
Use of a Moderator: In Skraup-type syntheses, moderators like ferrous sulfate can be added to make the reaction less violent and reduce charring.[5]
-
Biphasic Solvent System: For certain reactions, a biphasic system can be beneficial. By sequestering a reactive carbonyl compound in an organic phase, its polymerization in the acidic aqueous phase can be minimized.[4]
Q3: The final hydrolysis of my diethyl 6,7-dimethylquinoline-2,3-dicarboxylate to the diacid is incomplete, or I am seeing decarboxylation of one of the carboxylic acid groups.
Incomplete hydrolysis or decarboxylation are common challenges when converting sterically hindered esters to their corresponding carboxylic acids.
Underlying Causality: The ester groups at the 2 and 3 positions of the quinoline ring are sterically hindered, making them less accessible to hydroxide ions during saponification. Harsh hydrolysis conditions (e.g., high concentrations of base and prolonged heating) can lead to the undesired loss of a carboxyl group, particularly from the 2-position.
Troubleshooting Hydrolysis:
| Parameter | Problem | Solution | Rationale |
| Base Concentration | Incomplete Hydrolysis | Use a higher concentration of NaOH or KOH (e.g., 4-6 M). | Increases the concentration of the nucleophile (OH⁻) to drive the reaction to completion. |
| Solvent System | Low Solubility of Ester | Use a co-solvent system such as ethanol/water or dioxane/water. | Improves the solubility of the organic substrate in the aqueous basic solution. |
| Temperature | Slow Reaction Rate | Increase the reaction temperature to reflux. | Provides the necessary activation energy for the hydrolysis of the sterically hindered esters. |
| Reaction Time | Incomplete Hydrolysis / Decarboxylation | Monitor the reaction closely by TLC or HPLC. | Allows for quenching the reaction once the starting material is consumed, minimizing the risk of decarboxylation due to prolonged exposure to harsh conditions. |
Optimized Hydrolysis Protocol:
-
Dissolve the diethyl 6,7-dimethylquinoline-2,3-dicarboxylate in ethanol (5 mL/mmol).
-
Add an aqueous solution of sodium hydroxide (6 M, 5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for preparing this compound?
A highly effective and commonly employed route involves a two-step process:
-
Cyclocondensation: The reaction of 3,4-dimethylaniline with diethyl acetylenedicarboxylate (DEAD) to form diethyl 6,7-dimethylquinoline-2,3-dicarboxylate. This reaction builds the core quinoline structure with the necessary functional groups at the 2 and 3 positions.
-
Hydrolysis: The subsequent saponification of the diethyl ester to the desired this compound.
This approach offers good control over the substitution pattern and generally provides reasonable yields.
Q2: Can I use a different dicarbonyl compound instead of diethyl acetylenedicarboxylate?
Yes, other C4 dicarbonyl compounds can be used. For instance, diethyl oxaloacetate can react with 3,4-dimethylaniline in a Combes-type synthesis. However, this can lead to issues with regioselectivity, potentially forming a mixture of the desired 2,3-dicarboxylic acid and the isomeric 3,4-dicarboxylic acid. Diethyl acetylenedicarboxylate is often preferred as it leads to a single regioisomer.
Q3: My final product is difficult to purify. What are some effective purification techniques?
Purification of quinoline dicarboxylic acids can be challenging due to their low solubility in many organic solvents.
-
Recrystallization: This is often the most effective method. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Common solvents for recrystallization of similar compounds include ethanol, acetic acid, or a mixture of DMF and water.
-
Acid-Base Extraction: If the product is contaminated with neutral impurities, it can be dissolved in an aqueous base (like sodium bicarbonate or sodium hydroxide), washed with an organic solvent (like dichloromethane or ethyl acetate) to remove the impurities, and then re-precipitated by the addition of acid.
Q4: What are the key safety precautions I should take during this synthesis?
-
3,4-Dimethylaniline: This is a toxic and potentially carcinogenic compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl Acetylenedicarboxylate (DEAD): This is a lachrymator and should be handled with care in a fume hood.
-
Strong Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH, KOH) are corrosive. Always wear appropriate PPE and add them slowly to the reaction mixture, especially during quenching and workup procedures.
III. Visualizing the Synthesis
Workflow for the Synthesis of this compound
Caption: A decision tree for troubleshooting common issues.
IV. References
-
Combes, A. Bull. Soc. Chim. Fr.1888 , 49, 89.
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Doebner, O.; von Miller, W. Ber. Dtsch. Chem. Ges.1881 , 14, 2812-2817.
-
Friedländer, P. Ber. Dtsch. Chem. Ges.1882 , 15, 2572–2575.
-
Gutsulyak, B. M.; Chupina, Y. A. Chem. Heterocycl. Compd.1980 , 16, 1163–1165.
-
Jones, G. In The Chemistry of Heterocyclic Compounds, Quinolines; John Wiley & Sons: New York, 1977; Vol. 32, Part 1.
-
Larsen, R. D.; Corley, E. G.; King, A. O.; Carroll, J. D.; Davis, P.; Verhoeven, T. R.; Reider, P. J.; Labelle, M.; Gauthier, J. Y.; Xiang, Y. B.; Zamboni, R. J. J. Org. Chem.1996 , 61, 3398–3405.
-
Marco-Contelles, J.; Pérez-Mayoral, E.; Samadi, A.; Carreiras, M. C.; Soriano, E. Chem. Rev.2009 , 109, 2652–2671.
-
SFC. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
Taylor & Francis Online. Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis. [Link]
-
MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]
-
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
Sources
Technical Support Center: Purification of 6,7-Dimethylquinoline-2,3-dicarboxylic acid
Welcome to the technical support center for 6,7-Dimethylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Introduction to Purification Challenges
This compound is a structurally rigid molecule with two carboxylic acid groups, which dictate its physicochemical properties. The primary challenges in its purification stem from its limited solubility in common organic solvents, potential for co-precipitation of impurities, and the risk of degradation under harsh conditions. This guide will walk you through these challenges with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Solubility and Recrystallization Solvent Selection
Question 1: My crude this compound has very poor solubility in common lab solvents. How do I choose an appropriate recrystallization solvent?
Answer: This is a common challenge. The high melting point and polar carboxylic acid groups contribute to strong intermolecular forces, leading to low solubility in many solvents. The key is to find a solvent that dissolves the compound at elevated temperatures but not at room temperature.
-
Expertise & Experience: Your approach should be a systematic solvent screening. Based on the molecule's structure (aromatic, dicarboxylic acid), polar aprotic and protic solvents are good starting points. High-boiling point solvents are often required to achieve sufficient solubility for recrystallization.
-
Recommended Solvents to Screen:
-
High-Boiling Point Alcohols: n-Butanol, 2-Methoxyethanol.
-
Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc). Use these with caution as their high boiling points can make them difficult to remove completely.
-
Acids: Glacial acetic acid can be an excellent solvent for dicarboxylic acids, often used in their synthesis and purification[1].
-
Binary Solvent Systems: A powerful technique is to use a binary solvent system. Dissolve the crude product in a "good" solvent (e.g., DMF or acetic acid) at an elevated temperature, and then add a "poor" solvent (e.g., water or an ether like dioxane) dropwise until the solution becomes turbid. This technique can be very effective for inducing crystallization[2].
-
-
Trustworthiness (Self-Validating Protocol): Document your observations in a solvent screening table. This systematic approach ensures reproducibility and helps in optimizing the process.
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling? | Notes |
| Ethanol | Poor | Moderate | ||
| Acetonitrile | Poor | Poor | Mentioned for recrystallization of a related compound[3]. | |
| Acetic Acid | Moderate | Good | ||
| DMF | Good | Very Good | May require an anti-solvent. | |
| Acetic Acid / Water | - | - | Start with 9:1 ratio and adjust. | |
| DMF / Water | - | - | Start with 5:1 ratio and adjust. |
Question 2: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated to a high degree, or when the cooling rate is too fast. The oil is often an impure amorphous form of your compound.
-
Causality: The solubility curve of your compound in the chosen solvent is likely very steep. At high temperatures, it's highly soluble, but upon cooling, its solubility drops so rapidly that the molecules don't have time to arrange into a crystal lattice.
-
Troubleshooting Steps:
-
Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary. Once at ambient temperature, move it to a refrigerator, and then to a freezer. Slow cooling is critical for forming well-ordered crystals[2].
-
Use a More Dilute Solution: Add more of the hot solvent to the dissolved compound to reduce the concentration. This lowers the supersaturation point[2].
-
Change the Solvent System: The solvent may be too "good." A slightly poorer solvent or a binary solvent system might be more effective.
-
Seed the Solution: Add a few small crystals of pure this compound to the solution as it cools. This provides a template for crystal growth.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.
-
Section 2: Impurity Removal
Question 3: I have a persistent colored impurity in my product, giving it an off-white or yellowish appearance. How can I remove it?
Answer: Colored impurities in quinoline synthesis are common and often arise from side reactions or oxidation. These are typically highly conjugated, chromophoric molecules.
-
Expertise & Experience: The strategy for removal depends on the nature of the impurity.
-
Activated Carbon (Charcoal) Treatment: This is a classic and effective method for removing colored impurities. Add a small amount of activated carbon (1-2% w/w) to the hot, dissolved solution before filtration. The porous surface of the carbon adsorbs the large, flat, colored molecules. Caution: Using too much charcoal can lead to significant loss of your desired product.
-
Appropriate Solvent Selection: Sometimes, the colored impurity has a slightly different solubility profile than your product. A different recrystallization solvent may leave the impurity in the mother liquor.
-
Oxidative or Reductive Washes: In some cases, a dilute solution of a reducing agent (like sodium bisulfite) or an oxidizing agent can decolorize the impurity, making it more soluble in a wash solution. This is an advanced technique and should be used with caution to avoid degrading your product.
-
Question 4: My NMR/HPLC analysis shows the presence of starting materials or a partially reacted intermediate. Recrystallization isn't removing them effectively. What should I do?
Answer: This indicates that the impurity has a similar solubility profile to your product in the chosen recrystallization solvent.
-
Causality: Co-crystallization can occur when the impurity has a similar shape and polarity to the desired compound.
-
Troubleshooting Workflow:
-
Alternative Purification Techniques:
-
Acid-Base Extraction: Since your compound is a dicarboxylic acid, you can dissolve the crude material in a dilute base (e.g., NaHCO₃ or Na₂CO₃ solution), wash with an organic solvent (like ethyl acetate or dichloromethane) to remove non-acidic impurities, and then re-precipitate your product by adding acid (e.g., HCl) until the pH is acidic.
-
Column Chromatography: While not ideal for large-scale purification of polar acids, it can be effective for small amounts. A polar stationary phase like silica gel can be used, but you will need to use an acidic mobile phase (e.g., dichloromethane/methanol with 1% acetic acid) to ensure the carboxylic acids are protonated and move up the column.
-
Solvent Trituration/Washing: Suspend the crude solid in a solvent in which the desired product is sparingly soluble but the impurities are more soluble. Stir or sonicate the slurry, then filter. This is a quick and effective washing technique.
-
Section 3: Product Stability
Question 5: I suspect my compound is decarboxylating during purification, especially when I use high-boiling point solvents. How can I prevent this?
Answer: Decarboxylation of quinoline carboxylic acids can be a concern, particularly at elevated temperatures. The stability is influenced by the position of the carboxylic acid group and the overall electronic nature of the quinoline ring.
-
Mechanistic Insight: The loss of CO₂ is often facilitated by heat. The dicarboxylic acid nature of your molecule might increase susceptibility compared to a monocarboxylic acid.
-
Preventative Measures:
-
Minimize Time at High Temperature: Do not reflux the solution for an extended period. Dissolve the compound and then proceed with the next step (e.g., filtration, cooling) promptly.
-
Use a Lower Boiling Point Solvent if Possible: Re-evaluate your solvent screen. A solvent system that works at a lower temperature is always preferable. For instance, a mixture of solvents might achieve the desired solubility at a lower temperature than a single high-boiling point solvent.
-
Purification at Room Temperature: Consider methods that do not require heating, such as acid-base extraction or chromatography, if thermal degradation is a significant issue.
-
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol provides a framework. The choice of solvent(s) should be determined by your own solvent screening experiments.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask equipped with a stir bar.
-
Add the chosen solvent (or the "good" solvent of a binary pair) in portions. For every 1 gram of crude material, start with 10-20 mL of solvent.
-
Heat the mixture on a hot plate with stirring. Add more solvent until the solid completely dissolves. Avoid a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (spatula tip).
-
Reheat the mixture to boiling for 5-10 minutes.
-
-
Hot Filtration:
-
Set up a hot filtration apparatus (a pre-heated funnel with fluted filter paper).
-
Filter the hot solution quickly to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
If using a binary system, this is where you would add the "poor" solvent dropwise to the hot filtrate until turbidity persists, then reheat to clarify and cool.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Protocol 2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is an excellent method to assess the purity of your final product.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution is often necessary for compounds with both polar and non-polar features.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (to keep the carboxylic acids protonated).
-
Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
-
-
Gradient: A typical gradient might be 10% B to 90% B over 20-30 minutes.
-
Detection: A DAD (Diode Array Detector) is ideal, allowing you to monitor the elution at multiple wavelengths and check for peak purity. Set the detector to a wavelength where the quinoline core absorbs, typically around 254 nm and 280 nm.
-
Sample Preparation: Prepare a stock solution of your compound in a solvent like DMF or a mixture of water/acetonitrile at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved before injection.
Visualizations
Sources
stability issues of 6,7-Dimethylquinoline-2,3-dicarboxylic acid in solution
Welcome to the technical support resource for 6,7-Dimethylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and mitigate potential challenges in your experiments, ensuring data integrity and reproducibility.
Introduction: Understanding the Core Structure
This compound is a heterocyclic compound with a quinoline backbone substituted with two methyl groups and two carboxylic acid groups. The key feature influencing its stability is the presence of vicinal (adjacent) dicarboxylic acids at the 2- and 3-positions of the quinoline ring. The carboxylic acid at the 2-position is particularly susceptible to degradation, a characteristic that must be carefully managed in experimental design.
One study on the synthesis of metal-organic compounds with the parent molecule, quinoline-2,3-dicarboxylic acid, revealed a critical stability issue: at temperatures above 90°C, the 2-position carboxyl group undergoes decomposition[1]. This decarboxylation is a primary degradation pathway that researchers must consider. Furthermore, a product information sheet for the structurally related compound, quinolinic acid (pyridine-2,3-dicarboxylic acid), advises against storing aqueous solutions for more than one day, suggesting inherent instability of the vicinal dicarboxylic acid motif in aqueous environments[2].
This guide synthesizes these observations with fundamental chemical principles to provide a robust framework for handling this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
The principal stability issue is the potential for decarboxylation, specifically the loss of the carboxylic acid group at the 2-position. This reaction is promoted by elevated temperatures and can also be influenced by the pH and composition of the solvent system[1]. This degradation will result in the formation of 6,7-Dimethylquinoline-3-carboxylic acid, altering the compound's structure, molecular weight, and potentially its biological or chemical activity.
Q2: How stable are aqueous solutions of this compound?
Based on data from structurally analogous compounds like quinolinic acid, it is prudent to assume that aqueous solutions of this compound have limited stability[2]. We strongly recommend preparing aqueous solutions fresh for each experiment. If storage is unavoidable, solutions should be kept at 2-8°C for no longer than 24 hours. For longer-term storage, consider using anhydrous, aprotic organic solvents.
Q3: What effect does pH have on the stability of the compound?
The pH of the solution can influence both the solubility and stability of the compound. As a molecule with two acidic carboxylic groups and a basic quinoline nitrogen, its charge state is highly pH-dependent[3][4][5]. While specific studies on this molecule are not available, extreme pH values (both highly acidic and highly alkaline) can catalyze hydrolysis or other degradation reactions. It is advisable to work with solutions in a pH range that is optimal for your specific assay, while being mindful of potential stability implications. We recommend performing a pH stability study if your application requires prolonged incubation.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Diminishing Biological/Chemical Activity
Symptoms:
-
Loss of expected biological effect in cell-based or in-vitro assays over time.
-
Decreasing compound potency in sequentially performed experiments using the same stock solution.
-
High variability between experimental replicates.
Potential Cause: The most likely cause is the chemical degradation of the parent compound in your stock or working solutions, primarily through decarboxylation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent compound activity.
Detailed Recommendations:
-
Always Prepare Fresh: The most reliable method to ensure compound integrity is to prepare solutions immediately before use[2].
-
Solvent Choice: For stock solutions, use anhydrous DMSO or DMF. These aprotic solvents minimize water-mediated degradation pathways. Prepare small-volume aliquots to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store stock solution aliquots at -20°C or -80°C. When preparing working solutions in aqueous buffers, do so just before the experiment and do not store them.
-
Confirm Identity: If problems persist, use an analytical method like LC-MS to check the purity of your stock solution and look for the presence of the decarboxylated product (6,7-Dimethylquinoline-3-carboxylic acid, MW: ~201.22 g/mol ).
Issue 2: Visible Changes in Solution Appearance or Spectroscopic Properties
Symptoms:
-
Development of a yellow or brown tint in a previously colorless solution.
-
Changes in the UV-Vis absorbance spectrum over time (e.g., shift in λmax, change in absorbance intensity).
-
Precipitate forming in a solution that was previously clear.
Potential Causes:
-
Color Change: May indicate the formation of degradation products with extended conjugation or oxidative degradation.
-
Spectroscopic Changes: Directly indicates a change in the chemical structure of the solute.
-
Precipitation: Could be due to the degradation product having lower solubility in the solvent system, or pH shifts affecting the solubility of the parent compound.
Investigative Protocol:
| Step | Action | Rationale |
| 1 | Visual Inspection | Note the color and clarity of the solution. Compare a freshly prepared solution to an older one. |
| 2 | pH Measurement | Measure the pH of the aqueous solution. Decarboxylation can alter the pH, which in turn can affect solubility. |
| 3 | UV-Vis Spectroscopy | Run a UV-Vis scan of both fresh and aged solutions. A change in the spectrum is a clear indicator of degradation. |
| 4 | Purity Analysis (HPLC/LC-MS) | This is the definitive test. Analyze the solution to quantify the parent compound and identify any degradation products. |
Mitigation Strategies:
-
Protect from Light: Ensure all solutions are shielded from light as per ICH guidelines for photostability testing[8].
-
Inert Atmosphere: If you suspect oxidation, try preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Buffer Selection: Use a well-buffered system to maintain a stable pH, which can be critical for both solubility and stability[3][4][5].
Potential Degradation Pathway
The primary anticipated degradation is the thermal decarboxylation of the carboxylic acid at the 2-position of the quinoline ring.
Caption: Proposed primary degradation pathway via decarboxylation.
References
-
Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: structures and fluorescent properties. Dalton Transactions, 2012. [Link][1]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 2019. [Link][3][4][5]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 2021. [Link][6]
-
ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation, 1996. [Link][8]
-
Photostability testing of pharmaceutical products. ResearchGate, 2015. [Link][7]
Sources
- 1. Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: structures and fluorescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid
Welcome to the Technical Support Center for the synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important quinoline derivative. Our goal is to equip you with the knowledge to identify and mitigate common impurities, thereby improving your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most probable and widely applicable methods for the synthesis of this compound are the Friedländer Synthesis and the Doebner-von Miller reaction .
-
The Friedländer Synthesis involves the condensation of 2-amino-4,5-dimethylbenzaldehyde or 2-amino-4,5-dimethylacetophenone with a molecule containing an alpha-methylene group adjacent to a carbonyl, such as pyruvic acid or an ester thereof, under acidic or basic conditions.[1][2][3]
-
The Doebner-von Miller reaction is a more classical approach that would involve the reaction of 3,4-dimethylaniline with an α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and oxidation.[4][5]
Q2: I am observing a significant amount of dark, tarry material in my Doebner-von Miller reaction. What is the cause and how can I prevent it?
A2: Tar formation is a very common issue in the Doebner-von Miller synthesis and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4][6] To mitigate this, you can:
-
Control the addition of reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.
-
Use a reaction moderator: Ferrous sulfate can be used to control the exothermicity of the reaction.[6]
-
Employ a two-phase reaction system: This can help to minimize the self-condensation of the carbonyl compound.[4]
Q3: My Friedländer synthesis is resulting in a mixture of isomers. Why is this happening?
A3: If you are using an unsymmetrical ketone as a reactant (e.g., ethyl methyl ketone) with 2-amino-4,5-dimethylbenzaldehyde, there are two possible sites for the initial condensation, leading to the formation of regioisomers. To avoid this, it is best to use a symmetrical ketone or a reactant that has only one reactive α-methylene group, such as pyruvic acid.
Q4: I have a persistent impurity with a similar polarity to my product. What could it be?
A4: A common impurity that can be difficult to separate is a partially hydrogenated quinoline derivative, such as a dihydro- or tetrahydroquinoline. This is particularly prevalent in the Doebner-von Miller synthesis if the final oxidation step is incomplete.[7] Ensure you are using a sufficient amount of an appropriate oxidizing agent (e.g., nitrobenzene, arsenic acid) to drive the aromatization to completion.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is heated for a sufficient amount of time.- Check the purity and reactivity of your starting materials. |
| Side reactions | - In a Doebner-von Miller synthesis, minimize tar formation by controlling reagent addition and temperature.[4]- In a Friedländer synthesis, use a reactant like pyruvic acid to avoid self-condensation of the ketone. |
| Product degradation | - Avoid excessively high temperatures or prolonged reaction times, which can lead to decarboxylation of the product. |
| Poor work-up and isolation | - Ensure the pH is adjusted correctly during the work-up to precipitate the dicarboxylic acid.- Use an appropriate solvent for extraction and recrystallization. |
Problem 2: Identification and Mitigation of Common Impurities
| Impurity | Likely Cause | Identification | Mitigation |
| Unreacted 3,4-dimethylaniline or 2-amino-4,5-dimethylbenzaldehyde | Incomplete reaction. | TLC, HPLC, GC-MS | Increase reaction time or temperature. Ensure stoichiometry of reactants is correct. |
| Partially hydrogenated quinolines | Incomplete oxidation in the Doebner-von Miller reaction.[7] | NMR (aliphatic protons), MS (M+2 or M+4 peaks) | Use a more potent oxidizing agent or increase its stoichiometric ratio. |
| Single-decarboxylated product | Harsh reaction conditions (high temperature). | HPLC, MS (lower molecular weight) | Carefully control the reaction temperature and duration. |
| Polymeric/tarry materials | Acid-catalyzed polymerization of α,β-unsaturated carbonyls.[4] | Visual observation, insolubility. | Slow reagent addition, use of moderators, or a biphasic system.[4][6] |
| Aldol condensation by-products | Self-condensation of the ketone in a base-catalyzed Friedländer synthesis. | TLC, NMR | Use a reactant without two α-hydrogens or opt for an acid-catalyzed reaction. |
Experimental Protocols
Proposed Friedländer Synthesis of this compound
This protocol is a proposed method based on the principles of the Friedländer synthesis.
Materials:
-
2-amino-4,5-dimethylbenzaldehyde
-
Pyruvic acid
-
Ethanol
-
Potassium hydroxide
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,5-dimethylbenzaldehyde in ethanol.
-
In a separate beaker, prepare a solution of potassium hydroxide in ethanol.
-
Cool the flask containing the aminobenzaldehyde in an ice bath.
-
Slowly add the ethanolic potassium hydroxide solution to the flask.
-
To this basic solution, add pyruvic acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid
Welcome to the dedicated technical support resource for the crystallization of 6,7-Dimethylquinoline-2,3-dicarboxylic acid. This guide is intended for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining this compound in a highly pure, crystalline form. As a dicarboxylic acid derivative of a heterocyclic quinoline core, this molecule presents unique crystallization challenges that require a nuanced and systematic approach to troubleshoot.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. The advice herein is grounded in established principles of physical chemistry and crystallization science, tailored to the specific structural attributes of quinoline-based dicarboxylic acids.
Troubleshooting Guide: Common Crystallization Issues
Researchers often encounter a series of common hurdles when attempting to crystallize complex organic molecules like this compound. The following table outlines these issues, their probable causes rooted in the compound's chemistry, and actionable solutions.
| Issue Observed | Probable Scientific Cause | Recommended Solutions & Rationale |
| 1. Complete Failure of Crystal Formation | Insufficient Supersaturation: The concentration of the solute in the solvent is below the threshold required for nucleation.[1] Inappropriate Solvent Choice: The compound is either too soluble (preventing precipitation) or practically insoluble in the selected solvent.[1] Presence of Solubilizing Impurities: Certain impurities can form highly soluble complexes or eutectics with the target compound, inhibiting crystallization. | Increase Supersaturation: a) Solvent Evaporation: Slowly evaporate the solvent to increase the solute concentration.[1] b) Anti-Solvent Addition: Add a miscible solvent in which the compound is poorly soluble to decrease its overall solubility. Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof).[2][3] Purification of Crude Material: If impurities are suspected, purify the material using column chromatography or a preliminary precipitation step before attempting crystallization. |
| 2. Formation of Oil or Amorphous Precipitate | High Degree of Supersaturation: Rapid cooling or solvent evaporation can lead to a sudden drop in solubility, causing the compound to "crash out" as a non-crystalline oil. Low Melting Point Eutectic: The presence of impurities can depress the melting point of the solid phase, leading to the formation of an oil. Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice formation. | Reduce the Rate of Supersaturation: a) Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, followed by gradual cooling in a refrigerator. b) Controlled Evaporation: Limit the rate of solvent evaporation by using a container with a small opening.[1] Trituration: Attempt to induce crystallization from the oil by scratching with a glass rod or adding a small amount of a non-solvent and stirring vigorously. Solvent Re-addition: If an oil forms, gently heat the mixture to redissolve it and then add a small amount of additional solvent before attempting a slower cooling process. |
| 3. Poor Crystal Quality (e.g., small needles, plates) | Rapid Nucleation and Crystal Growth: Fast crystallization kinetics favor the formation of many small crystals rather than fewer large ones. Solvent Effects: The chosen solvent may not be optimal for promoting well-ordered crystal growth in the desired habit. | Optimize Cooling Profile: Implement a very slow, controlled cooling ramp. Seeding: Introduce a few high-quality seed crystals into a slightly supersaturated solution to promote controlled growth on existing templates.[1] Solvent System Refinement: Experiment with solvent mixtures. For example, a mixture of a good solvent and a poor solvent can sometimes slow down crystal growth and improve quality. |
| 4. Inconsistent Yields or Crystal Form (Polymorphism) | Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with different solubilities and stabilities. The form obtained can be sensitive to subtle changes in conditions (e.g., solvent, temperature, cooling rate). pH Sensitivity: As a dicarboxylic acid, the compound's solubility is highly dependent on pH. Small variations in the pH of the crystallization medium can significantly impact solubility and, therefore, yield.[4] | Standardize Crystallization Protocol: Maintain strict control over all crystallization parameters, including solvent composition, concentration, cooling rate, and agitation. Characterize the Solid Form: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the crystalline form obtained under different conditions. Control pH: For aqueous or protic solvent systems, consider buffering the solution or ensuring a consistent final pH to maintain reproducible solubility. For dicarboxylic acids, crystallization is often favored at a pH below the first pKa value.[4] |
| 5. Crystals Decompose or Lose Integrity Upon Isolation | Solvate Formation: The crystals may incorporate solvent molecules into their lattice structure (solvates).[5] Upon drying, the loss of these solvent molecules can cause the crystal structure to collapse.[5] | Analyze for Solvates: Use techniques like TGA and ¹H NMR to check for the presence of residual solvent in the crystalline material. Modify Drying Conditions: Dry the crystals under milder conditions (e.g., lower temperature, vacuum oven) to prevent rapid solvent loss. Change Crystallization Solvent: If solvate formation is persistent and problematic, explore crystallization from a different solvent that is less likely to be incorporated into the crystal lattice. |
Crystallization Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting the crystallization of this compound.
Caption: A logical workflow for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility behavior of this compound?
A1: As a dicarboxylic acid with a relatively large aromatic core, this compound is expected to have low solubility in non-polar solvents (e.g., hexanes) and water at acidic pH. Its solubility will likely be higher in polar organic solvents such as ethanol, methanol, acetone, and dimethylformamide (DMF).[6] The presence of two carboxylic acid groups and a basic nitrogen atom on the quinoline ring means its solubility will be highly pH-dependent. In aqueous systems, solubility will increase significantly at basic pH due to the deprotonation of the carboxylic acid groups to form more soluble carboxylate salts. Conversely, in strongly acidic solutions, the quinoline nitrogen can become protonated, which may also increase aqueous solubility.
Q2: How does pH affect the crystallization of this compound?
A2: pH is a critical parameter. For dicarboxylic acids, the neutral (un-ionized) form is typically the least soluble in aqueous or protic solvents. Therefore, crystallization is often best achieved by adjusting the pH of a solution to a point where the neutral species predominates. This is generally at a pH below the first acid dissociation constant (pKa1) of the carboxylic acid groups.[4] A common technique, known as "pH swing," involves dissolving the compound in a basic aqueous solution (e.g., NaOH or NaHCO₃ solution) to form the soluble salt, filtering to remove any insoluble impurities, and then slowly adding acid (e.g., HCl) to lower the pH and induce crystallization of the neutral acid.
Q3: What are some good starting solvents for crystallization trials?
A3: Based on the structure, good starting points for solvent screening would include:
-
Polar Protic Solvents: Ethanol, isopropanol, acetic acid.
-
Polar Aprotic Solvents: Acetone, ethyl acetate, tetrahydrofuran (THF).
-
Solvent/Anti-Solvent Systems: A common approach is to dissolve the compound in a good solvent (like ethanol or acetone) and then slowly add a poor solvent (like water or hexane) until turbidity is observed, followed by slow cooling.
Q4: My crude material is a dark, tarry substance. How should I purify it before crystallization?
A4: Tarry byproducts are common in quinoline syntheses due to the harsh reaction conditions.[7] Before attempting crystallization, it is crucial to remove these impurities.
-
Acid-Base Extraction: Dissolve the crude material in a dilute basic solution (e.g., 1M NaOH). The desired dicarboxylic acid should dissolve as its salt, while non-acidic, tarry impurities may remain as a solid or oil. Filter the solution and then re-acidify the filtrate to precipitate the purified acid.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with activated carbon to adsorb colored impurities. Filter the hot solution through celite to remove the carbon before proceeding with crystallization.
-
Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography can be effective for separating the product from impurities with different polarities.[7]
Q5: How can I induce crystal formation if my solution remains clear upon cooling?
A5: If a cooled, supersaturated solution fails to produce crystals, nucleation is likely inhibited.[1] You can attempt to induce nucleation by:
-
Scratching: Gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[1]
-
Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution.[1] This provides a template for further crystal growth.
-
Sonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to initiate nucleation.
Experimental Protocol: Recrystallization by pH Swing
This protocol is a general method that can be adapted for the purification of this compound, particularly when dealing with acidic or basic impurities.
Objective: To purify the crude acid by exploiting its pH-dependent solubility.
Materials:
-
Crude this compound
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Filter paper and Buchner funnel
-
pH paper or a calibrated pH meter
Procedure:
-
Dissolution: In a beaker or flask, add the crude this compound to a minimal amount of deionized water. While stirring, slowly add 1 M NaOH solution dropwise until the solid completely dissolves and the solution is basic (pH > 9).
-
Rationale: The dicarboxylic acid is converted to its highly water-soluble disodium salt. Insoluble, non-acidic impurities will remain undissolved.
-
-
Hot Filtration (Optional): If insoluble impurities are present, or if the solution is colored, heat the solution gently and add a small amount of activated carbon. Filter the hot solution through a fluted filter paper or a pad of celite to remove the impurities and carbon.
-
Rationale: This step removes particulate matter and colored tars that could interfere with crystallization.
-
-
Acidification and Crystallization: Allow the basic solution to cool to room temperature. Slowly add 1 M HCl solution dropwise with continuous stirring. Monitor the pH. As the solution becomes acidic, the neutral dicarboxylic acid will begin to precipitate. Continue adding acid until the pH is approximately 2-3 to ensure complete protonation.
-
Rationale: By slowly decreasing the pH, the solubility of the dicarboxylic acid is reduced, leading to a controlled precipitation and crystallization.
-
-
Digestion: Gently stir the resulting suspension at room temperature for 30-60 minutes. This process, known as digestion, can improve crystal size and purity.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts (NaCl).
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Visualization of the pH Swing Crystallization Protocol
Caption: Step-by-step workflow for purification via pH swing crystallization.
References
- Benchchem. Technical Support Center: Crystallization of Quinoline-Based Compounds.
- Benchchem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- Benchchem. Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid.
- Google Patents. Method for the preparation of quinoline-2,3-dicarboxylic acid. EP0257433B1.
- Google Patents. Method for the preparation of quinoline-2,3-dicarboxylic acid. US4766218A.
- PubChem. Dimethyl Quinoline-2,3-dicarboxylate. National Institutes of Health.
- Sigma-Aldrich. 6,7-Dimethylquinoline-3-carboxylic acid.
- ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- Google Patents. New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. CN101781247B.
- ACS Publications. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design.
- ResearchGate. What is the problem with my quinolin crystal?.
- mVOC 4.0. Quinoline.
- Organic Chemistry Data. Bordwell pKa Table.
- ResearchGate. Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate.
- PubChem. 2,3-Dimethylquinoline-6,7-dicarboxylic acid. National Institutes of Health.
- Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference).
- PubChem. 2,3-Dimethylquinoline-7-carboxylic acid. National Institutes of Health.
- ResearchGate. Studies of solubility of dicarboxilic acid mixtures in organic solvents.
- Eastern-European Journal of Enterprise Technologies. Studies of solubility of dicarboxilic acid mixtures in organic solvents.
- Benchchem. common impurities in 6-Chloroquinoline synthesis and their removal.
- Solubility of Things. 2,6-Dimethylquinoline.
- Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- Technical Disclosure Commons. Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the.
- PubMed Central. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). National Institutes of Health.
- CORE. Organic Solvent Solubility Data Book.
- Labsolu.ca. 6,7-Dimethylquinoline-3-carboxylic acid.
- Chemistry LibreTexts. Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,7-Dimethylquinoline-2,3-dicarboxylic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. Please note that while direct degradation studies on this compound are not extensively published, the information herein is synthesized from established principles of quinoline chemistry and degradation studies of closely related analogues.
Section 1: Understanding the Stability of this compound
This compound is a heterocyclic compound with a quinoline core. The stability of this molecule is influenced by its aromatic ring system, the electron-donating methyl groups, and the electron-withdrawing carboxylic acid groups. Understanding its potential degradation pathways is critical for drug development, particularly for ensuring the safety and efficacy of pharmaceutical products.
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1][2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to predict its long-term stability.[2][3]
Section 2: Troubleshooting Guides for Degradation Studies
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: No Degradation Observed Under Stress Conditions
-
Question: I have subjected my sample of this compound to standard stress conditions (acid, base, oxidation, heat, and light), but I am not observing any significant degradation. What could be the reason, and what should I do next?
-
Answer:
-
Causality: The quinoline ring system is generally stable due to its aromaticity. The presence of two carboxylic acid groups, which are electron-withdrawing, can further stabilize the ring against certain types of degradation. It's possible the initial stress conditions were not harsh enough to induce degradation.
-
Troubleshooting Steps:
-
Increase Stress Severity: Gradually increase the severity of your stress conditions. For example, use higher concentrations of acid or base, increase the temperature, or prolong the exposure time. For photostability, ensure a high-intensity light source is used.
-
Solvent Selection: If the compound has poor solubility in aqueous stress media, consider using a co-solvent. However, be mindful that the co-solvent itself should be stable under the stress conditions and not interfere with the analysis.[2]
-
Oxidizing Agent: If using hydrogen peroxide for oxidative stress, consider a stronger oxidizing agent or the addition of a metal catalyst if no degradation is observed.
-
Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC-UV) is sensitive enough to detect low levels of degradation products. You may need to optimize the wavelength or use a more sensitive detector like a mass spectrometer (MS).
-
-
Issue 2: Unexplained Peaks in the Chromatogram
-
Question: I am observing several unexpected peaks in my HPLC chromatogram after a forced degradation study. How can I determine if these are actual degradation products or artifacts?
-
Answer:
-
Causality: Unexpected peaks can arise from several sources, including impurities in the starting material, degradation of excipients (if in a formulation), interaction with the mobile phase, or contamination from sample handling.
-
Troubleshooting Steps:
-
Analyze a Control Sample: Run a chromatogram of the undegraded this compound. Any peaks present in this sample are likely impurities.
-
Run a Blank: Inject a blank sample (the stress medium without the active substance) that has been subjected to the same stress conditions. This will help identify any peaks originating from the degradation of the medium or solvent.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This can help determine if a peak consists of a single component.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain mass information for the unknown peaks. This is a powerful tool for identifying potential degradation products by comparing their mass-to-charge ratio with predicted degradation pathways.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Question 1: What are the most likely degradation pathways for this compound?
-
Answer: Based on the degradation of similar quinoline compounds, the following pathways are plausible:
-
Photodegradation: Exposure to UV light can lead to the formation of hydroxylated derivatives.[4][5] The pyridine ring of the quinoline nucleus is often susceptible to attack by reactive oxygen species generated during photocatalysis.[4][6]
-
Oxidative Degradation: Strong oxidizing agents can lead to the formation of N-oxides or hydroxylation of the quinoline ring. In more aggressive conditions, cleavage of the benzene ring can occur, potentially leading to pyridine-dicarboxylic acid derivatives. The oxidation of quinoline itself can yield quinolinic acid (pyridine-2,3-dicarboxylic acid).[7][8][9]
-
Hydrolysis: While the quinoline ring is generally stable to hydrolysis, the carboxylic acid groups could potentially undergo decarboxylation under harsh acidic or thermal conditions.
-
Metabolic Degradation: In biological systems, cytochrome P450 enzymes can metabolize quinoline derivatives, often through hydroxylation and dealkylation.[10] The primary metabolites of quinoline include 5,6-dihydroxy-5,6-dihydroquinoline, as well as 2- and 3-hydroxyquinoline and quinoline-N-oxide.[11]
-
-
Question 2: What analytical techniques are best suited for studying the degradation of this compound?
-
Answer: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective technique.[12] For more detailed analysis and identification of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for the structural elucidation of isolated degradation products.
-
Question 3: Are there any specific safety precautions I should take when handling degradation products of quinoline derivatives?
-
Answer: Yes. Quinoline and some of its derivatives are known to have potential mutagenic and carcinogenic properties.[11] Therefore, it is essential to handle all samples, including degradation products, with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. Treat all unknown degradation products as potentially hazardous until their toxicological profile is determined.
Section 4: Experimental Protocols and Data Presentation
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/PDA and/or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Keep one sample at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before analysis.
-
If no degradation is observed, repeat with 1 N HCl.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 N and 1 N NaOH, and neutralize with HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature and analyze at the specified time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Store a solid sample and a solution of the compound in an oven at an elevated temperature (e.g., 70 °C) and analyze at specified time points.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples at the end of the exposure period.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Data Presentation
Summarize the results of the forced degradation study in a table for easy comparison.
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | ||
| Base Hydrolysis | 0.1 N NaOH | 24 | 60 | ||
| Oxidation | 3% H₂O₂ | 24 | 25 | ||
| Thermal | Solid State | 72 | 70 | ||
| Photolytic | ICH Q1B | - | 25 |
Section 5: Visualizing Degradation Pathways and Workflows
Predicted Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on known reactions of the quinoline scaffold.
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Degradation Product Identification
This workflow outlines the logical steps for identifying unknown degradation products.
Caption: Workflow for the identification of degradation products.
References
- In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). Xenobiotica, 35(3), 293-304.
- On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. (n.d.). PubMed.
- Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012).
- Photodegradation of quinoline in water. (n.d.).
- Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. (2012). OSTI.GOV.
- Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. (n.d.). Benchchem.
- Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Quinoline. (n.d.). Wikipedia.
- HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies.
- Quinolinic acid. (n.d.). Wikipedia.
- Process for the oxidation of quinoline. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 9. US3829432A - Process for the oxidation of quinoline - Google Patents [patents.google.com]
- 10. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid
Welcome to the technical support center for the synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. This document provides in-depth technical guidance, drawing from established synthetic methodologies and practical field experience.
I. Introduction to the Synthesis
The synthesis of this compound is a critical process for the development of various pharmaceutical agents. Several synthetic routes are available, with the most common being variations of the Friedländer or Pfitzinger reactions. These methods, while effective, are prone to side reactions that can significantly impact yield and purity. This guide will focus on identifying and mitigating these challenges.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing their probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of side products. - Suboptimal reaction temperature or time. - Inefficient purification. | - Monitor reaction progress using TLC or LC-MS. - Optimize reaction conditions (see detailed protocols below). - Employ appropriate purification techniques like recrystallization or column chromatography. |
| Formation of a Dark, Tarry Substance | - Polymerization of starting materials or intermediates. - Decomposition at high temperatures. - Presence of impurities in reagents. | - Use purified reagents. - Maintain strict temperature control. - Consider a milder catalyst or reaction conditions. |
| Incomplete Cyclization | - Insufficiently acidic or basic conditions. - Steric hindrance from bulky substituents. - Low reaction temperature. | - Adjust the concentration of the acid or base catalyst. - Increase the reaction temperature or prolong the reaction time. |
| Unwanted Decarboxylation | - Excessive heat during reaction or workup. - Strongly acidic or basic conditions. | - Perform the reaction at the lowest effective temperature. - Use milder acids or bases for catalysis and workup. - Avoid prolonged heating during purification steps.[1][2] |
| Formation of Isomeric Byproducts | - Lack of regioselectivity in the cyclization step. - Use of unsymmetrical ketones in the Friedländer synthesis. | - Employ a synthesis strategy that ensures regiocontrol, such as using a pre-formed enamine. - In the Combes synthesis, the choice of acid catalyst can influence regioselectivity.[3] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis.
Caption: A decision-making workflow for troubleshooting the synthesis.
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this compound?
A1: Both the Friedländer and Pfitzinger syntheses are viable. The choice often depends on the availability and stability of the starting materials. The Friedländer synthesis, which typically involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be very efficient.[4][5][6] However, the required 2-amino-4,5-dimethylbenzaldehyde can be unstable. The Pfitzinger reaction, which utilizes isatin or its derivatives and a carbonyl compound, offers an alternative that can be more practical in some cases.[7][8][9][10]
Q2: What are the most common side reactions in the Friedländer synthesis of quinolines?
A2: The most prevalent side reactions include aldol condensation of the ketone reactant with itself, and the formation of regioisomers if an unsymmetrical ketone is used.[4] To mitigate aldol condensation, using an imine analog of the o-aminoaryl aldehyde can be effective.[4]
Q3: How can I avoid the formation of 3-methylquinoxaline-2(1H)-one when using o-phenylenediamine and pyruvic acid?
A3: The reaction between o-phenylenediamine and pyruvic acid can lead to the formation of 3-methylquinoxaline-2(1H)-one as a significant byproduct.[11] This side reaction can be minimized by carefully controlling the reaction conditions, such as temperature and pH. Some studies have shown that the use of specific amino acid catalysts can favor the formation of the desired benzimidazole product over the quinoxalinone.[11]
Q4: What is the best method for purifying the final product?
A4: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or acetic acid. If significant impurities remain, column chromatography on silica gel may be necessary.
Q5: Can microwave irradiation be used to improve the synthesis?
A5: Yes, microwave-assisted synthesis has been shown to be effective for some quinoline syntheses, including the Pfitzinger reaction.[7][12] It can often lead to shorter reaction times and higher yields.
IV. Recommended Experimental Protocol: Modified Friedländer Synthesis
This protocol is designed to minimize side reactions and improve the overall yield and purity of this compound.
Step 1: Synthesis of 2-amino-4,5-dimethylbenzaldehyde
This intermediate is often the most challenging to prepare and handle due to its instability. A recommended approach is to generate it in situ or use it immediately after preparation.
Step 2: Cyclocondensation Reaction
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4,5-dimethylbenzaldehyde (1 equivalent) in ethanol.
-
Add diethyl oxalacetate (1.1 equivalents) to the solution.
-
Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.[13]
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
Step 3: Saponification and Workup
-
To the reaction mixture from Step 2, add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Heat the mixture to reflux for 2-3 hours to ensure complete saponification of the ester groups.
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The desired this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizing the Synthetic Pathway
The following diagram outlines the key steps in the recommended modified Friedländer synthesis.
Caption: A simplified workflow of the modified Friedländer synthesis.
V. References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Wikipedia. (n.d.). Pfitzinger reaction.
-
YouTube. (2024, June 9). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17.
-
Google Patents. (n.d.). EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid.
-
PMC - NIH. (2025, October 6). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis.
-
Pfitzinger Quinoline Synthesis. (n.d.).
-
Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
-
Benchchem. (2025, December). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
-
Combes Quinoline Synthesis. (n.d.).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
-
Wikipedia. (n.d.). Combes quinoline synthesis.
-
Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
-
PubMed. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions.
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
-
Google Patents. (n.d.). US4757146A - Method for the preparation of quinoline-2,3-dicarboxylic acid.
-
ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
-
Wikipedia. (n.d.). Friedländer synthesis.
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
-
NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
-
ResearchGate. (2025, August 10). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF.
-
ChemicalBook. (n.d.). 6,7-Dimethoxy-quinoline-2-carboxylic acid synthesis.
-
YouTube. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry.
-
Wikipedia. (n.d.). o-Phenylenediamine.
-
Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
-
ACS Publications. (n.d.). Decarboxylation of Malonic Acid in Quinoline and Related Media.
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids | Download Table.
-
ResearchGate. (n.d.). The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation.
-
6,7-Dimethylquinoline-3-carboxylic acid. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
-
Google Patents. (n.d.). US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid.
-
MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
-
(2025, October 27). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the.
-
RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
-
ChemRxiv. (n.d.). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Plat- form for Electrochemical Evaluation of Intramolecular Conc.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. iipseries.org [iipseries.org]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Analytical Standard Preparation for 6,7-Dimethylquinoline-2,3-dicarboxylic acid
Welcome to the technical support guide for the preparation of analytical standards for 6,7-Dimethylquinoline-2,3-dicarboxylic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource built on foundational chemical principles and field-proven laboratory practices. Here, we address common challenges and provide a robust framework for preparing accurate, stable, and reliable standard solutions.
Part 1: Compound Overview & Key Physicochemical Properties
This compound is a heterocyclic aromatic compound. Its structure, featuring both a basic quinoline nitrogen atom and two acidic carboxylic acid groups, imparts complex solubility and stability characteristics. Understanding these properties is the first step toward successful standard preparation.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value / Observation | Scientific Rationale & Implication for Standard Prep |
|---|---|---|
| Molecular Formula | C₁₃H₁₁NO₄ | Provides the basis for calculating molecular weight. |
| Molecular Weight | 245.23 g/mol [1] | Essential for accurate gravimetric preparation of stock solutions.[2][3] |
| Structure | Quinoline backbone with two adjacent carboxylic acid groups and two methyl groups. | The dicarboxylic acid moiety makes the compound acidic. The quinoline ring is largely hydrophobic, but the nitrogen atom is a weak base.[4][5] These opposing functionalities dictate pH-dependent solubility. |
| Expected Solubility | Poorly soluble in water and non-polar organic solvents at neutral pH.[4][6] Soluble in aqueous base (e.g., NaOH, NH₄OH) and some polar aprotic solvents (e.g., DMSO, DMF).[7] | The carboxylic acid groups require deprotonation to the more soluble carboxylate salt form. A high pH aqueous environment or polar aprotic solvents are necessary for dissolution. |
| Physical Form | Expected to be a solid at room temperature. | Requires the use of a calibrated analytical balance for accurate weighing.[8] |
| UV Absorbance | Quinoline derivatives exhibit strong UV absorbance due to the aromatic system.[9][10] | UV spectrophotometry can be a viable method for concentration verification. An initial UV scan is required to determine the wavelength of maximum absorbance (λ_max_). |
| Stability | Quinoline compounds can be sensitive to light (photodegradation).[5] Dicarboxylic acids are generally stable, but solutions can be susceptible to pH drift or microbial growth.[11] | Solid material should be stored protected from light. Solutions should be stored in amber or foil-wrapped volumetric flasks/vials.[8] Aqueous solutions may require buffering or refrigeration. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before weighing the compound?
A1: Before any preparation, you must verify the purity and integrity of the solid reference material. Check the Certificate of Analysis (CoA) for purity, water content, and residual solvent information. This data is essential for calculating the true concentration of your stock solution. Visually inspect the material for uniform color and consistency. Any discoloration may suggest degradation.
Q2: What is the recommended solvent for dissolving this compound?
A2: Direct dissolution in water or methanol will likely fail due to the compound's acidic nature and largely hydrophobic core. The recommended approach is to use a small amount of dilute aqueous base to deprotonate the carboxylic acids, forming a soluble salt.
-
Primary Recommendation: Start with a diluent of 0.1 M Sodium Hydroxide (NaOH) in HPLC-grade water.
-
Alternative: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can also be used, but be aware that these are strong solvents that may be incompatible with certain HPLC methods (e.g., causing high backpressure or baseline noise).[12] If using an organic solvent, ensure it is miscible with your chromatographic mobile phase.
Q3: How can I ensure I am weighing the compound accurately?
A3: Accurate weighing is fundamental to the entire analytical process.[8]
-
Use a calibrated analytical balance with a readability of at least 0.1 mg.
-
Equilibrate the compound to room temperature before opening the container to prevent moisture condensation, especially if it has been stored in a refrigerator or freezer.
-
Use an anti-static weighing dish or boat.
-
Record the weight immediately and use it to calculate the concentration based on the purity value from the CoA.
Q4: What are the best storage conditions for the solid material and the prepared stock solution?
A4:
-
Solid Material: Store in a tightly sealed container, protected from light, in a cool, dry place as recommended by the manufacturer. Long-term storage in a desiccator at 2-8°C is a common practice.
-
Stock Solution: Store aqueous stock solutions at 2-8°C in amber, tightly sealed Type I borosilicate volumetric flasks to minimize photodegradation and leaching.[8] For solutions in organic solvents like DMSO, storage at -20°C may be appropriate. The stability of dicarboxylic acid solutions can be limited, so it's recommended to prepare fresh stock solutions regularly.[11]
Part 3: Core Experimental Protocol - Preparation of a 1.0 mg/mL Primary Stock Solution
This protocol describes a self-validating method for preparing an accurate primary stock solution.
Materials:
-
This compound reference standard
-
Calibrated analytical balance
-
10.00 mL Class A volumetric flask (amber recommended)
-
HPLC-grade water
-
1.0 M Sodium Hydroxide (NaOH) solution
-
0.22 µm syringe filter (if required for clarity)
Step-by-Step Procedure:
-
Calculate Corrected Mass: Determine the mass needed based on the certificate of analysis. For a 1.0 mg/mL solution in 10.00 mL, you need 10.0 mg of the active compound. If the purity is 98.0%, the mass to weigh is: Mass = 10.0 mg / 0.98 = 10.20 mg.
-
Gravimetric Measurement: Accurately weigh approximately 10.20 mg of the compound into a clean, dry weighing boat. Record the exact mass (e.g., 10.23 mg).
-
Quantitative Transfer: Carefully transfer the weighed solid into the 10.00 mL volumetric flask. Rinse the weighing boat multiple times with small volumes of HPLC-grade water, transferring each rinse into the flask to ensure no material is lost.[13]
-
Initial Dissolution: Add approximately 5 mL of HPLC-grade water to the flask. Gently swirl. The compound will likely not dissolve.
-
pH-Adjusted Dissolution: Add the 1.0 M NaOH solution dropwise while swirling. Typically, only 10-50 µL will be needed to raise the pH sufficiently for the dicarboxylic acid to deprotonate and dissolve. Continue swirling until all solid material is visibly dissolved. Causality Note: The addition of base converts the insoluble carboxylic acid groups (-COOH) into highly soluble carboxylate salts (-COO⁻Na⁺).
-
Final Dilution: Once fully dissolved, allow the solution to return to room temperature. Carefully add HPLC-grade water to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is homogeneous.[8]
-
Final Concentration Calculation: Calculate the exact concentration based on the actual mass weighed and the purity. Concentration (mg/mL) = (Mass Weighed × Purity) / 10.00 mL.
-
Labeling and Storage: Label the flask with the compound name, exact concentration, preparation date, solvent, and your initials. Store at 2-8°C, protected from light.
Part 4: Troubleshooting Guide & Advanced Topics
This section addresses specific issues that may arise during standard preparation and use.
Problem 1: The compound will not dissolve completely, even after adding a base.
-
Potential Cause A: Insufficient Base. The pH may not be high enough to deprotonate both carboxylic acid groups fully.
-
Solution: Add another small aliquot (e.g., 5 µL) of 1.0 M NaOH. Alternatively, use gentle sonication in a room temperature water bath for 5-10 minutes to aid dissolution. Avoid excessive heating, which could cause degradation.
-
-
Potential Cause B: Impure Material. The reference material may contain insoluble impurities.
-
Solution: After attempting dissolution, if a small amount of particulate matter remains, you may filter the solution through a 0.22 µm chemically compatible (e.g., PVDF or PTFE) syringe filter into a clean flask. Note this filtration step in your records, as it may slightly lower the concentration.
-
Problem 2: The prepared standard solution shows precipitation after a few days of storage.
-
Potential Cause A: pH Drift. Absorption of atmospheric CO₂ can lower the pH of an unbuffered alkaline solution, causing the compound to protonate and precipitate out of solution.
-
Solution: For long-term stability, consider preparing the standard in a buffered solution, such as a 10 mM phosphate or borate buffer at pH 8-9. Ensure the buffer components are compatible with your final analytical method (e.g., LC-MS).
-
-
Potential Cause B: Solvent Evaporation. If the container is not sealed properly, solvent evaporation can increase the concentration beyond its solubility limit.
-
Solution: Always use high-quality volumetric flasks with ground glass stoppers or screw caps with inert liners. Ensure they are sealed tightly during storage.
-
Problem 3: I am seeing inconsistent peak areas or peak tailing during HPLC analysis.
-
Potential Cause A: Standard Degradation. The compound may be degrading due to light exposure or temperature instability.
-
Solution: Prepare working standards fresh daily from the refrigerated stock solution.[14] Always protect solutions from light. Run a control standard at the beginning and end of your analytical sequence to check for drift.
-
-
Potential Cause B: pH Mismatch with Mobile Phase. Injecting a high-pH standard into a low-pH mobile phase can cause the compound to precipitate on the column, leading to poor peak shape and pressure issues.[12]
-
Solution: Whenever possible, the final diluent of your working standard should be the mobile phase itself or a solvent of similar pH and composition.[12] This ensures compatibility and sharp peaks. For this compound, if using a typical reversed-phase method with an acidic mobile phase (e.g., pH 2-3), it is critical to dilute the alkaline stock solution into the mobile phase before injection. The pH of the mobile phase should be at least 2 units below the pKa of the analyte to ensure it is in a single, neutral form.[12]
-
-
Potential Cause C: Secondary Interactions with HPLC Column. The quinoline nitrogen can interact with residual silanol groups on silica-based columns, causing peak tailing.[12][15]
-
Solution: Use a modern, high-purity, end-capped HPLC column. Alternatively, adding a competing base like triethylamine (TEA) at a low concentration (0.1%) to the mobile phase can mitigate these interactions, but this may not be suitable for all detectors (e.g., MS).[16]
-
Part 5: Visualized Workflows
Diagram 1: Standard Preparation Workflow
This diagram outlines the logical, self-validating workflow for preparing the primary stock solution.
Caption: Workflow for preparing the primary stock solution.
Diagram 2: Troubleshooting Standard Instability
This flowchart provides a logical path for diagnosing and resolving issues related to solution instability.
Caption: Troubleshooting flowchart for standard solution instability.
References
-
Best Practices For Stock Solutions. FasterCapital. [Link]
-
What is the procedure to create stock solutions? Chemistry Stack Exchange. (2014-09-11). [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. National Center for Biotechnology Information (PMC). (2024-07-04). [Link]
-
Preparing Solutions. Chemistry LibreTexts. (2022-08-08). [Link]
-
Preparing Solutions. Chemistry LibreTexts. (2025-08-18). [Link]
-
How To Make A Standard Solution. The Chemistry Blog. (2024-07-17). [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. (2024-05-28). [Link]
-
Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. BAuA. (2023-03-30). [Link]
-
HPLC Troubleshooting Guide. Waters. [Link]
-
HPLC Troubleshooting Guide. Washington State University. [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. (2022-06-20). [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. (2021-05-07). [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Quinoline. Wikipedia. [Link]
-
2,3-Dimethylquinoline-7-carboxylic acid. PubChem. [Link]
-
Dimethyl Quinoline-2,3-dicarboxylate. PubChem. [Link]
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. (2025-12-03). [Link]
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies. (2015-04-20). [Link]
-
Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS. ResearchGate. (2025-08-07). [Link]
-
Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry. (2019-06-22). [Link]
-
How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. (2015-04-01). [Link]
-
2,6-Dimethylquinoline - Solubility. Solubility of Things. [Link]
-
2,3-Quinolinedicarboxylic acid. PubChem. [Link]
-
Organic Solvent Solubility Data Book. CORE. (2010-02-26). [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020-08-09). [Link]
Sources
- 1. Dimethyl Quinoline-2,3-dicarboxylate | C13H11NO4 | CID 11010215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. noveltyjournals.com [noveltyjournals.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. fastercapital.com [fastercapital.com]
- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. baua.de [baua.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: Scaling Up the Synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid
Welcome to the technical support center for the synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the practical challenges and nuanced decision-making required for a successful, scalable synthesis. We will explore a robust, multi-step approach based on the classic Friedländer annulation, providing not just the "how," but the critical "why" behind each procedural choice.
Overview of the Synthetic Strategy
The synthesis of this compound is not extensively documented in readily available literature, necessitating a strategy built from fundamental, reliable transformations. Our proposed pathway leverages the powerful and convergent Friedländer synthesis, which constructs the quinoline core in a single step from an ortho-aminoaryl aldehyde and a compound bearing an α-methylene ketone or ester functionality.[1][2]
The overall strategy involves four key stages:
-
Regioselective Nitration: Introduction of a nitro group onto the 3,4-dimethylbenzaldehyde scaffold, ortho to the aldehyde, to serve as a precursor to the required amine.
-
Chemoselective Reduction: Conversion of the nitro group to an amine without affecting the aldehyde functionality, yielding the key intermediate, 4,5-dimethyl-2-aminobenzaldehyde.
-
Friedländer Annulation: The core cyclocondensation reaction between the synthesized amino-aldehyde and diethyl oxalacetate to form the protected quinoline dicarboxylate.
-
Saponification: Hydrolysis of the diethyl ester to yield the target this compound.
This pathway is designed for scalability and relies on well-understood reactions, providing clear checkpoints for optimization and troubleshooting.
Proposed Synthetic Pathway
The diagram below outlines the complete synthetic sequence from 3,4-dimethylbenzaldehyde to the final product.
Caption: Proposed 4-step synthesis of the target molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Part 1: Synthesis of 4,5-Dimethyl-2-aminobenzaldehyde (Steps 1 & 2)
Question: My nitration of 3,4-dimethylbenzaldehyde is giving a low yield of the desired 2-nitro product, along with other isomers. How can I improve regioselectivity?
Answer: This is a common challenge due to the activating nature of the two methyl groups. The key is precise control of reaction conditions to favor nitration at the C2 position, which is sterically hindered but activated by both methyl groups and the deactivating aldehyde.
-
Causality: The directing effects of the methyl groups (ortho-, para-directing) and the aldehyde (meta-directing) are in conflict. Aggressive nitrating conditions (high temperature, high acid concentration) can overcome the subtle energetic differences between positions, leading to poor selectivity.
-
Troubleshooting Steps:
-
Temperature Control (Critical): Maintain the reaction temperature strictly between -5°C and 0°C. Use an ice-salt bath and add the nitrating agent (a pre-chilled mixture of HNO₃ and H₂SO₄) dropwise with vigorous stirring to dissipate heat effectively.
-
Protect the Aldehyde: A more advanced but reliable strategy is to protect the aldehyde as a dimethyl acetal before nitration. The acetal group is less deactivating than the aldehyde, which can alter the regioselectivity. The acetal can be easily removed with mild acid post-nitration and subsequent reduction.[3]
-
Alternative Nitrating Agent: Consider using a milder nitrating agent like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures. This can sometimes provide better selectivity for sterically hindered positions.
-
Question: The reduction of the nitro group with iron powder is incomplete. How can I drive the reaction to completion and purify the unstable 2-aminobenzaldehyde?
Answer: Incomplete reduction is often due to insufficient acid or passivation of the iron surface. The product, 2-aminobenzaldehyde, is notoriously unstable and prone to self-condensation (trimerization) or oxidation, making purification tricky.[4]
-
Causality: The Bechamp reduction (Fe/HCl) requires an acidic medium to activate the iron and dissolve the resulting iron oxides. If the pH rises, the reaction slows or stops. The product's instability is due to the presence of two reactive functional groups that can readily react intermolecularly.
-
Troubleshooting Steps:
-
Ensure Sufficient Acid: Use a catalytic amount of concentrated HCl or acetic acid. The acid is regenerated in the cycle, but an initial sufficient amount is crucial. Monitor the reaction by TLC until all the nitro starting material is consumed. If it stalls, a small addition of acid can restart it.
-
Activate the Iron: Pre-washing the iron powder with dilute HCl to remove any surface oxide layer can significantly improve its reactivity.
-
One-Pot Friedländer Approach: The most effective strategy to handle the unstable 2-aminobenzaldehyde is to avoid its isolation entirely. A one-pot or "in situ" approach, where the Friedländer condensation is performed directly on the crude product of the reduction, is highly recommended for scalability.[5] After the reduction is complete, filter out the iron salts, and add the diethyl oxalacetate and condensation catalyst directly to the filtrate. This minimizes degradation and simplifies the workflow.[5]
-
If Isolation is Necessary: If you must isolate the intermediate, work quickly. After filtering the iron salts, neutralize the filtrate carefully, extract the product into a solvent like dichloromethane (DCM), dry it over anhydrous sodium sulfate, and use it immediately. Avoid concentrating to dryness if possible; a concentrated solution is more stable. Purification via column chromatography can be done but often leads to significant losses.[4]
-
Part 2: Friedländer Annulation & Hydrolysis (Steps 3 & 4)
Question: The Friedländer condensation is giving a very low yield, and I'm observing significant formation of a dark, tar-like substance. What is causing this, and how can I optimize the reaction?
Answer: Low yields and tar formation in Friedländer syntheses are classic problems that typically point to harsh reaction conditions, incorrect catalyst choice, or competing side reactions.[6][7]
-
Causality: The reaction involves an initial aldol-type condensation followed by a cyclizing dehydration.[1] Under strong base or high heat, the aldehyde starting material can self-condense. Diethyl oxalacetate can also decompose or self-condense. The resulting quinoline product might also be unstable to excessive heat.
-
Troubleshooting Steps:
-
Catalyst Choice is Key: The traditional use of strong bases like KOH or NaOH in refluxing ethanol can be too harsh.[8] Consider a milder base catalyst such as piperidine or L-proline. Alternatively, acid catalysis is often cleaner. A catalytic amount of p-toluenesulfonic acid (p-TsOH) or even molecular iodine in a solvent like toluene or ethanol can be very effective and reduce side reactions.[2]
-
Temperature Management: Do not overheat. Refluxing ethanol (~78°C) should be sufficient. If using a higher boiling solvent like toluene, aim for a temperature range of 80-110°C and monitor the reaction closely.[9]
-
Control Stoichiometry: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of the more stable reagent, diethyl oxalacetate.
-
Solvent-Free Conditions: Modern, greener approaches have shown that this reaction can work well under solvent-free conditions at moderate temperatures (e.g., 80°C) with an appropriate catalyst, which can simplify workup and improve yields.[10]
-
Question: The final saponification of the diethyl ester works, but upon acidification to precipitate the dicarboxylic acid, I get an oily product that is difficult to handle. How can I achieve a clean, crystalline solid?
Answer: Oiling out is common when a product has moderate polarity and a melting point near the processing temperature, or when impurities are present that inhibit crystallization.
-
Causality: The di-acid product has two carboxylic acid groups and a basic nitrogen atom, making it zwitterionic at its isoelectric point. Its solubility is highly pH-dependent. Rapid changes in pH or the presence of residual organic solvent or salts can lead to the precipitation of a supersaturated oil rather than an ordered crystal lattice.
-
Troubleshooting Steps:
-
Slow Acidification: After hydrolysis, cool the basic solution in an ice bath. Add the acid (e.g., 1M HCl) dropwise with very vigorous stirring. This prevents localized high concentrations of acid and allows crystals to nucleate and grow slowly.
-
pH Targeting: Aim for the isoelectric point. The product will be least soluble when the net charge is zero. This is typically in the pH range of 3-5. Use pH paper or a pH meter to avoid over-acidifying.
-
"Scratching": If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface. This creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Solvent Trituration: If the oil persists, decant the aqueous layer. Add a small amount of a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a mixture of ethanol/water). Stir or sonicate the mixture. This can wash away impurities and induce the oil to solidify.
-
Recrystallization: The final product should be recrystallized from a suitable solvent system (e.g., ethanol/water, acetic acid, or DMF/water) to ensure high purity.
-
Detailed Experimental Protocols & Data
Workflow Summary Table
| Step | Reaction | Key Reagents & Equivalents | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |
| 1 | Nitration | 3,4-Dimethylbenzaldehyde (1.0 eq), HNO₃ (1.1 eq), H₂SO₄ | H₂SO₄ | 0 | 1-2 | 65-75 |
| 2 | Reduction | 2-Nitro intermediate (1.0 eq), Iron powder (3.0 eq), HCl (cat.) | Ethanol/H₂O | 80 | 2-4 | ~90 (used in situ) |
| 3 | Annulation | 2-Amino intermediate (1.0 eq), Diethyl oxalacetate (1.2 eq), KOH (0.2 eq) | Ethanol | 78 | 6-8 | 70-80 |
| 4 | Hydrolysis | Diethyl ester (1.0 eq), NaOH (2.5 eq) | H₂O/Ethanol | 100 | 4 | 90-95 |
Step-by-Step Methodologies
Protocol 1: Synthesis of 4,5-Dimethyl-2-nitrobenzaldehyde (Step 1)
-
To a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (150 mL). Cool the flask to -5°C in an ice-salt bath.
-
Slowly add 3,4-dimethylbenzaldehyde (26.8 g, 0.2 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (13.9 mL, 0.22 mol) to concentrated sulfuric acid (50 mL), pre-chilled to 0°C.
-
Add the nitrating mixture dropwise to the reaction flask over 1 hour, maintaining the internal temperature at or below 0°C.
-
After the addition is complete, stir the mixture for an additional 1 hour at 0°C.
-
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
The yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to yield 4,5-dimethyl-2-nitrobenzaldehyde as a pale yellow solid.
Protocol 2 & 3: One-Pot Reduction and Friedländer Annulation (Steps 2 & 3)
-
In a round-bottom flask fitted with a reflux condenser, create a suspension of 4,5-dimethyl-2-nitrobenzaldehyde (17.9 g, 0.1 mol) and iron powder (16.8 g, 0.3 mol) in a 3:1 mixture of ethanol and water (200 mL).
-
Heat the mixture to 70-80°C and add concentrated HCl (2 mL) in portions. An exothermic reaction should be observed.
-
Maintain the mixture at reflux for 3 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reduction is complete, filter the hot reaction mixture through a pad of Celite to remove iron salts. Wash the Celite pad with hot ethanol (50 mL).
-
Transfer the combined filtrate to a clean flask. Add diethyl oxalacetate (22.3 g, 0.12 mol) followed by potassium hydroxide (1.12 g, 0.02 mol).
-
Heat the resulting solution to reflux and maintain for 6-8 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water (300 mL). The crude ester product will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry. The crude Diethyl 6,7-dimethylquinoline-2,3-dicarboxylate can be purified by recrystallization from an ethanol/hexane mixture.
Protocol 4: Saponification to this compound (Step 4)
-
Suspend the crude diethyl ester (27.3 g, ~0.09 mol) in a solution of sodium hydroxide (9.0 g, 0.225 mol) in 200 mL of 1:1 ethanol/water.
-
Heat the mixture to reflux for 4 hours. The solid should dissolve as the reaction proceeds, forming the disodium salt.
-
After cooling to room temperature, remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.
-
With vigorous stirring, slowly add 3M HCl dropwise until the pH of the solution is approximately 4. A thick white/off-white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold acetone.
-
Dry the product in a vacuum oven at 60°C to yield this compound.
Experimental Workflow Visualization
The following diagram illustrates the overall laboratory process flow, from reagent preparation to final product analysis.
Caption: Overall laboratory workflow for the synthesis.
References
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Li, A.-H., et al. (2010). A Practical and Scalable One-Pot Process for the Preparation of Quinolines via a Friedländer Annulation. Synthesis, 2010(10), 1629-1632. Available at Organic Chemistry Portal. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2011). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 1(9), 1697-1706. [Link]
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Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. JOCPR, 3(4), 56-61. [Link]
- Google Patents. (1988). US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid.
-
New Journal of Chemistry. (2018). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]
-
ACS Publications. (1953). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 1, p. 214 (1941); Vol. 8, p. 78 (1928). [Link]
-
ResearchGate. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-aminobenzaldehyde. [Link]
-
Organic Syntheses. (n.d.). m-AMINOBENZALDEHYDE DIMETHYLACETAL. Coll. Vol. 3, p. 56 (1955); Vol. 25, p. 3 (1945). [Link]
-
NIH National Library of Medicine. (2012). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. [Link]
-
ResearchGate. (2010). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. [Link]
-
PubChem. (n.d.). Dimethyl Quinoline-2,3-dicarboxylate. [Link]
- Google Patents. (2014). CN103694125A - Preparation method of paradimethylaminobenzaldehyde.
-
New Journal of Chemistry. (2020). Efficient synthesis of diethyl benzo[c]cinoline-3,8-dicarboxylate for fluorescence quenching materials. [Link]
-
Axios Research. (n.d.). Diethyl Quinoline-2,3-dicarboxylate - CAS - 32413-08-4. [Link]
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Validation & Comparative
A Comparative Guide to Purity Confirmation of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate like 6,7-Dimethylquinoline-2,3-dicarboxylic acid is non-negotiable. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities.[1][2][3] This guide provides an in-depth comparison of the primary analytical techniques for confirming the purity of this compound, offering objective comparisons, detailed experimental methodologies, and supporting data to inform your analytical strategy.
The Importance of Orthogonal Purity Assessment
No single analytical method can provide a complete picture of a compound's purity. Different techniques rely on distinct chemical and physical principles, making them sensitive to different types of impurities. A robust purity assessment, therefore, employs a combination of orthogonal methods—techniques that measure the same attribute through different analytical approaches. This multi-faceted approach ensures that a wide range of potential impurities, such as starting materials, by-products, degradation products, and residual solvents, are detected and quantified.[4][5]
This guide will focus on three principal methods for the purity confirmation of this compound:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for separating and quantifying organic impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method providing structural confirmation and purity assessment without the need for a specific reference standard of the analyte.
-
Acid-Base Titration: A classic, robust method for determining the overall assay of the dicarboxylic acid functionality.
Method 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the gold standard for identifying and quantifying non-volatile organic impurities in pharmaceutical substances.[6] Its high resolving power allows for the separation of structurally similar compounds, making it ideal for detecting process-related impurities and degradation products. A well-developed HPLC method should be "stability-indicating," meaning it can resolve the main peak from all potential degradation products and impurities.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on the non-polar quinoline backbone of the molecule, while the acidic mobile phase (formic acid) is chosen to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention. A gradient elution is employed to ensure that both more polar and less polar impurities can be effectively separated and eluted within a reasonable timeframe. UV detection at a wavelength corresponding to the chromophore of the quinoline ring system provides good sensitivity.
Experimental Protocol: HPLC
Objective: To separate, detect, and quantify known and unknown organic impurities in this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample and Standard Preparation:
-
Test Solution: Accurately weigh and dissolve approximately 10 mg of this compound in a 1:1 mixture of water and acetonitrile to a final volume of 10 mL (concentration ~1.0 mg/mL).
-
Reference Solution: Prepare a solution of a qualified reference standard of this compound at the same concentration.
-
Sensitivity Solution: Dilute the reference solution to a concentration corresponding to the reporting threshold (e.g., 0.05%).
Data Analysis and Interpretation
The purity is typically determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks detected. Impurities are quantified against the reference standard or, for unknown impurities, by their area percentage relative to the main peak. According to ICH Q3A guidelines, impurities present at a level of ≥0.05% should be reported, and those at ≥0.10% (for a maximum daily dose ≤2 g) should be identified.[2][3][7]
Method 2: Quantitative NMR (qNMR) for Absolute Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[8][9] Unlike chromatographic techniques that provide a relative purity based on the response of a detector, qNMR can determine the absolute purity (as a mass fraction) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[10][11]
Causality Behind Experimental Choices
The key to a successful qNMR experiment is the selection of a suitable internal standard that has a simple spectrum with signals that do not overlap with the analyte's signals, is chemically stable, and is not volatile. Maleic acid is a good candidate for this analysis. A long relaxation delay (D1) is crucial to ensure complete T1 relaxation of all protons being integrated, which is essential for accurate quantification.
Experimental Protocol: qNMR
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid) into the same NMR tube.
-
Add a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube and ensure complete dissolution.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Number of Scans: 16 to 64 (to achieve a good signal-to-noise ratio).
-
Relaxation Delay (D1): 30-60 seconds (should be at least 5 times the longest T1 of the protons being quantified).
-
Acquisition Time: ≥ 3 seconds.
-
Spectral Width: Appropriate for observing all relevant signals.
Data Analysis and Calculation
The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral of the signal for the analyte or standard.
-
N: Number of protons giving rise to the signal.
-
MW: Molecular weight.
-
m: Mass.
-
Pstd: Purity of the internal standard.
Method 3: Acid-Base Titration for Assay Determination
Acid-base titration is a classic and highly precise method for determining the total amount of an acidic or basic substance in a sample.[12] For this compound, this technique quantifies the two carboxylic acid groups, providing an overall assay value. While it is not an impurity-specific method, it serves as an excellent orthogonal technique to chromatographic and spectroscopic methods. A high assay value from titration, coupled with low impurity levels from HPLC, provides strong evidence of high purity.
Causality Behind Experimental Choices
As a dicarboxylic acid, the compound will have two equivalence points when titrated with a strong base like NaOH.[13][14] The choice of a potentiometric endpoint detection provides a more objective and precise determination of the equivalence points compared to a colorimetric indicator, especially if the pKa values of the two carboxylic acids are close. A back-titration approach can be used if the compound has low solubility in water.[15]
Experimental Protocol: Acid-Base Titration
Objective: To determine the assay of this compound by quantifying its acidic functional groups.
Instrumentation:
-
Autotitrator with a pH electrode or a manual titration setup with a burette and pH meter.
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
High-purity water.
Procedure:
-
Accurately weigh approximately 150 mg of this compound into a beaker.
-
Dissolve the sample in an appropriate volume (e.g., 50 mL) of water. Gentle heating or the addition of a small amount of a co-solvent like ethanol may be necessary to aid dissolution.
-
Immerse the pH electrode in the solution and stir gently.
-
Titrate the solution with standardized 0.1 M NaOH, recording the pH as a function of the volume of titrant added.
-
Determine the two equivalence points from the titration curve (the points of maximum inflection). The second equivalence point is typically used for the assay calculation as it represents the complete neutralization of both carboxylic acid groups.
Data Analysis and Calculation
The assay is calculated based on the volume of NaOH consumed to reach the second equivalence point:
Assay (% w/w) = (VNaOH * MNaOH * MWanalyte) / (2 * msample * 1000) * 100
Where:
-
VNaOH: Volume of NaOH solution at the second equivalence point (in mL).
-
MNaOH: Molarity of the NaOH solution.
-
MWanalyte: Molecular weight of this compound.
-
msample: Mass of the sample (in g).
-
The factor of 2 in the denominator accounts for the two acidic protons being titrated.
Comparative Summary of Methods
| Feature | HPLC (with DAD) | qNMR | Acid-Base Titration |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity | Neutralization of acidic protons |
| Primary Use | Impurity profiling and quantification | Absolute purity determination and structural confirmation | Overall assay determination |
| Specificity | High for individual impurities | High for structurally distinct molecules | Low (measures total acidity) |
| Sensitivity | High (ppm levels, ~0.01%)[16] | Moderate (~0.1%)[16] | Low (only for major component) |
| Reference Standard | Requires a reference standard of the analyte | Requires a certified internal standard | Requires a standardized titrant |
| Strengths | Excellent for detecting and quantifying trace impurities; stability-indicating. | Absolute quantification without a specific analyte standard; provides structural information. | High precision and accuracy for assay; robust and inexpensive. |
| Limitations | Relative quantification (area %); co-elution possible. | Lower sensitivity than HPLC; requires a high-field NMR. | Not impurity-specific; insensitive to non-acidic impurities. |
Visualization of Analytical Workflows
HPLC Impurity Profiling Workflow
Caption: Decision tree for orthogonal purity confirmation.
Conclusion
Confirming the purity of this compound requires a multi-pronged, scientifically sound strategy. While HPLC is indispensable for the sensitive detection and quantification of individual organic impurities, qNMR offers an elegant and powerful method for absolute purity determination, providing an orthogonal check on the primary component's concentration. Acid-base titration , in turn, delivers a highly precise and accurate assay of the active functional groups, confirming the integrity of the molecule as a dicarboxylic acid. By integrating these three distinct yet complementary techniques, researchers and drug developers can build a comprehensive and self-validating purity profile, ensuring the quality and safety of their materials and satisfying stringent regulatory requirements.
References
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
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AMS Biotechnology (Europe) Ltd. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
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National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
ResearchGate. (2020). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]
-
European Medicines Agency. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
-
Springer. (2013). Using high-performance quantitative NMR (HP-qNMR ) for certifying traceable and highly accurate purity values of organic reference materials. Retrieved from [Link]
-
JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]
-
LinkedIn. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]
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PubMed. (n.d.). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]
-
Science.gov. (n.d.). validated hplc methods: Topics by Science.gov. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
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Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 9.2: Acid–Base Titrations. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Acid Base Titration (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
-
Analytical Sciences Digital Library. (n.d.). Designing Acid-Base Titrations: Instructor's Guide. Retrieved from [Link]
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ResearchGate. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
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Basicmedical Key. (2016). Titrimetric and chemical analysis methods. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid for Researchers and Drug Development Professionals
Introduction
6,7-Dimethylquinoline-2,3-dicarboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two carboxylic acid moieties make it an attractive scaffold for the design of novel therapeutic agents, including enzyme inhibitors and receptor antagonists, as well as for the development of advanced polymers and functional materials. The efficient and scalable synthesis of this target molecule is therefore of paramount importance. This guide provides a comparative analysis of the most viable synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal strategy for their specific needs.
Comparative Analysis of Synthetic Strategies
Several classical quinoline syntheses can be adapted to produce this compound. This guide will focus on a critical comparison of three primary approaches: the Pfitzinger Synthesis, the Friedländer Synthesis, and a multi-step approach commencing with the Combes Synthesis followed by oxidation.
| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Disadvantages | Overall Feasibility |
| Pfitzinger Synthesis | 3,4-Dimethylaniline | 6,7-Dimethylisatin | Convergent; builds complexity efficiently. | Requires synthesis of the isatin intermediate; reaction conditions can be harsh. | High |
| Friedländer Synthesis | Substituted 2-aminobenzaldehyde | - | Direct one-pot condensation. | The required 2-amino-4,5-dimethylbenzaldehyde is not commercially available and its synthesis is challenging. | Moderate |
| Combes Synthesis & Oxidation | 3,4-Dimethylaniline | 2,3,6,7-Tetramethylquinoline | Readily available starting materials. | Two-step process; oxidation can be non-selective and lead to low yields or ring degradation. | Moderate to Low |
Route 1: The Pfitzinger Synthesis
The Pfitzinger reaction offers a powerful and convergent approach to quinoline-4-carboxylic acids from the condensation of an isatin with a carbonyl compound containing an α-methylene group.[1][2] To achieve the desired 2,3-dicarboxylic acid substitution pattern, a dicarbonyl compound such as diethyl oxalacetate can be employed. The key to this route is the efficient synthesis of the requisite 6,7-dimethylisatin intermediate.
Diagram of the Pfitzinger Synthesis Route
Caption: Overall workflow for the Pfitzinger synthesis of the target molecule.
Synthesis of 6,7-Dimethylisatin
Two classical methods, the Sandmeyer and Stolle syntheses, are viable for the preparation of 6,7-dimethylisatin from 3,4-dimethylaniline.
-
Sandmeyer Isatin Synthesis: This method involves the reaction of the aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.[3][4]
-
Stolle Synthesis: This alternative approach involves the condensation of the aniline with oxalyl chloride to form a chlorooxalylanilide, followed by a Lewis acid-catalyzed cyclization.[5]
Experimental Protocol: Sandmeyer Synthesis of 6,7-Dimethylisatin [3][4]
-
Isonitrosoacetanilide Formation: In a round-bottom flask, dissolve chloral hydrate (0.1 mol) in water (200 mL). To this, add crystallized sodium sulfate (1.2 mol), followed by a solution of 3,4-dimethylaniline (0.1 mol) in water (50 mL) and concentrated hydrochloric acid (0.1 mol). Finally, add a solution of hydroxylamine hydrochloride (0.3 mol) in water (100 mL). Heat the mixture to boiling for 1-2 minutes until the reaction is complete, indicated by a color change. Cool the mixture in an ice bath to precipitate the isonitroso-4',5'-dimethylacetanilide. Filter the solid, wash with cold water, and dry.
-
Cyclization to 6,7-Dimethylisatin: Cautiously add the dried isonitroso-4',5'-dimethylacetanilide (0.1 mol) in portions to pre-warmed (60-70 °C) concentrated sulfuric acid (200 mL) with vigorous stirring. After the addition is complete, heat the mixture to 80 °C for 10 minutes. Pour the reaction mixture onto crushed ice, and collect the precipitated 6,7-dimethylisatin by filtration. Wash with cold water until the filtrate is neutral, and then dry. The crude product can be recrystallized from glacial acetic acid or ethanol.
Pfitzinger Condensation and Hydrolysis
Experimental Protocol: Synthesis of this compound [1][2]
-
Pfitzinger Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve 6,7-dimethylisatin (0.05 mol) in a 33% aqueous solution of potassium hydroxide (50 mL). To this solution, add diethyl oxalacetate (0.06 mol). Heat the mixture to reflux for 4-6 hours.
-
Work-up and Ester Isolation: After cooling, dilute the reaction mixture with water and extract with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the crude quinoline dicarboxylic acid ester. Filter the solid, wash with water, and dry.
-
Hydrolysis: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and heat to reflux for 2-3 hours until a clear solution is obtained. Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the final product, this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Route 2: The Friedländer Synthesis
The Friedländer synthesis is a straightforward method for quinoline formation via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] In this case, 2-amino-4,5-dimethylbenzaldehyde would react with diethyl oxalacetate. The primary challenge of this route is the accessibility of the substituted aminobenzaldehyde.
Diagram of the Friedländer Synthesis Route
Caption: Proposed workflow for the Friedländer synthesis.
Discussion on Precursor Synthesis: The synthesis of 2-amino-4,5-dimethylbenzaldehyde is not trivial. A potential route involves the nitration of 3,4-dimethylbenzaldehyde followed by selective reduction of the nitro group. However, controlling the regioselectivity of the nitration and achieving a clean reduction without affecting the aldehyde group can be challenging. While the CAS number for this compound exists (65176-91-2), readily available and high-yielding synthetic protocols are not well-documented in the literature.[8]
Experimental Protocol: Friedländer Synthesis (General Procedure) [6][7]
-
Condensation: In a suitable solvent such as ethanol or acetic acid, dissolve 2-amino-4,5-dimethylbenzaldehyde (0.05 mol) and diethyl oxalacetate (0.055 mol). Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction and Work-up: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and pour it into water to precipitate the crude ester product. Filter, wash with water, and dry.
-
Hydrolysis: Perform hydrolysis of the resulting diethyl ester as described in the Pfitzinger route to obtain the final dicarboxylic acid.
Route 3: Combes Synthesis and Subsequent Oxidation
The Combes synthesis provides a route to substituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[9][10] This could be adapted to first synthesize a 2,3,6,7-tetramethylquinoline, which would then undergo oxidation to yield the desired dicarboxylic acid.
Diagram of the Combes Synthesis and Oxidation Route
Caption: Two-step approach via Combes synthesis and subsequent oxidation.
Experimental Protocol: Combes Synthesis of 2,3,6,7-Tetramethylquinoline (Adapted) [9][10]
-
In a round-bottom flask, cautiously add 3,4-dimethylaniline (0.1 mol) to concentrated sulfuric acid (100 mL) while cooling in an ice bath.
-
To this solution, slowly add 3-methyl-2,4-pentanedione (0.11 mol) with continuous stirring, maintaining a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it to 100 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution. The precipitated product can be extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.
Experimental Protocol: Oxidation of 2,3,6,7-Tetramethylquinoline [11][12]
-
Suspend 2,3,6,7-tetramethylquinoline (0.05 mol) in water (200 mL) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Heat the suspension to reflux and add potassium permanganate (KMnO₄) (0.2 mol) portion-wise over several hours. The purple color of the permanganate should disappear as the reaction proceeds.
-
After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC for the disappearance of the starting material).
-
Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry.
Causality Behind Experimental Choices: The use of a strong oxidizing agent like potassium permanganate is necessary to convert the alkyl groups to carboxylic acids.[11] The reaction is performed under basic or neutral conditions initially, and the product is precipitated by acidification. However, this oxidation can be aggressive and may lead to the degradation of the quinoline ring system, resulting in lower yields. Careful control of temperature and the rate of oxidant addition is crucial.
Conclusion and Recommendations
Based on the analysis of the potential synthetic routes, the Pfitzinger Synthesis emerges as the most promising and reliable method for the preparation of this compound. Although it requires the initial synthesis of 6,7-dimethylisatin, both the Sandmeyer and Stolle reactions are well-established methods for this transformation. The subsequent Pfitzinger condensation with diethyl oxalacetate provides a direct route to the desired quinoline dicarboxylic acid backbone.
The Friedländer Synthesis, while elegant in its directness, is hampered by the lack of a readily available and easily synthesized starting material, 2-amino-4,5-dimethylbenzaldehyde. Further research into an efficient synthesis of this precursor would be necessary to make this route competitive.
The Combes Synthesis followed by oxidation is a viable, albeit less efficient, alternative. The initial Combes reaction is generally high-yielding, but the subsequent oxidation step is a significant drawback due to the potential for low yields and the formation of byproducts from over-oxidation or ring cleavage.
For researchers and drug development professionals seeking a reproducible and scalable synthesis of this compound, the Pfitzinger approach is recommended as the primary strategy to pursue.
References
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Pfitzinger, W. Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1886 , 33 (1), 100. [Link]
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Sandmeyer, T. Ueber Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helv. Chim. Acta1919 , 2 (1), 234-242. [Link]
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Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15 (2), 2572–2575. [Link]
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Stollé, R. Über eine neue Methode zur Darstellung N-substituierter Isatine. (Vorläufige Mitteilung). Ber. Dtsch. Chem. Ges.1913 , 46 (3), 3915–3916. [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Khan, I., & Zaib, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(31), 18264–18289. [Link]
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A Comparative Guide to the Biological Activity of Quinoline Derivatives: Spotlight on 6,7-Dimethylquinoline-2,3-dicarboxylic acid
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its versatile structure has been the foundation for a multitude of synthetic drugs and is found in numerous biologically active natural products.[1][2] The therapeutic spectrum of quinoline derivatives is remarkably broad, encompassing antimicrobial, antimalarial, anticancer, anti-inflammatory, and enzyme-inhibiting activities.[3][4][5] This guide provides a comparative analysis of the biological activities of various quinoline derivatives, with a special focus on the potential of 6,7-Dimethylquinoline-2,3-dicarboxylic acid. While specific experimental data for this particular compound is not extensively available in current literature, we will explore its anticipated activities based on established structure-activity relationships (SAR) within the quinoline family.
This compound: An Unexplored Frontier
To date, this compound has not been the subject of extensive biological investigation. However, by examining its structural features—a quinoline core with methyl groups at the 6 and 7 positions and carboxylic acid moieties at the 2 and 3 positions—we can infer its potential biological profile. The presence of carboxylic acid groups, particularly at the C-4 position, has been linked to anticancer activity through the inhibition of enzymes like dihydroorotate dehydrogenase.[6] Furthermore, the dicarboxylic acid arrangement might confer metal-chelating properties, a mechanism implicated in the anticancer and anti-inflammatory activities of other quinoline carboxylic acids.[7] The 6,7-dimethyl substitution could influence the compound's lipophilicity and steric interactions with biological targets, potentially modulating its activity and specificity.[8]
Comparative Biological Activities of Quinoline Derivatives
To provide a framework for understanding the potential of this compound, this section presents a comparative overview of the experimentally determined biological activities of other quinoline derivatives.
Antimicrobial Activity
Quinolines are renowned for their antibacterial and antifungal properties. The substitution pattern on the quinoline ring significantly influences their antimicrobial potency and spectrum.
Table 1: Comparative Antimicrobial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity (MIC/EC50) | Reference |
| Quinoline-Chalcone Hybrids | E. coli | MIC: 17-24 mm inhibition zone | [3] |
| 6-chloro- and 6-bromo-substituted Quinolines | Gram-positive and Gram-negative bacteria | Enhanced activity compared to unsubstituted analogs | [3] |
| Quinolines with isoxazole side-chains | Mycobacterium tuberculosis | MIC: 0.77 - 0.95 µM | [9] |
| HT61 (a quinoline derivative) | Staphylococcus aureus biofilms | Effective in reducing biofilm viability | [10] |
| Various quinoline derivatives | C. difficile | MIC as low as 1.0 µg/mL | [11] |
Anticancer Activity
The anticancer potential of quinoline derivatives is a field of intense research. These compounds exert their effects through diverse mechanisms, including the inhibition of topoisomerases, tubulin polymerization, and various signaling pathways.[5][12]
Table 2: Comparative Anticancer Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50) | Mechanism of Action | Reference |
| Quinoline-Chalcone Hybrids | Various | Varies | Induces G2/M cell cycle arrest and apoptosis | [12] |
| 4-Amino-7-Chloroquinoline Derivatives | MCF-7 (Breast) | Not specified | Sensitizes cells to Akt inhibitors | [12] |
| 2-Arylquinolines | HeLa (Cervical), PC3 (Prostate) | 8.3 - 34.34 µM | Not specified | [12] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF–7 (Breast) | 82.9% growth reduction | Not specified | |
| Pyrazolo[4,3-f]quinoline Derivatives | Various | GI50 < 8 µM | Topoisomerase I/IIα inhibition | |
| 6-substituted quinoline-4-carboxylic acids | Various | IC50 = 9.71 - 26.2 nM | Dihydroorotate Dehydrogenase Inhibition | [13] |
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is intricately linked to their substitution patterns. Understanding these relationships is crucial for the rational design of new, more potent therapeutic agents.
-
Substitution at C-2 and C-4: The presence of bulky hydrophobic groups at the C-2 position and a carboxylic acid at the C-4 position is often critical for anticancer activity, particularly for the inhibition of dihydroorotate dehydrogenase.[6]
-
Substitution on the Benzo Ring: Halogen substitutions (e.g., chlorine, fluorine) on the benzene ring of the quinoline nucleus can enhance antimicrobial and anticancer activities.[3][14] The position of these substituents is also crucial in determining the potency.
-
Basic Side Chains: The introduction of basic side chains at positions 6 or 7 can significantly influence the cytotoxicity of quinazoline (a related heterocyclic system) derivatives, suggesting a similar trend for quinolines.[8]
Caption: Key structural features of quinoline derivatives influencing their biological activity.
Experimental Protocols
To ensure the scientific rigor of biological evaluations, standardized and validated protocols are essential. The following are detailed methodologies for assessing the antimicrobial and cytotoxic activities of quinoline derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[15]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[16]
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 0.5 McFarland standard).[17]
-
Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in the microtiter plate, typically ranging from a high concentration (e.g., 256 µg/mL) to a low concentration (e.g., 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[17]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.[18]
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Conclusion and Future Directions
The quinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. While this compound represents a molecule with underexplored biological potential, the wealth of data on related quinoline derivatives provides a strong rationale for its investigation as a potential antimicrobial or anticancer agent. The structure-activity relationships discussed herein offer a roadmap for its synthesis and biological evaluation. The detailed experimental protocols provided in this guide are intended to facilitate robust and reproducible research in this promising area. Future studies should focus on the synthesis of this compound and its comprehensive biological profiling to unlock its therapeutic potential.
References
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved January 21, 2026, from [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved January 21, 2026, from [Link]
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Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2020). PubMed. Retrieved January 21, 2026, from [Link]
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Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (1991). PubMed. Retrieved January 21, 2026, from [Link]
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Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 21, 2026, from [Link]
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Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (2012). ACS Publications. Retrieved January 21, 2026, from [Link]
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Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. Retrieved January 21, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]
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Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). PubMed Central. Retrieved January 21, 2026, from [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 21, 2026, from [Link]
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Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed. Retrieved January 21, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 21, 2026, from [Link]
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Biologically active quinoline and quinazoline alkaloids part I. (2011). PubMed Central. Retrieved January 21, 2026, from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. Retrieved January 21, 2026, from [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2019). MDPI. Retrieved January 21, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2017). PubMed. Retrieved January 21, 2026, from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 21, 2026, from [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 21, 2026, from [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. Retrieved January 21, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2017). OSTI.GOV. Retrieved January 21, 2026, from [Link]
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A Guide to the Spectroscopic Data Validation of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid
The principles and protocols described herein are grounded in established analytical chemistry standards, ensuring a robust and scientifically sound validation process. This approach is critical for researchers in drug discovery and chemical synthesis, where unambiguous structural confirmation is paramount.
The Imperative of Spectroscopic Validation
In the realm of chemical and pharmaceutical sciences, the precise characterization of organic compounds is the bedrock of innovation and quality control.[1] Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to piece together the structural puzzle of a compound.[2][3] The validation of a compound like 6,7-Dimethylquinoline-2,3-dicarboxylic acid is not merely a procedural formality; it is a necessary step to ensure that the material corresponds exactly to its intended structure, which in turn dictates its chemical, physical, and biological properties. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide a clear framework for the validation of analytical procedures, emphasizing that the objective is to demonstrate that the procedure is fit for its intended purpose.[4][5][6]
Our validation strategy integrates data from multiple spectroscopic sources, a principle that enhances the trustworthiness of the final structural assignment. By correlating results from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we create a self-validating system where each piece of data corroborates the others.
Predicted Spectroscopic Profile of this compound
Before embarking on experimental work, we can predict the key spectral features of the target molecule. This predictive analysis is based on the known spectroscopic behavior of its core components: the quinoline ring system, carboxylic acid groups, and methyl groups. For comparison, we will reference data for the parent compound, Quinoline-2,3-dicarboxylic acid.[7][8]
Chemical Structure
Caption: Integrated workflow for spectroscopic data validation.
Step-by-Step Methodologies
A. High-Resolution Mass Spectrometry (HRMS)
-
Causality: The first step is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, which is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. [1][9]* Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
-
Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy below 5 ppm.
-
Process the data to obtain the exact mass and compare it with the theoretical mass calculated for the molecular formula C₁₃H₁₁NO₄.
-
B. Infrared (IR) Spectroscopy
-
Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [9]The presence or absence of characteristic absorption bands (e.g., for O-H and C=O) provides direct evidence for the carboxylic acid moieties.
-
Protocol:
-
Ensure the sample is free of water and solvent.
-
For a solid sample, use the Attenuated Total Reflectance (ATR) technique for rapid analysis. Place a small amount of the solid powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Compare the experimental spectrum with the predicted absorption bands (Table 1). Look for the characteristic broad O-H stretch and the sharp, strong C=O stretch.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule, providing detailed information about the carbon-hydrogen framework. [3][9]¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of different carbon environments.
-
Protocol:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid protons are more likely to be observed). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Integrate the signals to determine the relative number of protons for each peak.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.
-
(Optional but Recommended) 2D NMR: If there is any ambiguity in the assignments, acquire 2D NMR spectra such as COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) to definitively establish connectivity within the molecule.
-
Validation:
-
Confirm the presence of aromatic, methyl, and carboxylic acid protons in the ¹H spectrum with the correct integrations.
-
Confirm the expected number of carbon signals in the ¹³C spectrum.
-
Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The broad signal for the carboxylic acid protons should disappear, confirming their identity.
-
-
Data Interpretation and Comparison
The core of validation lies in the meticulous comparison of experimental data with predicted values and data from analogous compounds.
-
Mass Spectrometry: The experimental exact mass should match the theoretical mass for C₁₃H₁₁NO₄ within 5 ppm. A significant deviation would indicate an incorrect elemental composition.
-
IR Spectroscopy: The presence of a very broad band from 2500-3300 cm⁻¹ and a strong carbonyl peak around 1700 cm⁻¹ would strongly support the dicarboxylic acid structure. The absence of these peaks would invalidate the proposed structure.
-
NMR Spectroscopy: The ¹H NMR spectrum is key to confirming the substitution pattern. For 6,7-dimethyl substitution, the remaining aromatic protons at positions 4, 5, and 8 should appear as distinct signals. The presence of two sharp singlets for the methyl groups and their integration to 6 protons relative to the aromatic protons is a critical validation point. The ¹³C NMR should show the expected number of signals, including two downfield signals for the carbonyl carbons.
Trustworthiness and Authoritative Grounding
This validation guide is designed as a self-correcting system. A discrepancy in any one of the techniques (e.g., an incorrect molecular weight from MS) would immediately challenge the results from the others (e.g., the integrations in NMR), prompting further investigation. This cross-verification is the hallmark of a trustworthy analytical protocol.
Furthermore, these methodologies align with guidelines for analytical procedure validation set forth by international bodies. The International Council for Harmonisation (ICH), whose guidelines are adopted by the FDA, provides a framework for validating analytical procedures to ensure they are suitable for their intended purpose. [4][6][10]Similarly, the International Union of Pure and Applied Chemistry (IUPAC) advocates for FAIR (Findable, Accessible, Interoperable, and Reusable) data management principles for spectroscopic data, which ensures data integrity and longevity. [11][12][13] By adhering to these established principles and employing a multi-faceted spectroscopic approach, researchers can achieve an unambiguous and defensible structural validation of this compound, ensuring the integrity of their scientific work.
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Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). hoajonline.com. [Link]
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sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube. [Link]
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Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA. [Link]
-
UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. [Link]
-
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A Comparative Guide to Substituted Quinoline-2,3-Dicarboxylic Acids: Synthesis, Neuroactive Properties, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Among the vast landscape of quinoline derivatives, those bearing dicarboxylic acid functionalities at the 2 and 3-positions represent a compelling class of compounds, particularly for their potential as neuroprotective agents. This guide provides a comprehensive comparative analysis of substituted quinoline-2,3-dicarboxylic acids, delving into their synthesis, their role as excitatory amino acid receptor antagonists, and the critical structure-activity relationships that govern their potency and selectivity.
The Rationale: Targeting Excitotoxicity with Quinoline-2,3-Dicarboxylic Acid Analogs
Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage, is a key contributor to a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases such as Alzheimer's and Huntington's disease.[3] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a central role in mediating excitotoxic cell death.[3] Consequently, the development of antagonists that can modulate NMDA receptor activity is a significant therapeutic strategy.
Quinoline-2,3-dicarboxylic acid and its analogs are structurally related to kynurenic acid, an endogenous NMDA receptor antagonist. The rigid quinoline backbone serves as a scaffold to position the two carboxylic acid groups in a specific spatial orientation that can effectively interact with the glutamate binding site on the NMDA receptor. By systematically modifying the substituents on the quinoline ring, it is possible to fine-tune the compound's affinity, selectivity, and pharmacokinetic properties.
Synthesis of Substituted Quinoline-2,3-Dicarboxylic Acids: A Comparative Overview of Key Methodologies
The synthesis of the quinoline core can be achieved through several classic named reactions. The choice of method often depends on the desired substitution pattern on the benzene portion of the quinoline ring.
The Gould-Jacobs Reaction
A versatile method for constructing the quinoline ring system is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by a thermal cyclization. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid. This method is particularly useful for introducing substituents on the benzenoid ring by starting with the appropriately substituted aniline.
Experimental Protocol: Gould-Jacobs Synthesis of a Substituted Quinoline-2,3-dicarboxylate Precursor
This protocol outlines the general procedure for the synthesis of a 4-hydroxyquinoline-3-carboxylate, a key intermediate that can be further modified to yield quinoline-2,3-dicarboxylic acids.
-
Condensation: A mixture of a substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated, typically on a steam bath, for 1-2 hours. The evolved ethanol is allowed to escape.
-
Cyclization: The resulting anilinomethylenemalonate is added to a high-boiling point solvent, such as Dowtherm A, and heated to reflux (approximately 250-260 °C) for 15-30 minutes to effect cyclization.
-
Isolation of the Ester: Upon cooling, the cyclized product, a substituted ethyl 4-hydroxyquinoline-3-carboxylate, often crystallizes and can be isolated by filtration and washing with a non-polar solvent like hexane.
-
Saponification: The isolated ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% w/v) until the solid dissolves.
-
Acidification and Isolation: After cooling, the solution is acidified with a strong acid (e.g., concentrated HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid, which is then collected by filtration, washed with water, and dried.
Further synthetic steps would be required to introduce the second carboxylic acid group at the 2-position.
The Friedländer Annulation
The Friedländer synthesis offers another powerful route to substituted quinolines. This acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as diethyl ketoglutaconate, can directly lead to the formation of the quinoline-2,3-dicarboxylate scaffold. The substitution pattern of the final product is dictated by the substituents on both the 2-aminoaryl carbonyl compound and the methylene-containing reactant.
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline-2,4-dicarboxylate
While this protocol is for a closely related 2,4-dicarboxylate, it illustrates the general principles applicable to the synthesis of 2,3-dicarboxylates with appropriate starting materials.[4]
-
Reaction Setup: A solution of a substituted 2-aminobenzaldehyde or 2-aminobenzophenone (1.0 eq) and dimethyl ketoglutaconate (1.0-1.2 eq) in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Catalysis: A catalytic amount of a base (e.g., sodium methoxide or potassium hydroxide) is added to the mixture.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for several hours to overnight.
-
Workup and Isolation: The reaction is quenched with water, and the pH is adjusted to be acidic. The precipitated product, the dimethyl quinoline-2,4-dicarboxylate, is collected by filtration.
-
Hydrolysis: The diester is then hydrolyzed to the dicarboxylic acid by refluxing with an aqueous base (e.g., NaOH), followed by acidification.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
While a comprehensive comparative study on a wide range of substituted quinoline-2,3-dicarboxylic acids is not extensively documented in a single source, valuable insights can be gleaned from studies on closely related analogs, particularly 4-substituted-quinoline-2-carboxylic acids, which also act as NMDA receptor antagonists.[5]
Key Structural Features for NMDA Receptor Antagonism
The following structural aspects are crucial for the activity of quinoline-based NMDA receptor antagonists:
-
The Dicarboxylic Acid Moiety: The two carboxylic acid groups are essential for binding to the glutamate recognition site on the NMDA receptor. They are believed to mimic the two carboxylates of the endogenous ligand, glutamate.
-
Substituents on the Benzenoid Ring: The nature and position of substituents on the benzene ring significantly influence the compound's potency and selectivity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine atoms at the 5- and 7-positions, has been shown to enhance the binding affinity for the glycine site of the NMDA receptor in related quinoline-2-carboxylic acid series.[5] For instance, 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid demonstrated a high in vitro binding affinity with an IC50 of 0.57 μM.[5]
-
Lipophilicity: Increasing the lipophilicity of the substituents can impact the compound's ability to cross the blood-brain barrier, a critical factor for in vivo efficacy.
-
-
Substituents at the 4-Position: In the case of quinoline-2-carboxylic acids, the introduction of a bulky, electron-rich substituent at the 4-position, capable of acting as a hydrogen bond donor, can increase binding affinity.[5] This suggests that for quinoline-2,3-dicarboxylic acids, modifications at other positions on the quinoline ring could similarly modulate activity.
Comparative Data for Selected Quinoline Carboxylic Acid Derivatives
The following table summarizes the NMDA receptor antagonist activity of selected 4-substituted quinoline-2-carboxylic acid derivatives, providing a basis for understanding the potential impact of similar substitutions on the quinoline-2,3-dicarboxylic acid scaffold.[5]
| Compound ID | 4-Position Substituent | 5,7-Position Substituents | NMDA Receptor Binding Affinity (IC50, µM) |
| 1 | -H | -H | > 100 |
| 2 | -OH | -Cl, -Cl | 15.2 |
| 3 | -NHSO2-p-tolyl | -Cl, -Cl | 0.57 |
| 4 | -NHCO-Ph | -Cl, -Cl | 2.8 |
Data synthesized from reference[5].
These data highlight the significant enhancement in activity upon the introduction of specific substituents at the 4, 5, and 7-positions.
Experimental Protocols for Biological Evaluation
To assess the potential of substituted quinoline-2,3-dicarboxylic acids as neuroprotective agents, a series of in vitro and in vivo assays are employed.
In Vitro Evaluation: NMDA Receptor Binding Assay
This assay determines the affinity of the test compounds for the NMDA receptor by measuring their ability to displace a radiolabeled ligand.
Protocol: [³H]CGP 39653 Competitive Binding Assay
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains.
-
Assay Buffer: The assay is performed in a buffer such as 50 mM Tris-acetate (pH 7.4).
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [³H]CGP 39653 (a potent and selective NMDA receptor antagonist) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
In Vitro Evaluation: Neuroprotection Assay in Primary Neuronal Cultures
This assay directly assesses the ability of the compounds to protect neurons from excitotoxic cell death induced by NMDA.
Protocol: Neuroprotection Against NMDA-Induced Excitotoxicity
-
Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic rats.
-
Treatment: After a period of maturation in culture, the neurons are pre-incubated with various concentrations of the test compound for a specified time (e.g., 30 minutes).
-
Excitotoxic Insult: The neurons are then exposed to a toxic concentration of NMDA (e.g., 100-300 µM) for a short duration (e.g., 15-30 minutes).
-
Recovery: The NMDA-containing medium is removed, and the cells are returned to a conditioned medium for 24 hours.
-
Viability Assessment: Cell viability is quantified using a standard assay, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: The concentration of the test compound that provides 50% protection against NMDA-induced cell death (EC50) is calculated.
Visualization of Key Concepts
General Synthetic Workflow
Caption: General synthetic workflow for substituted quinoline-2,3-dicarboxylic acids.
Mechanism of Neuroprotection
Caption: Antagonism of NMDA receptors by quinoline dicarboxylic acids to prevent excitotoxicity.
Conclusion and Future Directions
Substituted quinoline-2,3-dicarboxylic acids represent a promising class of compounds for the development of novel neuroprotective agents. Their structural analogy to kynurenic acid provides a strong rationale for their activity as NMDA receptor antagonists. The synthetic accessibility of the quinoline core allows for systematic structural modifications to optimize their pharmacological profile.
Future research in this area should focus on the synthesis and evaluation of a diverse library of substituted quinoline-2,3-dicarboxylic acids to establish a comprehensive structure-activity relationship. Key areas of investigation include the exploration of a wider range of substituents on the benzenoid ring to modulate lipophilicity and electronic properties, as well as the introduction of various functional groups at other positions of the quinoline nucleus. A thorough understanding of how these structural modifications impact NMDA receptor subtype selectivity will be crucial for developing compounds with improved therapeutic indices and reduced side effects. The combination of rational drug design, efficient synthetic methodologies, and robust biological evaluation will be paramount in unlocking the full therapeutic potential of this intriguing class of molecules.
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A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonauts. ResearchGate. [Link]
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Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. Journal of Medicinal Chemistry. [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. [Link]
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4,7-dichloroquinoline. Organic Syntheses. [Link]
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Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. PubMed. [Link]
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6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. PubMed. [Link]
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Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. [Link]
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Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie. [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. [Link]
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Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules. [Link]
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. [Link]
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Characterization of potential NMDA and cholecystokinin antagonists I. acid-base properties of 2-methyl-4-oxo-3H-quinazoline-3-alkyl-carboxylic acids at the molecular and submolecular levels. PubMed. [Link]
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Anticonvulsant properties of 3-hydroxy-2-quinoxalinecarboxylic acid, a newly found antagonist of excitatory amino acids. PubMed. [Link]
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A Comparative Guide to the Validation of an Analytical Method for 6,7-Dimethylquinoline-2,3-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven walkthrough for the validation of an analytical method for 6,7-Dimethylquinoline-2,3-dicarboxylic acid, a key quinoline derivative. We will explore a primary HPLC-UV method, compare it with alternative techniques, and provide the experimental and theoretical basis for each step, ensuring a self-validating and trustworthy protocol.
The Critical Role of a Validated Method
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Based on the chemical properties of quinoline dicarboxylic acids, a reverse-phase HPLC method with UV detection is a logical and robust choice. The presence of the quinoline chromophore allows for sensitive UV detection, while the dicarboxylic acid moieties provide sufficient polarity for good retention and separation on a C18 stationary phase.[2][3]
Proposed HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic interaction for the quinoline ring system, ensuring good retention. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the mobile phase suppresses the ionization of the carboxylic acid groups, leading to sharper peaks and more reproducible retention times. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-80% B; 10-12 min: 80% B; 12-13 min: 80-10% B; 13-15 min: 10% B | A gradient elution is proposed to ensure the timely elution of the analyte while also removing any less polar impurities from the column, providing a clean baseline for subsequent injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Injection Volume | 10 µL | A typical injection volume that minimizes band broadening. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 289 nm | The quinoline ring system is expected to have a strong UV absorbance in this region, providing good sensitivity.[2] |
The Validation Protocol: A Self-Validating System
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] The following sections detail the experimental protocols for each validation parameter, in accordance with ICH Q2(R1) guidelines.[4]
System Suitability
Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is a set of tests to ensure that the equipment and the method are performing adequately on the day of analysis.[5][6]
Experimental Protocol:
-
Prepare a standard solution of this compound at a concentration that will be used for routine analysis (e.g., 50 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the key system suitability parameters.
Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is important for accurate integration.[5] |
| Theoretical Plates (N) | N > 2000 | Indicates good column efficiency and sharp peaks.[5] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the detector.[5] |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump and the mobile phase composition.[5] |
Diagram: Workflow for Analytical Method Validation
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, particularly those targeting the central nervous system, understanding the selectivity of a chemical scaffold is paramount. The 6,7-Dimethylquinoline-2,3-dicarboxylic acid framework, a structural analog of the endogenous neuromodulator kynurenic acid (KYNA), has emerged as a promising starting point for the development of antagonists for ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors.[1][2] However, the therapeutic potential of these derivatives is intrinsically linked to their cross-reactivity profile. Off-target interactions can lead to unforeseen side effects or, conversely, reveal opportunities for polypharmacology. This guide provides a comprehensive comparison of the potential cross-reactivity of this compound derivatives, supported by established experimental methodologies for robust characterization.
The Significance of Selectivity for Quinoline-2,3-dicarboxylic Acid Derivatives
The quinoline-2,3-dicarboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including antiproliferative and anti-inflammatory effects.[3] For derivatives of this compound, the primary intended targets are the glutamate-gated ion channels that mediate the majority of excitatory neurotransmission in the brain. Dysregulation of these receptors is implicated in a host of neurological and psychiatric disorders.
However, the structural similarity to other endogenous molecules and the inherent reactivity of the quinoline nucleus necessitate a thorough evaluation of off-target interactions. Potential cross-reactivity could extend to other classes of receptors, enzymes, and ion channels, influencing the overall pharmacological profile of these compounds.
Comparative Cross-Reactivity Analysis: Insights from Structural Analogs
Direct and comprehensive cross-reactivity data for this compound derivatives is not extensively available in the public domain. However, by examining structurally related compounds, we can infer a likely cross-reactivity profile and highlight key areas for investigation.
| Target Class | Potential for Cross-Reactivity | Rationale and Supporting Evidence |
| Ionotropic Glutamate Receptors | High | The foundational scaffold is a known antagonist of NMDA, AMPA, and kainate receptors.[1] Subtle structural modifications can significantly alter the selectivity profile. For instance, quinoxaline-2,3-dione analogs have been developed with over 400-fold selectivity for the GluK3 kainate receptor subtype over other kainate and AMPA receptors.[4] |
| G-Protein Coupled Receptors (GPCRs) | Moderate | Kynurenic acid, the parent compound, is an agonist for the orphan G-protein coupled receptor GPR35.[5] This interaction has been linked to anti-inflammatory and analgesic effects. It is plausible that derivatives of this compound could retain affinity for GPR35 or interact with other GPCRs. |
| Kinases | Low to Moderate | While not the primary target, the quinoline scaffold is present in numerous approved kinase inhibitors.[6] Broad-spectrum kinase screening is therefore a prudent step to identify any unforeseen anti-proliferative or immunomodulatory effects mediated by kinase inhibition. |
| Other Ion Channels | Low to Moderate | Off-target effects on other ion channels, such as sodium, potassium, and calcium channels, are a common source of adverse drug reactions. Comprehensive safety screening panels are essential to de-risk this potential liability. |
| Other Enzymes | Low | Some quinoline-based drugs have been shown to interact with enzymes like aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2).[7] While less likely, these interactions should be considered in a comprehensive safety assessment. |
Experimental Workflows for Assessing Cross-Reactivity
A multi-tiered approach is essential for thoroughly characterizing the selectivity of this compound derivatives. This typically involves a combination of in vitro binding and functional assays.
Tier 1: Primary Target Engagement and Initial Selectivity
This initial phase focuses on confirming activity at the intended targets and providing a first look at selectivity within the ionotropic glutamate receptor family.
Experimental Workflow: Ionotropic Glutamate Receptor Selectivity
Caption: Workflow for determining primary target selectivity.
Detailed Protocols:
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compound for various ionotropic glutamate receptor subtypes.
-
Procedure:
-
Prepare membrane fractions from cells expressing the specific receptor subtype (e.g., HEK293 cells transfected with NMDA NR1/NR2A, NR1/NR2B, etc.).
-
Incubate the membranes with a known radioligand for the target receptor (e.g., [3H]CGP 39653 for the NMDA receptor glutamate site) and varying concentrations of the test compound.[8]
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
-
Electrophysiology:
-
Objective: To assess the functional antagonist activity (IC50) of the test compound at the target receptors.
-
Procedure:
-
Use whole-cell patch-clamp recordings from cells expressing the receptor of interest.
-
Apply a specific agonist (e.g., NMDA and glycine) to elicit an ionic current.
-
Co-apply the agonist with increasing concentrations of the test compound and measure the inhibition of the agonist-induced current.
-
Generate a concentration-response curve to determine the IC50 value.
-
-
Tier 2: Broad Off-Target Liability Screening
This stage employs commercially available screening panels to assess cross-reactivity against a wide array of pharmacologically relevant targets.
Experimental Workflow: Broad Panel Screening
Caption: Workflow for broad off-target screening.
Detailed Protocols:
-
Commercial Safety Screening Panels (e.g., Eurofins SafetyScreen, Charles River Safety Pharmacology Panels):
-
Objective: To identify potential off-target interactions by screening the test compound at a fixed concentration (typically 1-10 µM) against a large panel of receptors, ion channels, enzymes, and transporters.[1][9]
-
Procedure: These are typically fee-for-service platforms that utilize a variety of assay technologies, including radioligand binding and enzymatic assays. The service provider performs the assays and provides a report detailing the percent inhibition for each target.
-
Interpretation: Hits are typically defined as targets showing significant inhibition (e.g., >50%) at the screening concentration.
-
-
Kinome Scanning (e.g., Eurofins KINOMEscan™):
-
Objective: To assess the selectivity of the test compound across the human kinome.
-
Procedure: This is a competition binding assay where the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.[8][10]
-
Data Output: The results are often presented as percent of control or as dissociation constants (Kd) for each kinase, allowing for a comprehensive visualization of the compound's kinase selectivity.
-
Tier 3: In-depth Characterization of Off-Target Hits
Any significant off-target interactions identified in Tier 2 should be further investigated with functional assays to determine the pharmacological nature of the interaction (e.g., agonist, antagonist, allosteric modulator) and to establish a definitive IC50 or EC50 value.
Experimental Workflow: Off-Target Hit Validation
Caption: Workflow for validating off-target hits.
Detailed Protocols:
-
GPCR Functional Assays (e.g., Calcium Mobilization, cAMP):
-
Objective: To determine if the compound acts as an agonist or antagonist at a specific GPCR.
-
Procedure (Calcium Mobilization for Gq-coupled receptors):
-
Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye.
-
Measure the baseline fluorescence.
-
Add the test compound and monitor for changes in fluorescence, which indicate an increase in intracellular calcium (agonist activity).
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor and measure the inhibition of the agonist-induced calcium response.
-
-
-
Ion Channel Electrophysiology: As described in Tier 1, but applied to the specific off-target ion channel identified.
-
Kinase Enzymatic Assays:
-
Objective: To determine the IC50 for the inhibition of a specific kinase.
-
Procedure:
-
In a microplate format, combine the purified kinase, a specific substrate, and ATP.
-
Add the test compound at various concentrations.
-
After incubation, measure the amount of product formed, often through the detection of phosphorylated substrate using a specific antibody or by measuring ATP depletion.
-
-
Conclusion: A Roadmap to Selective Drug Candidates
The this compound scaffold holds significant promise for the development of novel therapeutics targeting ionotropic glutamate receptors. However, a thorough understanding of its cross-reactivity profile is critical for successful drug development. By employing a tiered experimental approach, from primary target selectivity to broad panel screening and in-depth hit characterization, researchers can build a comprehensive picture of a compound's pharmacological profile. This systematic evaluation not only mitigates the risk of unforeseen adverse effects but also provides a rational basis for lead optimization and candidate selection, ultimately paving the way for the development of safer and more effective medicines.
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Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Kynurenic acid. In Wikipedia. Retrieved from [Link][1]
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Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link][1]
- Jane, D. E., Tse, H.-W., Skifter, D. A., Christie, J. M., & Monaghan, D. T. (2009). The therapeutic potential of kainate receptors in the treatment of neurological disorders. Neuropharmacology, 56(1), 90–105.
- Mayer, M. L. (2005). Glutamate receptor ion channels. Current Opinion in Neurobiology, 15(3), 282–288.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2014). The therapeutic potential of NMDA receptor antagonists. Current Opinion in Neurobiology, 25, 138–146.
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Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496.[2]
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More, J. C., Narlawar, R., blissful, T. M., & Jane, D. E. (2022). Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype. International Journal of Molecular Sciences, 23(15), 8797.[4]
- Baskin, D. G., & Dorsa, D. M. (1997). Receptor Binding Techniques.
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link][8][10]
-
FineTest. (n.d.). Human GPR35 (G-protein coupled receptor 35) QuickTest ELISA Kit. Retrieved from [Link]
-
Jenkins, L., Brea, J., Smith, N. J., & Milligan, G. (2011). GPR35 as a novel therapeutic target. British journal of pharmacology, 164(7), 1783–1795.[11]
-
Zaitsev, A. V., Gmiro, V. E., & Tikhonov, D. B. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Molecules, 28(12), 4786.[12]
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Costa, B. M., Feng, B., Tsintsadze, T. S., Morley, R. M., Irvine, M. W., Tsintsadze, V., Lozovaya, N. A., Jane, D. E., & Monaghan, D. T. (2009). N-Methyl-d-Aspartate (NMDA) Receptor NR2 Subunit Selectivity of a Series of Novel Piperazine-2,3-Dicarboxylate Derivatives: Preferential Blockade of Extrasynaptic NMDA Receptors in the Rat Hippocampal CA3-CA1 Synapse. Journal of Pharmacology and Experimental Therapeutics, 331(2), 618–626.[13]
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Southern, C., Cook, J. M., Neher, E., & Sakmann, B. (2013). GPR35 as a novel therapeutic target. British journal of pharmacology, 170(4), 735–747.[14]
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National Center for Biotechnology Information. (n.d.). Table 1, Assays for GPR35 - Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
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Guo, H., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 57863.[15]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link][10]
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Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
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Monaghan, D. T., & Jane, D. E. (2009). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis.[16]
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Milligan, G. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science, 3(5), 806–816.[17]
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Erreger, K., Geballe, M. T., Kristensen, A., Chen, P. E., Hansen, K. B., Lee, C. J., Yuan, H., & Traynelis, S. F. (2005). Subtype-Dependence of NMDA Receptor Channel Open Probability. The Journal of physiology, 563(Pt 2), 345–358.[18]
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Wang, J., Simonavicius, N., Wu, X., Swaminath, G., Reagan, J., Tian, H., & Lolis, E. (2006). Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35. The Journal of biological chemistry, 281(31), 22021–22028.[19]
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Feng, B., Morley, R. M., Jane, D. E., & Monaghan, D. T. (2005). The Effect of Competitive Antagonist Chain Length on NMDA Receptor Subunit Selectivity. Neuropharmacology, 48(3), 354–359.[20]
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Harmonizome. (2015). LINCS KinomeScan Kinase Inhibitor Targets Dataset. Retrieved from [Link]
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Reiner, A., Arinaminpathy, Y., & Oswald, R. E. (2015). Functional Validation of Heteromeric Kainate Receptor Models. Biophysical journal, 109(9), 1827–1836.[21]
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Zaitsev, A. V., Gmiro, V. E., & Tikhonov, D. B. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. ResearchGate.[22]
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Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., Glicksman, M., Inglese, J., Lemmon, V., Li, Z., McGee, J., McManus, O., Minor, L., Napper, A., Nicklaus, M., Simon, A., Taylor, D., & Weidner, J. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[23]
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Wang, J., Simonavicius, N., Wu, X., Swaminath, G., Reagan, J., Tian, H., & Lolis, E. (2006). Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35. Journal of Biological Chemistry, 281(31), 22021-22028.[5]
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Honore, T., & Drejer, J. (1988). Chaotropic ions affect the conformation of quisqualate receptors in rat cortical membranes. Journal of neurochemistry, 51(2), 457–461.
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Jones, S. M., & Westbrook, G. L. (1995). Differential action of NMDA antagonists on cholinergic neurotoxicity produced by N-methyl-D-aspartate and quinolinic acid. The Journal of neuroscience : the official journal of the Society for Neuroscience, 15(5 Pt 1), 3568–3576.[24]
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Frydenvang, K., Jensen, A. S., & Pickering, D. S. (2013). Exploring kainate receptor pharmacology using molecular dynamics simulations. PloS one, 8(10), e77183.[25]
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Graves, P. R., Kwiek, J. J., Fadden, P., Ray, R., Hardeman, K., Hickson, J., ... & Haystead, T. A. (2002). Discovery of novel targets of quinoline drugs in the human purine binding proteome. Molecular pharmacology, 62(6), 1364-1372.[7]
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Khan Academy. (2014, October 23). Kainate Receptors [Video]. YouTube. [Link]
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ChemRxiv. (2024). Investigating the Mechanism of Kainate Receptor and Identifying its Inhibitors Using In-Silico Techniques.[26]
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El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.[6]
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Lindsley, C. W., et al. (2021). Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391). Journal of Medicinal Chemistry, 64(21), 15836-15852.[27]
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Davies, A., & Tomas, A. (2023). Appreciating the potential for GPCR crosstalk with ion channels. Progress in molecular biology and translational science, 195, 101–120.[28]
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Alexpandi, R., De, S., & Kumar, A. (2020). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. Journal of biomolecular structure & dynamics, 39(12), 4417–4427.[29]
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Oldham, W. M., & Hamm, H. E. (2008). Direct crosstalk between GPCRs and ion channels via G proteins. Nature reviews. Molecular cell biology, 9(2), 147–155.[30]
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Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(15), 4641.[3]
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Cilibrizzi, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4983.[31]
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Davies, A., & Tomas, A. (2023). Appreciating the potential for GPCR crosstalk with ion channels. ResearchGate.[32]
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de Esch, I. J., et al. (2016). The Discovery of Quinoline Based Single-Ligand Human H 1 and H 3 Receptor Antagonists. Journal of medicinal chemistry, 59(24), 10973–10986.[33]
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A Researcher's Guide to Assessing the Novelty of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid and its Derivatives
Introduction: The Quinoline Scaffold and the Quest for Novelty
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, most notably in the areas of anticancer and antimalarial therapies. The derivatization of this scaffold continues to be an active area of research, with the goal of discovering new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. 6,7-Dimethylquinoline-2,3-dicarboxylic acid represents a specific, yet underexplored, member of this chemical family. Its novelty, therefore, is not just in its existence, but in its potential for unique biological activity and therapeutic application.
This guide provides a comprehensive framework for researchers and drug development professionals to assess the novelty of findings related to this compound. We will delve into the established landscape of related compounds, propose experimental workflows for characterization, and provide a clear structure for comparing new data against existing alternatives.
The Known Landscape: Quinoline-2,3-dicarboxylic Acids and Their Biological Significance
Quinoline-2,3-dicarboxylic acid and its analogs are primarily recognized for their antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor in the central nervous system. Specifically, they are known to act as competitive antagonists at the glycine co-agonist site of the NMDA receptor. This mechanism has been a focal point for the development of neuroprotective agents for conditions such as stroke and epilepsy.
The substitution pattern on the quinoline ring system is a critical determinant of biological activity. For instance, the introduction of chloro and nitro groups at the 6 and 7 positions has been shown to influence the potency and selectivity of these compounds. However, the specific contribution of dimethyl substitution at the 6 and 7 positions, as in this compound, is not well-documented in publicly available literature. This knowledge gap presents a clear opportunity for novel discovery.
A Proposed Workflow for Novelty Assessment
The following diagram outlines a systematic approach to characterizing this compound and evaluating the novelty of any experimental findings.
Caption: A three-phase workflow for the systematic evaluation of this compound.
Experimental Protocols for Characterization
The following are detailed, step-by-step methodologies for key experiments in the assessment workflow.
Protocol 1: Synthesis and Structural Verification
A plausible synthetic route to this compound would involve a multi-step process, likely culminating in the oxidation of a corresponding precursor. A generalized approach is outlined below:
-
Starting Material: 4,5-Dimethyl-1,2-phenylenediamine.
-
Condensation: React the diamine with a suitable three-carbon electrophile, such as diethyl 2-oxobutanedioate, under acidic conditions to form the quinoline ring system.
-
Saponification: Hydrolyze the resulting ester groups using a strong base, such as sodium hydroxide, to yield the dicarboxylic acid.
-
Purification: Purify the final product via recrystallization or column chromatography.
-
Structural Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the presence of the dimethyl and dicarboxylic acid functionalities and the overall quinoline scaffold.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Analyze the purity of the synthesized compound using a suitable column and mobile phase. The purity should ideally be >95% for use in biological assays.
-
Protocol 2: Primary Target Engagement - NMDA Receptor Binding Assay
This protocol aims to determine the affinity of this compound for the glycine binding site of the NMDA receptor.
-
Materials:
-
Rat cortical membranes (source of NMDA receptors).
-
[3H]-glycine (radioligand).
-
This compound (test compound).
-
Known glycine site antagonists (e.g., 7-chlorokynurenic acid) as positive controls.
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4).
-
-
Procedure:
-
Incubate the rat cortical membranes with varying concentrations of the test compound and a fixed concentration of [3H]-glycine.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known antagonist) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Data Presentation and Comparative Analysis
The novelty of the findings for this compound can be effectively assessed by comparing its experimental data with that of known quinoline-2,3-dicarboxylic acid derivatives. The following table provides a template for such a comparison.
| Compound | Structure | NMDA Receptor Affinity (IC50, µM) | Functional Antagonism (IC50, µM) | Cytotoxicity (CC50, µM) |
| This compound | Insert Structure | Experimental Data | Experimental Data | Experimental Data |
| Kynurenic Acid | Insert Structure | ~10 | ~30 | >100 |
| 7-Chlorokynurenic Acid | Insert Structure | ~0.5 | ~1 | >100 |
| 5,7-Dichlorokynurenic Acid | Insert Structure | ~0.05 | ~0.1 | ~50 |
Note: The values for the known compounds are representative and may vary depending on the specific assay conditions.
Visualizing Potential Mechanisms of Action
The following diagram illustrates the proposed mechanism of action for quinoline-2,3-dicarboxylic acids as competitive antagonists at the glycine co-agonist site of the NMDA receptor.
Caption: Proposed mechanism of action for this compound at the NMDA receptor.
Conclusion: Charting a Path for Novel Discovery
The assessment of novelty for a compound like this compound is a multi-faceted process that requires a strong foundation in the existing knowledge of its chemical class, coupled with rigorous and systematic experimental investigation. While the current literature on this specific molecule is sparse, this guide provides a comprehensive roadmap for researchers to not only characterize its properties but also to definitively establish its unique contributions to the field of medicinal chemistry. The key to unlocking its potential lies in a well-designed experimental cascade, careful data analysis, and a thorough comparison with established benchmarks. Any new findings that demonstrate significantly improved potency, selectivity, a novel mechanism of action, or a favorable safety profile would constitute a significant and publishable advance in the field.
References
- Quinoline-2,3-dicarboxylic acids as NMDA receptor antagonists: This class of compounds has been extensively reviewed. For a representative example, see the work on kynurenic acid derivatives. A general search on Google Scholar or PubMed for "quinoline-2,3-dicarboxylic acid NMDA" will yield numerous primary research articles.
- Synthesis of quinoline derivatives: The synthesis of quinoline scaffolds is a well-established area of organic chemistry. For general methods, refer to standard organic chemistry textbooks or review articles on quinoline synthesis. A relevant starting point could be the Combes quinoline synthesis or the Doebner-von Miller reaction.
- NMDA receptor binding assays: Protocols for NMDA receptor binding assays are widely available in the literature and from commercial sources. A search for "[3H]glycine binding assay protocol" will provide detailed experimental procedures.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid
Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship
In the fast-paced world of research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management and disposal of chemical waste are not mere regulatory hurdles; they are cornerstones of a robust safety culture and a commitment to environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 6,7-Dimethylquinoline-2,3-dicarboxylic acid.
This document is designed to empower you, my fellow researchers, with the knowledge to handle this compound's waste stream safely, efficiently, and in full compliance with best practices, thereby building a foundation of trust in our laboratory operations.
Part 1: Hazard Assessment and Core Disposal Principles
The foundational principle for disposing of this compound is the complete prevention of its release into the environment.[3] Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is strictly prohibited and poses a significant risk to aquatic ecosystems and human health.[1][6]
Understanding the Risks: A Profile of the Quinoline Family
While data for the specific target compound is limited, the hazard profile of quinoline and its analogs provides a reliable basis for our safety protocols.
-
Human Health Hazards: Quinoline and its derivatives can cause skin and serious eye irritation.[7] Inhalation may irritate the nose, throat, and lungs, while high exposure can lead to more severe symptoms like headaches and nausea.[1] Some quinoline compounds are also considered potential mutagens.[1]
-
Environmental Hazards: Quinoline is recognized as being harmful to aquatic life, even in very low concentrations.[1] This necessitates its classification as an environmental hazard, and all waste must be contained to prevent contamination of soil and waterways.
-
Chemical Reactivity: As a dicarboxylic acid derivative, this compound may react with strong bases. It is also incompatible with strong oxidizing agents.[8]
The following table summarizes the key hazard information for the parent compound, Quinoline, which informs our conservative approach.
| Hazard Category | Description | Primary Reference |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [7][8] |
| Environmental Hazard | Harmful to aquatic life. | [1] |
Part 2: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste. The causality behind each step is explained to ensure a deep understanding of the safety rationale.
Step 1: Donning Personal Protective Equipment (PPE)
Rationale: Creating a barrier between the researcher and the chemical is the first line of defense against exposure. The selection of PPE is dictated by the known hazards of quinoline derivatives.
-
Procedure: Before handling the waste, ensure you are wearing the following:
-
Nitrile Gloves: Provides protection against incidental skin contact.
-
Safety Goggles: Protects against splashes and eye irritation.[7]
-
Laboratory Coat: Protects skin and clothing from contamination.
-
Step 2: Waste Segregation and Collection
Rationale: Segregating chemical waste prevents dangerous reactions between incompatible substances and ensures that the waste stream can be correctly profiled by hazardous waste professionals.
-
Procedure:
-
Identify Waste Streams: Clearly identify all materials contaminated with this compound. This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent paper).
-
-
Separate Solid and Liquid Waste:
-
Solid Waste: Collect contaminated labware and residual powder in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Step 3: Selection of Appropriate Waste Containers
Rationale: The integrity of the waste container is critical to preventing leaks and spills during accumulation and transport.[9][10] The container material must be chemically compatible with the waste.
-
Procedure:
-
Choose a Compatible Material: Use a leak-proof container made of High-Density Polyethylene (HDPE) or borosilicate glass. The original product container is often an excellent choice.[9]
-
Ensure Good Condition: The container must be in excellent condition, free of cracks or defects, with a securely sealing lid.[9]
-
Leave Headspace: Do not fill liquid waste containers to more than 90% capacity. This 10% headspace allows for vapor expansion and prevents spills.[10]
-
Step 4: Accurate and Compliant Labeling
Rationale: Proper labeling provides immediate identification of the container's contents and associated hazards, which is essential for safe handling by all laboratory personnel and waste technicians. Unmarked containers are a serious safety violation.[6]
-
Procedure: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the contents (e.g., "Solid waste contaminated with..." or "Aqueous solution of...")
-
The primary hazards (e.g., "Irritant," "Environmental Hazard").
-
The date of accumulation.
-
Step 5: Safe Accumulation and Storage
Rationale: Storing hazardous waste in a designated, controlled area minimizes the risk of accidental spills, exposure, and interaction with incompatible chemicals.
-
Procedure:
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste.[6]
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area that is well-ventilated, such as a chemical fume hood or a ventilated cabinet.[11]
-
Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong bases and oxidizing agents.[8]
-
Step 6: Final Disposal and Manifesting
Rationale: The final disposal must be handled by trained professionals in accordance with federal, state, and local regulations to ensure environmental protection.[10][12]
-
Procedure:
-
Contact EHS: Once the waste container is full or has reached the institutional time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management contractor.
-
Schedule a Pickup: Arrange for a waste pickup, providing all necessary information from the waste label.
-
Documentation: Ensure you follow all institutional procedures for tracking and documenting the waste transfer.
-
Part 3: Emergency Procedures for Spills
Rationale: A clear, pre-defined plan for spill management is critical to mitigating exposure and environmental contamination in the event of an accident.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your EHS office.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Step 1.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[1]
-
For Liquids: Surround the spill with absorbent pads or booms to prevent it from spreading.
-
-
Clean Up:
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, etc.) must be placed in the hazardous waste container and disposed of according to the protocol above.[9]
Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of chemical waste.
References
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Quinoline. PubChem, National Institutes of Health (NIH). [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Safety Data Sheet (for 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde). Angene Chemical. [Link]
-
Quinoline. Wikipedia. [Link]
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A Comprehensive Guide to the Safe Handling of 6,7-Dimethylquinoline-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in many biologically active molecules.[1][2] However, this structural motif also necessitates a high degree of caution. Related quinoline derivatives are known to be irritants, potentially harmful if ingested or inhaled, and may pose long-term environmental risks.[3][4][5][6] Therefore, a comprehensive understanding and implementation of appropriate Personal Protective Equipment (PPE) and handling protocols are not just recommended—they are imperative for the safety of all laboratory personnel.
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds, 6,7-Dimethylquinoline-2,3-dicarboxylic acid should be handled as a substance that is:
-
A skin and eye irritant: Direct contact can cause irritation or, in some cases, more severe damage.[4][7][8][9]
-
Harmful if swallowed: Oral toxicity is a known hazard for many quinoline derivatives.[4][10]
-
A potential respiratory tract irritant: Inhalation of the powdered form may lead to respiratory irritation.[4][9][10]
-
Toxic to aquatic life: Many quinoline compounds have long-lasting harmful effects on aquatic environments.[3][5][6]
Given these potential hazards, a multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE for handling this compound.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[11] It is crucial to inspect gloves for any signs of degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[11] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or an Air-purifying respirator with organic vapor cartridges | An N95 respirator is necessary for handling the solid, powdered form to prevent inhalation of dust particles.[11] For handling solutions or when vapors may be generated, a respirator with organic vapor cartridges is recommended.[11] | Task-Dependent |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A lab coat protects skin and personal clothing from contamination.[11] A chemical-resistant apron is recommended when handling larger quantities or when there is a significant risk of splashing.[11] | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes. | Secondary |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the form and quantity of the chemical.
Step-by-Step Operational Procedures for Safe Handling
Adherence to a strict operational protocol is critical to minimize exposure risk.
3.1. Work Area Preparation
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Clear Workspace: Maintain a clean and uncluttered workspace to minimize the risk of spills and contamination.
3.2. Handling Procedures
-
Weighing (Solid Form): When weighing the solid compound, do so within the fume hood to contain any airborne particles. Use appropriate tools (e.g., spatulas, weigh boats) and handle them with care to avoid generating dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[11] If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges is strongly advised.[11]
-
Experimental Procedures: Always maintain a safe distance from ongoing reactions and use appropriate shielding.[11] Avoid direct contact with the substance at all times.[11]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the safe handling of this compound.
4.1. Decontamination
-
All glassware and surfaces that have come into contact with this compound should be decontaminated with an appropriate solvent and then washed thoroughly.[11]
4.2. Waste Disposal
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.[11][12]
-
Liquid Waste: All liquid waste containing this compound must be disposed of in a designated and clearly labeled hazardous waste container.[11][12]
-
Do Not: Do not dispose of this chemical down the drain, as it is toxic to aquatic life.[3][5][13]
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][12]
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence within your organization.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nj.gov [nj.gov]
- 13. carlroth.com [carlroth.com]
- 14. PPE and Safety for Chemical Handling [acsmaterial.com]
- 15. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 18. 2,3-dimethyl quinoline, 1721-89-7 [thegoodscentscompany.com]
- 19. epa.gov [epa.gov]
- 20. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. realsafety.org [realsafety.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
